molecular formula C10H10N2O6 B112207 2-Acetamido-5-methoxy-4-nitrobenzoic acid CAS No. 196194-98-6

2-Acetamido-5-methoxy-4-nitrobenzoic acid

Cat. No.: B112207
CAS No.: 196194-98-6
M. Wt: 254.2 g/mol
InChI Key: QWIICWOSUUZYES-UHFFFAOYSA-N
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Description

2-Acetamido-5-methoxy-4-nitrobenzoic acid serves as a sophisticated synthetic intermediate in retrometabolic drug design projects, particularly in the development of novel KV7.2/3 potassium channel openers. This compound is of high interest in medicinal chemistry for creating analogues of drugs like flupirtine and retigabine, which were effective but withdrawn due to safety concerns. Its specific substitution pattern is strategically designed to prevent the metabolic formation of reactive azaquinone diimine species, a mechanism linked to drug-induced liver injury. This makes it a valuable scaffold for building safer therapeutic candidates aimed at treating conditions such as neuropathic pain and epilepsy, without the propensity for metabolic activation that plagued previous generations of drugs. Research utilizing this compound is focused on exploring steep structure-activity relationships and achieving activity cliffs in the pursuit of potent and selective KV7 channel modulators .

Properties

IUPAC Name

2-acetamido-5-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-5(13)11-7-4-8(12(16)17)9(18-2)3-6(7)10(14)15/h3-4H,1-2H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIICWOSUUZYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611725
Record name 2-Acetamido-5-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196194-98-6
Record name 2-Acetamido-5-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Acetamido-5-methoxy-4-nitrobenzoic acid" properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic acid: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a polyfunctional aromatic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical and physical properties, present a reasoned, field-proven protocol for its synthesis, analyze its expected spectroscopic signature, and explore its applications as a strategic intermediate in the creation of complex, biologically active molecules.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 196194-98-6) is a highly functionalized benzoic acid derivative.[1][2] Its structure incorporates four distinct functional groups—a carboxylic acid, an acetamido group, a methoxy group, and a nitro group—bestowing upon it a versatile reactivity profile essential for advanced organic synthesis.[1] This strategic arrangement of electron-donating (acetamido, methoxy) and electron-withdrawing (nitro, carboxylic acid) groups dictates its chemical behavior and makes it a valuable building block for complex molecular scaffolds.[1]

Structural and Physical Data Summary

While specific experimental data for this compound is not widely published, we can infer its properties based on closely related analogues. The data presented below represents a combination of established information and expert-reasoned estimations.

PropertyValue / DescriptionSource
CAS Number 196194-98-6[1][2]
Molecular Formula C₁₀H₁₀N₂O₆[1]
Molecular Weight 254.20 g/mol [1]
Appearance Expected to be a crystalline solid, likely pale yellow to light brown, typical for nitroaromatic compounds.N/A
Melting Point (°C) Estimated: 180-200. This is based on related compounds like 2-Methoxy-4-nitrobenzoic acid (146-148 °C) and 2-Amino-4-methoxy-benzoic acid (171-178 °C). The additional acetamido group and nitro substitution would likely increase the melting point.[3][4]
Solubility Expected to have low solubility in water, but soluble in polar organic solvents such as DMSO, DMF, and potentially hot ethanol or methanol, similar to other nitrobenzoic acids.[5]

Strategic Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound can be logically designed from a commercially available precursor, such as 2-amino-5-methoxybenzoic acid. The following protocol is based on well-established transformations in aromatic chemistry, specifically the protection of an amine followed by a regioselective electrophilic aromatic substitution (nitration).[6][7]

Rationale for the Synthetic Strategy

The core challenge is the regioselective introduction of a nitro group onto the aromatic ring. The starting material, 2-amino-5-methoxybenzoic acid, possesses two strongly activating, ortho-, para-directing groups (the amino and methoxy groups). Direct nitration would be difficult to control and could lead to oxidation and a mixture of products.

Therefore, a two-step approach is optimal:

  • Amine Protection: The highly activating amino group is first protected as an acetamide. This moderates its activating effect and prevents unwanted side reactions, while still directing the incoming electrophile (NO₂⁺) to the desired position.[6][7]

  • Regioselective Nitration: With the amino group protected, the directing effects of the acetamido (ortho, para) and methoxy (ortho, para) groups are now synergistic, strongly favoring substitution at the C4 position, which is ortho to the acetamido group and para to the methoxy group.

Proposed Synthetic Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration A 2-Amino-5-methoxybenzoic acid B 2-Acetamido-5-methoxybenzoic acid A->B Acetic Anhydride, Glacial Acetic Acid, Room Temp, 18h C 2-Acetamido-5-methoxybenzoic acid D This compound (Target Molecule) C->D Conc. H₂SO₄, Conc. HNO₃, 0-5 °C

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

  • Objective: To protect the primary amino group as an acetamide to control the subsequent nitration.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of 2-amino-5-methoxybenzoic acid in 100 mL of glacial acetic acid with stirring.

    • To this solution, add 1.2 equivalents of acetic anhydride dropwise.

    • Stir the reaction mixture at room temperature for approximately 18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[6]

    • Upon completion, pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.

    • Collect the white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-acetamido-5-methoxybenzoic acid.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic acid

  • Objective: To regioselectively introduce a nitro group at the C4 position.

  • Procedure:

    • In a 250 mL three-neck flask equipped with a thermometer and a dropping funnel, carefully add 10.0 g of the dried 2-acetamido-5-methoxybenzoic acid from Step 1 to 50 mL of concentrated sulfuric acid at 0 °C (ice-salt bath), ensuring the temperature does not exceed 5 °C.[7]

    • In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature between 0 and 5 °C.[7]

    • After the addition is complete, continue stirring the mixture at this temperature for 2-3 hours.

    • Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A yellow precipitate will form.[7]

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

    • Wash the precipitate with copious amounts of cold water until the washings are neutral to pH paper.

    • Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Spectroscopic Characterization Profile

Predicted ¹H and ¹³C NMR Data

The predicted NMR data is crucial for structural verification. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

G cluster_H Predicted ¹H NMR Signals cluster_C Key Predicted ¹³C NMR Signals img img H3 H-3 ~8.5 ppm (s) H6 H-6 ~7.5 ppm (s) NH NH (amide) ~9.5-10.5 ppm (s, broad) COOH COOH ~13.0 ppm (s, very broad) OCH3 OCH₃ ~3.9 ppm (s) CH3 COCH₃ ~2.2 ppm (s) C_CO C=O (acid) ~167 ppm C_Amide C=O (amide) ~169 ppm C_Aro Aromatic C ~110-155 ppm C_MeO OCH₃ ~57 ppm C_Ac COCH₃ ~25 ppm

Caption: Correlation of molecular structure to predicted NMR signals.

Table of Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~13.0s, very broad1H-COOHTypical for carboxylic acid protons, exchangeable.[9]
~9.5 - 10.5s, broad1H-NH-Amide proton, deshielded by adjacent carbonyl.
~8.5s1HH-3Aromatic proton ortho to the strongly electron-withdrawing NO₂ group and para to the acetamido group.
~7.5s1HH-6Aromatic proton ortho to the methoxy group and meta to the nitro group.
~3.9s3H-OCH₃Typical chemical shift for an aryl methoxy group.[8]
~2.2s3H-COCH₃Acetyl methyl protons.

Table of Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale
~169C=O (amide)Standard range for amide carbonyl carbons.
~167C=O (acid)Standard range for carboxylic acid carbonyl carbons.[9]
~155C-5Aromatic carbon attached to the methoxy group.
~140C-2Aromatic carbon attached to the acetamido group.
~138C-4Aromatic carbon attached to the nitro group.[9]
~125C-3Aromatic CH, deshielded by adjacent nitro group.
~118C-1Aromatic carbon attached to the carboxylic acid group.
~110C-6Aromatic CH.
~57-OCH₃Typical for an aryl methoxy carbon.
~25-COCH₃Acetyl methyl carbon.
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is invaluable for identifying the key functional groups present in the molecule.

Table of Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (carboxylic acid, hydrogen-bonded)
~3250MediumN-H stretch (amide)
~1700StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (Amide I band)
1550 & 1350StrongAsymmetric & Symmetric N-O stretch (nitro group)[10]
~1600, ~1480MediumAromatic C=C stretches
~1250StrongC-O stretch (aryl ether)
Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 254

  • Key Fragment Ions:

    • m/z = 212: Loss of ketene (-CH₂CO) from the acetamido group.

    • m/z = 209: Loss of a hydroxyl radical (-OH) from the carboxylic acid.

    • m/z = 196: Loss of the nitro group (-NO₂).

    • m/z = 43: Acetyl cation [CH₃CO]⁺.

Reactivity and Applications in Drug Development

The true value of this compound lies in its potential for selective, stepwise chemical transformations, making it a strategic intermediate for pharmaceuticals.[1]

Key Chemical Transformations
  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This introduces a new reactive site for further derivatization, such as amide or sulfonamide formation.

  • Carboxylic Acid Derivatization: The carboxylic acid can be converted into esters, amides, or acid chlorides, providing a handle for attaching the scaffold to other molecular fragments.

  • Hydrolysis of the Acetamido Group: Under acidic or basic conditions, the acetamido group can be hydrolyzed back to a primary amine, enabling orthogonal reaction schemes where this amine is unmasked at a later synthetic stage.

Role as a Pharmaceutical Intermediate

This compound serves as a scaffold for molecules with potential therapeutic value. The "acetamido-benzoic acid" core is found in some anti-inflammatory and analgesic agents.[4][11] Derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their analgesic activity and selectivity as cyclooxygenase 2 (COX-2) inhibitors, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[11][12] The nitro group itself is a critical pharmacophore in many classes of drugs, contributing to antibacterial, anticonvulsant, and other biological activities.[13] Furthermore, related structures are used as starting materials for the synthesis of potential CCR3 (Chemokine C-C Motif Receptor 3) antagonists, which are investigated for treating inflammatory conditions like asthma.

Safety and Handling

No specific toxicological data for this compound is available. However, based on data for structurally related nitroaromatic and benzoic acid compounds, the following precautions are mandated.[14]

  • Hazard Classifications: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move person to fresh air.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a well-designed synthetic building block with significant potential for the development of novel pharmaceuticals. Its polyfunctional nature allows for a rich and controllable reactivity profile. While direct experimental data is limited, its properties and behavior can be reliably predicted through the analysis of analogous structures. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively synthesize, characterize, and utilize this valuable chemical intermediate.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). HMDB. [Link]
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  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC. [Link]
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  • PubChem. (n.d.). 4-Nitro-o-anisic acid.
  • PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • ResearchGate. (n.d.). Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and....
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  • NIST WebBook. (n.d.). Benzoic acid, 2-nitro-. National Institute of Standards and Technology. [Link]
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Sources

"2-Acetamido-5-methoxy-4-nitrobenzoic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for this compound. This compound is a valuable intermediate in medicinal chemistry and drug development, primarily due to its multifunctional scaffold that allows for diverse chemical modifications.[1] The proposed synthesis employs a logical two-step sequence starting from the commercially available 2-Amino-5-methoxybenzoic acid. This document is structured to provide researchers, scientists, and drug development professionals with not only a detailed experimental protocol but also the underlying scientific rationale for each procedural step, ensuring both reproducibility and a foundational understanding of the reaction dynamics. The guide covers reaction principles, step-by-step protocols, characterization data, and critical safety considerations.

Introduction

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. The presence of acetamido, methoxy, and nitro groups makes it a versatile building block for constructing more complex heterocyclic compounds.[1] Its structure facilitates a range of chemical transformations, including electrophilic substitution and reduction reactions, which are pivotal in the synthesis of active pharmaceutical ingredients (APIs).[1]

Table 1: Chemical Properties of this compound

Property Value
CAS Number 196194-98-6[2]
Molecular Formula C₁₀H₁₀N₂O₆[1][2]
Molecular Weight 254.20 g/mol [1][2]
Appearance Solid (Expected)

| Purity | ≥97% (Typical)[1] |

Significance and Applications

The strategic placement of functional groups on the benzene ring makes this compound a key intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the development of analgesic and anti-inflammatory drugs.[1] The nitro group can be readily reduced to an amine, opening pathways to a wide array of cyclization and condensation reactions essential for building novel therapeutic molecules.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves a two-step disconnection. The primary disconnection is the removal of the nitro group, which points to an electrophilic aromatic substitution (nitration) as the final synthetic step. The second disconnection involves the conversion of the acetamido group back to an amino group, identifying an acetylation reaction. This analysis leads to a simple and commercially available starting material: 2-Amino-5-methoxybenzoic acid.[3]

Retrosynthesis target This compound intermediate1 2-Acetamido-5-methoxybenzoic acid target->intermediate1 Nitration (FGI) start 2-Amino-5-methoxybenzoic acid intermediate1->start Acetylation (FGI)

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The synthesis is a sequential two-step process: (1) protection of the amino group of the starting material via acetylation, followed by (2) regioselective nitration of the activated aromatic ring. This strategy is essential for achieving a high yield of the desired product while minimizing side reactions.

SynthesisPathway sub 2-Amino-5-methoxybenzoic acid inter 2-Acetamido-5-methoxybenzoic acid sub->inter Step 1: Acetylation Acetic Anhydride prod This compound inter->prod Step 2: Nitration HNO₃ / H₂SO₄

Caption: Overall two-step synthesis pathway.

Step-by-Step Experimental Protocols

Step 1: Acetylation of 2-Amino-5-methoxybenzoic Acid

3.1.1 Principle and Rationale The initial step involves the protection of the primary amino group as an acetamide. This is a critical maneuver for two primary reasons:

  • Prevention of Oxidation: The strongly activating amino group is highly susceptible to oxidation by the nitric acid used in the subsequent nitration step. Converting it to a less reactive acetamido group mitigates this risk.[4]

  • Modulation of Directing Effects: While the acetamido group is still a potent ortho-, para-director, its steric bulk can help influence the regioselectivity of the incoming electrophile, and it offers more controlled activation compared to the amino group.[4]

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride.

3.1.2 Detailed Experimental Protocol This protocol is adapted from standard procedures for the acetylation of substituted anilines.[4][5]

Table 2: Reagents and Conditions for Acetylation

Reagent/Parameter Value
Starting Material 2-Amino-5-methoxybenzoic acid
Reagent Acetic Anhydride (1.2 equivalents)
Solvent Glacial Acetic Acid
Temperature Reflux

| Reaction Time | 1-2 hours |

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 2-Amino-5-methoxybenzoic acid in a minimal amount of glacial acetic acid. Gentle warming may be necessary.[4]

  • To the stirred solution, slowly add 1.2 equivalents of acetic anhydride.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water, while stirring vigorously, to precipitate the product.[4]

  • Collect the white solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Dry the product, 2-Acetamido-5-methoxybenzoic acid, in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic Acid

3.2.1 Principle and Rationale This step is a classic electrophilic aromatic substitution. A nitrating mixture of concentrated nitric and sulfuric acids is used to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

The regioselectivity of the nitration is dictated by the existing substituents on the aromatic ring:

  • -NHCOCH₃ (at C2): Strongly activating, ortho-, para-directing.

  • -OCH₃ (at C5): Strongly activating, ortho-, para-directing.

  • -COOH (at C1): Deactivating, meta-directing.

The C4 position is para to the powerful acetamido director and ortho to the methoxy director. This position is therefore the most electronically enriched and sterically accessible site for electrophilic attack, leading to the desired 4-nitro isomer as the major product. The reaction must be conducted at low temperatures (0-5 °C) to control the exothermic nature of the reaction and prevent the formation of dinitrated or oxidized byproducts.[5][6][7]

3.2.2 Detailed Experimental Protocol This protocol is based on established methods for the nitration of activated aromatic rings.[5][6][8]

NitrationWorkflow start Start step1 Dissolve 2-Acetamido-5-methoxybenzoic acid in concentrated H₂SO₄ start->step1 step2 Cool the solution to 0-5 °C (Ice-salt bath) step1->step2 step4 Add nitrating mixture dropwise to substrate solution MAINTAIN TEMP < 5 °C step2->step4 step3 Prepare nitrating mixture (HNO₃/H₂SO₄) and cool to 0 °C step3->step4 step5 Stir at 0-5 °C for 1-2 hours (Monitor by TLC) step4->step5 step6 Carefully pour mixture onto crushed ice step5->step6 step7 Filter the precipitated solid step6->step7 step8 Wash with copious cold water until neutral step7->step8 step9 Dry product under vacuum step8->step9 end_node End step9->end_node

Caption: Experimental workflow for the controlled nitration step.

Table 3: Reagents and Conditions for Nitration

Reagent/Parameter Value
Starting Material 2-Acetamido-5-methoxybenzoic acid
Reagent Concentrated Nitric Acid (1.1 equivalents)
Solvent/Catalyst Concentrated Sulfuric Acid
Temperature 0-5 °C[5][7][8]

| Reaction Time | 1-2 hours |

Procedure:

  • In a clean, dry flask, carefully add 1 equivalent of 2-Acetamido-5-methoxybenzoic acid to concentrated sulfuric acid (approx. 3-5 mL per gram of substrate) while stirring in an ice-salt bath, maintaining the temperature below 10 °C. Stir until fully dissolved.

  • Cool the solution to 0-5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (typically a 1:2 v/v ratio of HNO₃:H₂SO₄) in an ice bath.[6]

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the substrate. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 5 °C.[5]

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Carefully pour the reaction mass onto a large amount of crushed ice with vigorous stirring. A solid should precipitate.[7]

  • Allow the ice to melt, then collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper.

  • Dry the final product, this compound, thoroughly. Recrystallization may be performed if higher purity is required.

Safety and Handling

  • Concentrated Acids (H₂SO₄, HNO₃): Both are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[7]

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood and avoid inhalation of vapors.

  • Nitration Reaction: The nitration of aromatic compounds is a highly exothermic process. Strict temperature control is crucial to prevent runaway reactions.[6] Always add the nitrating agent slowly and ensure the cooling bath is efficient.

Troubleshooting

Table 4: Troubleshooting Guide for the Synthesis

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Step 1 (Acetylation) Incomplete reaction. Loss of product during workup. Increase reflux time. Ensure pH is neutral before concluding washing. Use a minimal amount of solvent for recrystallization.
Dark tar-like byproducts in Step 2 (Nitration) Reaction temperature was too high, causing oxidation or side reactions.[9] Improve cooling efficiency (use an ice-salt bath). Add the nitrating mixture more slowly. Ensure substrate is fully dissolved before adding nitrating mix.
Presence of starting material after Step 2 Insufficient nitrating agent or reaction time. Use a slight excess (1.1-1.2 eq) of nitric acid. Increase the reaction time, monitoring by TLC.

| Formation of dinitro products | Reaction conditions too harsh (high temperature or excess nitrating agent). | Strictly maintain the reaction temperature below 5 °C. Use only a small excess of nitric acid. |

Conclusion

This guide details a reliable and high-yielding two-step synthesis for this compound from 2-Amino-5-methoxybenzoic acid. The methodology is founded on well-established principles of amine protection and electrophilic aromatic substitution. By adhering to the detailed protocols and safety precautions outlined, researchers can effectively synthesize this valuable chemical intermediate for applications in pharmaceutical research and development.

References

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  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
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  • Pharmaffiliates. (n.d.). CAS No : 196194-98-6| Chemical Name : this compound.
  • Google Patents. (n.d.). US3428673A - Nitration of 4-acetamidobenzoic acid.
  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.

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"2-Acetamido-5-methoxy-4-nitrobenzoic acid" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS: 196194-98-6)

Executive Summary

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in synthetic organic chemistry. Its unique arrangement of acetamido, methoxy, nitro, and carboxylic acid groups on a benzene ring makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, a logical synthetic pathway with detailed protocols, its applications in medicinal chemistry, and essential safety and handling guidelines. The strategic importance of this molecule lies in its potential as a precursor for novel therapeutic agents, particularly in the development of analgesic and anti-inflammatory drugs.[1][2]

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. These properties dictate the conditions required for its handling, reaction, and purification.

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 196194-98-6[3][4][5]
Molecular Formula C₁₀H₁₀N₂O₆[3]
Molecular Weight 254.20 g/mol [3]
IUPAC Name 2-(acetylamino)-5-methoxy-4-nitrobenzoic acid

| Canonical SMILES | CC(=O)NC1=C(C=C(C(=C1)OC)[O-])C(=O)O |

Table 2: Physicochemical Properties

Property Value Source
Appearance Expected to be a solid, likely pale yellow or light brown in color. Inferred from similar nitroaromatic compounds.[6]
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Inferred from functional groups.

| Melting Point | Not explicitly available in search results; requires experimental determination. | N/A |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be logically designed from commercially available precursors. The following pathway leverages standard, well-established organic transformations. The core strategy involves the protection of a reactive amino group, followed by a regioselective electrophilic nitration, and finally deprotection of a precursor ester.

Synthetic Strategy: A Mechanistic Rationale

The proposed synthesis begins with 2-amino-5-methoxybenzoic acid. The key challenge is to control the regioselectivity of the nitration step. The amino group is a powerful activating group and must be "tamed" to prevent unwanted side reactions and to direct the incoming nitro group to the correct position.

  • Amine Protection: The amino group is first protected as an acetamide. This is a crucial step for two reasons:

    • It reduces the activating strength of the amine, preventing oxidation by nitric acid and avoiding the formation of multiple nitrated products.

    • The bulky acetamido group, along with the methoxy group, sterically and electronically directs the electrophilic nitration to the C4 position, which is para to the methoxy group and ortho to the acetamido group.[7]

  • Electrophilic Nitration: The protected compound is then subjected to nitration using a standard nitrating mixture (concentrated nitric and sulfuric acids). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The temperature must be carefully controlled to prevent over-nitration.[7]

Proposed Synthesis Workflow Diagram

G Figure 1: Proposed Synthesis Pathway Start 2-Amino-5-methoxybenzoic acid Step1_reagent Acetic Anhydride Glacial Acetic Acid Start->Step1_reagent Step 1: Acetylation Protected 2-Acetamido-5-methoxybenzoic acid Step1_reagent->Protected Step2_reagent Conc. HNO₃ Conc. H₂SO₄ (0-10 °C) Protected->Step2_reagent Step 2: Nitration Product This compound (Target Compound) Step2_reagent->Product

Caption: A logical two-step synthesis for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar transformations.[7] Researchers should perform optimization and safety assessments prior to execution.

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-amino-5-methoxybenzoic acid in 50 mL of glacial acetic acid.

  • Reagent Addition: Slowly add 1.2 equivalents of acetic anhydride to the stirring solution.

  • Reaction: Heat the mixture to a gentle reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product. Pour the mixture into 200 mL of cold water.

  • Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry the solid under vacuum. The product, 2-acetamido-5-methoxybenzoic acid, should be carried forward without further purification if purity is sufficient.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic acid

  • Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Addition: Slowly and portion-wise, add the dried product from Step 1 to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Add the pre-cooled nitrating mixture dropwise to the reaction flask via the dropping funnel. Maintain the internal temperature of the reaction strictly between 0 and 5 °C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring. A pale-yellow precipitate should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product, this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile synthetic intermediate. The presence of multiple, orthogonally reactive functional groups allows for selective chemical modifications, making it an ideal starting point for constructing complex molecules with potential biological activity.[1][2]

  • Scaffold for Heterocyclic Synthesis: The carboxylic acid can be converted into amides, esters, or acid chlorides. The nitro group can be reduced to an amine, which can then undergo a wide range of reactions (e.g., diazotization, acylation, reductive amination). The acetamido group can be hydrolyzed back to a primary amine if needed. This multi-functionality is highly prized in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.

  • Precursor for Analgesic and Anti-inflammatory Agents: Benzoic acid derivatives are common scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound provides a unique template for designing novel agents that may target enzymes like cyclooxygenase (COX).[1][8]

  • Building Block for Targeted Therapeutics: The functional groups allow for the attachment of various pharmacophores, enabling the molecule to be used in fragment-based drug discovery or as a core component in the synthesis of inhibitors for specific biological targets, such as kinases or other enzymes.[9][10]

Role as a Synthetic Intermediate Diagram

G Figure 2: Role in Synthetic Diversification cluster_0 Potential Transformations Core 2-Acetamido-5-methoxy- 4-nitrobenzoic acid NitroReduction Nitro Group Reduction (-NO₂ → -NH₂) Core->NitroReduction CarboxylActivation Carboxylic Acid Activation (-COOH → -COCl, -CONR₂) Core->CarboxylActivation AmideHydrolysis Amide Hydrolysis (-NHAc → -NH₂) Core->AmideHydrolysis Bioactive Diverse Bioactive Scaffolds (e.g., Benzimidazoles, Quinolines) NitroReduction->Bioactive CarboxylActivation->Bioactive AmideHydrolysis->Bioactive

Caption: Potential chemical modifications of the core molecule.

Safety, Handling, and Storage

As a nitroaromatic compound and a chemical intermediate, this compound requires careful handling in a controlled laboratory setting. The following guidelines are based on safety data for structurally related compounds.[6]

Health Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[6]

  • Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[6]

  • General: Harmful if swallowed.

Table 3: Recommended Handling and Personal Protective Equipment (PPE)

Precaution Specification
Ventilation Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
Eye Protection Wear chemical safety goggles or a face shield (European Standard EN 166).[6]
Hand Protection Wear chemically resistant gloves (e.g., nitrile rubber).[6]
Skin/Body Protection Wear a lab coat and appropriate protective clothing to prevent skin exposure.[6]
Respiratory Protection For large quantities or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Conclusion

This compound (CAS: 196194-98-6) is a chemical intermediate of significant value to the research and pharmaceutical development communities. Its highly functionalized structure provides a robust platform for synthetic diversification, enabling the creation of novel and complex molecules. Understanding its properties, a reliable synthetic route, and proper handling procedures are essential for unlocking its full potential in the discovery of new therapeutic agents. This guide serves as a foundational resource for scientists working with this versatile compound.

References

  • Pharmaffiliates. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • LookChem. (n.d.). Methyl 4-acetamido-2-methoxy-5-nitrobenzoate CAS:4093-41-8.
  • PubChem. (n.d.). Methyl 4-acetamido-2-methoxy-5-nitrobenzoate.
  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid.
  • EON Biotech. (n.d.). This compound – (196194-98-6).
  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

Sources

"2-Acetamido-5-methoxy-4-nitrobenzoic acid" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in the pharmaceutical sector. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight of 254.20 g/mol .[1] A plausible, mechanistically-grounded synthesis pathway is detailed, alongside a discussion of its significant applications in medicinal chemistry and drug development. Furthermore, this guide outlines standard analytical workflows for structural elucidation and purity assessment, and concludes with essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in drug discovery, offering expert insights into the strategic utilization of this versatile molecule.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a polysubstituted aromatic compound of significant interest in the field of organic synthesis and pharmaceutical development. Its molecular architecture, featuring four distinct functional groups—carboxylic acid, acetamido, methoxy, and nitro—on a benzene ring, makes it an exceptionally versatile building block.[1][2] These groups provide multiple reaction sites for selective chemical modifications, enabling the construction of complex heterocyclic compounds and novel drug candidates.[1] Primarily, it serves as a crucial intermediate in the synthesis of potential analgesic and anti-inflammatory agents.[1][2] The strategic placement of the electron-withdrawing nitro group and electron-donating methoxy and acetamido groups influences the reactivity of the aromatic ring, facilitating a range of chemical transformations valuable in the design of new bioactive molecules.[1]

Core Physicochemical Properties

The precise characterization of a chemical compound begins with its fundamental properties. All quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Weight 254.20 g/mol [1]
Molecular Formula C₁₀H₁₀N₂O₆[1][3]
CAS Number 196194-98-6[1]
Physical State Solid (inferred)N/A
Storage Condition Room temperature, dry[1]

Below is a two-dimensional representation of the molecular structure, generated to clarify the atomic arrangement and functional group positions.

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached from a readily available precursor, 2-amino-5-methoxybenzoic acid. The causality behind this multi-step synthesis involves the strategic protection of the highly reactive amino group before introducing the nitro group via electrophilic aromatic substitution. This prevents unwanted side reactions and ensures regioselectivity.

G cluster_0 Purity & Identity Workflow start Synthesized Product hplc HPLC (Purity Assessment) start->hplc ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms Peak of Interest nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) ms->nmr Matches MW 254.20 ir FTIR Spectroscopy (Functional Group ID) nmr->ir Confirms Connectivity final Confirmed Structure & Purity >97% ir->final Confirms Functional Groups

Sources

An In-depth Technical Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic acid: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic design and synthesis of complex molecular architectures are paramount. Substituted benzoic acids, in particular, represent a cornerstone class of intermediates, offering a synthetically versatile scaffold for the construction of novel therapeutic agents. Among these, 2-Acetamido-5-methoxy-4-nitrobenzoic acid (IUPAC Name) emerges as a compound of significant interest. Its unique arrangement of functional groups—a carboxylic acid, an acetamido moiety, a methoxy group, and a nitro group—renders it a highly valuable precursor for the synthesis of a range of biologically active molecules, notably in the realms of analgesics and anti-inflammatory drugs.[1] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications, serving as an essential resource for professionals in the field.

Molecular Identity and Physicochemical Properties

IUPAC Name: this compound CAS Number: 196194-98-6[1] Molecular Formula: C₁₀H₁₀N₂O₆[1]

The strategic placement of electron-donating (methoxy, acetamido) and electron-withdrawing (nitro, carboxylic acid) groups on the benzene ring dictates the molecule's reactivity and its utility in multi-step syntheses. The interplay of these functionalities allows for regioselective transformations, a critical aspect in the efficient construction of complex target molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 254.20 g/mol [1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis of this compound: A Strategic Approach

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards 2-amino-5-methoxybenzoic acid as a suitable starting material. The synthesis would involve the acetylation of the amino group, followed by the nitration of the aromatic ring. The directing effects of the substituents are key to the success of this strategy. The acetamido and methoxy groups are both ortho-, para-directing, and activating, which would favor the introduction of the nitro group at the desired position.

Retrosynthesis Target This compound Intermediate1 2-Acetamido-5-methoxybenzoic acid Target->Intermediate1 Nitration StartingMaterial 2-Amino-5-methoxybenzoic acid Intermediate1->StartingMaterial Acetylation

Caption: Retrosynthetic pathway for this compound.

Proposed Experimental Protocol

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

The initial step focuses on the protection of the highly reactive amino group as an acetamide. This is a crucial maneuver to prevent unwanted side reactions during the subsequent nitration step and to modulate the directing effect of the substituent.

  • Rationale: Acetic anhydride is a common and efficient reagent for the acetylation of anilines. The reaction is typically carried out in a protic solvent like glacial acetic acid, which also acts as a catalyst.

Protocol:

  • Dissolve 2-amino-5-methoxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add acetic anhydride to the solution while stirring at room temperature.

  • Continue stirring the reaction mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Upon completion, the reaction mixture is poured into ice-water to precipitate the product.

  • The solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 2-acetamido-5-methoxybenzoic acid.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic acid

The second step involves the regioselective introduction of a nitro group onto the aromatic ring. The combined directing effects of the acetamido and methoxy groups are expected to favor nitration at the C4 position.

  • Rationale: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for electrophilic aromatic nitration. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of by-products.

Protocol:

  • In a flask immersed in an ice-salt bath, slowly add 2-acetamido-5-methoxybenzoic acid to concentrated sulfuric acid with stirring, maintaining a low temperature (0-5 °C).

  • In a separate beaker, prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the reaction to stir at a controlled low temperature for a few hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • The product is then collected by filtration, washed extensively with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

SynthesisWorkflow Start 2-Amino-5-methoxybenzoic acid Step1 Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1 Intermediate 2-Acetamido-5-methoxybenzoic acid Step1->Intermediate Step2 Nitration (HNO₃, H₂SO₄, 0-10 °C) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals/Bands
¹H NMR - Aromatic protons (singlets or doublets) in the downfield region (δ 7.0-8.5 ppm).- Acetamido methyl protons (singlet, δ ~2.2 ppm).- Methoxy protons (singlet, δ ~3.9 ppm).- Carboxylic acid proton (broad singlet, δ >10 ppm).- Acetamido NH proton (singlet, δ ~9-10 ppm).
¹³C NMR - Carboxylic acid carbonyl carbon (δ ~165-170 ppm).- Acetamido carbonyl carbon (δ ~168-172 ppm).- Aromatic carbons attached to oxygen and nitrogen at lower field.- Aromatic carbon attached to the nitro group at a characteristic downfield shift.- Methoxy carbon (δ ~56 ppm).- Acetamido methyl carbon (δ ~24 ppm).
FTIR (cm⁻¹) - O-H stretch (carboxylic acid): broad band, ~3300-2500 cm⁻¹.- N-H stretch (amide): ~3300-3100 cm⁻¹.- C=O stretch (carboxylic acid and amide): ~1720-1650 cm⁻¹.- N-O asymmetric stretch (nitro group): ~1550-1500 cm⁻¹.- N-O symmetric stretch (nitro group): ~1350-1300 cm⁻¹.- C-O stretch (methoxy): ~1250-1000 cm⁻¹.
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z 254.- Fragmentation patterns corresponding to the loss of functional groups such as -OH, -COOH, -NO₂, and -COCH₃.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple, orthogonally reactive functional groups allows for a variety of subsequent chemical transformations.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, opening up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic rings.

  • Modification of the Carboxylic Acid: The carboxylic acid can be converted into esters, amides, or acid chlorides, enabling coupling with a wide range of molecules.

  • Hydrolysis of the Acetamido Group: The acetamido group can be hydrolyzed back to a primary amine under acidic or basic conditions, providing another point for functionalization.

This multi-functionality makes it a valuable building block in the synthesis of:

  • Analgesic and Anti-inflammatory Agents: The core structure is related to other known non-steroidal anti-inflammatory drugs (NSAIDs).

  • Heterocyclic Compounds: The strategic placement of the functional groups facilitates the construction of various heterocyclic systems, which are prevalent in many drug scaffolds.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling aromatic nitro compounds and carboxylic acids should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion and Future Perspectives

This compound represents a strategically designed and highly functionalized intermediate with significant potential in synthetic organic chemistry and drug discovery. The logical and plausible synthetic route outlined in this guide provides a solid foundation for its laboratory-scale preparation. Further research into the experimental validation of its synthesis, a thorough characterization of its physicochemical and spectroscopic properties, and the exploration of its application in the synthesis of novel therapeutic agents will undoubtedly solidify its importance as a valuable tool for medicinal chemists and drug development professionals. The continued investigation of such versatile building blocks is essential for the advancement of pharmaceutical sciences and the discovery of new and improved medicines.

References

  • MySkinRecipes. This compound.

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An In-depth Technical Guide to the Solubility of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical development, organic synthesis, and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical parameter that governs a substance's behavior in various media, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation design. This guide focuses on 2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS No: 196194-98-6), a substituted aromatic carboxylic acid.[1][2][3]

While specific, publicly available solubility data for this exact molecule is scarce, this document serves as a comprehensive technical resource for researchers. By integrating theoretical principles, analyzing data from structurally analogous compounds, and providing robust, field-proven experimental protocols, this guide empowers scientists to predict, determine, and apply the solubility characteristics of this compound with confidence. The methodologies described herein are designed to establish a self-validating framework for generating reliable and reproducible solubility data, a cornerstone of rigorous scientific investigation.[4]

Molecular Profile and Predicted Solubility Behavior

To understand the solubility of this compound, we must first analyze its molecular structure and the functional groups that dictate its interactions with different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 196194-98-6[1][3]
Molecular Formula C₁₀H₁₀N₂O₆[2][3]
Molecular Weight 254.20 g/mol [2][3]

The structure contains several key functional groups that influence its polarity and hydrogen bonding capabilities:

  • Carboxylic Acid (-COOH): This is a highly polar group that can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). Its acidity means it can be ionized to a carboxylate anion (-COO⁻) in basic solutions, drastically increasing aqueous solubility.

  • Acetamido (-NHCOCH₃): This amide group is polar and can participate in hydrogen bonding, with one donor site (N-H) and one acceptor site (C=O).

  • Nitro (-NO₂): A strongly electron-withdrawing and highly polar group. It acts as a hydrogen bond acceptor.

  • Methoxy (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring itself is non-polar, contributing a hydrophobic character to the molecule.

Predicted Behavior: Based on these features, this compound is a polar molecule. Its solubility is expected to be highest in polar, hydrogen-bonding solvents. The principle of "like dissolves like" suggests high solubility in solvents like methanol, ethanol, and acetone, where strong dipole-dipole interactions and hydrogen bonding can occur. Conversely, it is predicted to have very low solubility in non-polar solvents such as petroleum ether or benzene.[5] The presence of the carboxylic acid group makes its solubility in aqueous solutions highly dependent on pH.[4]

Solubility Analysis via Analogous Compounds

In the absence of direct experimental data, examining the solubility of structurally related nitrobenzoic acids provides invaluable insight into expected trends. These compounds share key functional groups and offer a reliable basis for extrapolation.

Table 2: Experimentally Determined Solubility of Analogous Nitrobenzoic Acids

CompoundSolventTemperature (°C)Solubility ( g/100 mL)Source
2-Nitrobenzoic Acid Methanol1042.72[5]
EthanolNot Specified~33.3[5]
AcetoneNot Specified40[5]
ChloroformNot Specified~0.45[5]
Benzene100.294[5]
3-Nitrobenzoic Acid Methanol20> Ethanol[6]
Ethanol20> Ethyl Acetate[6]
Ethyl Acetate20> Acetonitrile[6]
Water20Low[6]
p-Nitrobenzoic Acid Methanol + Water25High solubility in mixtures
Ethanol + Water25High solubility in mixtures

Analysis and Extrapolation: The data clearly shows that nitrobenzoic acids are significantly more soluble in polar solvents (methanol, ethanol, acetone) than in non-polar or weakly polar solvents (benzene, chloroform).[5][6] The solubility of these acids generally increases with temperature.[6][7] For this compound, the additional polar acetamido and methoxy groups are expected to enhance its affinity for polar solvents even further compared to a simple nitrobenzoic acid. However, the increased molecular weight and potential for strong intermolecular hydrogen bonding in the solid state (crystal lattice energy) could counteract this effect to some degree. Therefore, its solubility profile is predicted to follow the trend: Polar Protic/Aprotic Solvents (e.g., Methanol, Acetone) > Moderately Polar Solvents (e.g., Ethyl Acetate) > Non-Polar Solvents (e.g., Toluene, Hexane) .

Gold Standard Protocols for Experimental Solubility Determination

Accurate solubility measurement requires robust and validated methodologies. The following protocols represent the industry standard for determining the equilibrium solubility of a solid compound.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the most widely accepted technique for determining thermodynamic equilibrium solubility.[4][5] Its core principle is to create a saturated solution by agitating an excess of the solid solute in a solvent at a constant temperature until equilibrium is reached.

Causality Behind the Protocol:

  • Excess Solid: Adding solute until a solid phase remains is critical to ensure that the solution is truly saturated and that the system has reached equilibrium.[4]

  • Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducibility and to ensure the measured value corresponds to a specific thermodynamic state.[4]

  • Equilibration Time: Sufficient time (typically 24-72 hours) is required for the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: Meticulous separation of the saturated supernatant from the undissolved solid via filtration is crucial. Failure to do so is a common source of error, leading to an overestimation of solubility.[5]

Step-by-Step Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the target temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. This step must be performed quickly to prevent temperature changes.

  • Quantification: Accurately dilute a known volume of the clear, filtered supernatant with the appropriate solvent. Analyze the concentration of the dissolved solute using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility, typically expressed in units of mg/mL or mol/L.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temperature (e.g., 48h) A->B C Settle Excess Solid B->C D Filter Supernatant (e.g., 0.22 µm Syringe Filter) C->D E Dilute Filtrate D->E F Quantify Concentration (UV-Vis or HPLC) E->F G Calculate Solubility F->G UV_Vis_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation A Prepare Known Concentration Standards B Measure Absorbance of Standards at λmax A->B C Plot Absorbance vs. Conc. & Generate Calibration Curve B->C F Determine Concentration from Calibration Curve C->F D Prepare Diluted Sample from Solubility Experiment E Measure Absorbance of Sample at λmax D->E E->F G Apply Dilution Factor to find Solubility F->G

Sources

An In-depth Technical Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-acetamido-5-methoxy-4-nitrobenzoic acid, a key pharmaceutical intermediate. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, spectroscopic characterization, and potential applications, particularly in the development of analgesic and anti-inflammatory agents.[1]

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a polysubstituted aromatic carboxylic acid with significant potential in organic synthesis and medicinal chemistry. Its structure incorporates multiple functional groups—a carboxylic acid, an acetamido group, a methoxy group, and a nitro group—making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds.[1] The strategic placement of these groups allows for selective chemical modifications, rendering it a valuable precursor for the development of novel therapeutic agents.[1]

The presence of the acetamido and methoxy groups, both of which are ortho-, para-directing, alongside the meta-directing carboxylic acid and nitro groups, creates a unique electronic and steric environment on the aromatic ring. This intricate substitution pattern is crucial for its role as an intermediate in the synthesis of targeted, biologically active molecules.

Proposed Synthesis of this compound

A robust and logical synthetic pathway to this compound can be envisioned starting from the commercially available 2-amino-5-methoxybenzoic acid. The synthesis involves a two-step process: acetylation of the amino group followed by regioselective nitration of the aromatic ring.

Synthetic Workflow Overview

The overall synthetic strategy is designed to first protect the highly activating amino group as an acetamide. This prevents unwanted side reactions during the subsequent electrophilic nitration step and helps to control the regioselectivity of the nitration.

Synthesis_Workflow Start 2-Amino-5-methoxybenzoic acid Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate 2-Acetamido-5-methoxybenzoic acid Step1->Intermediate Step2 Nitration (HNO₃, H₂SO₄) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Acetylation of 2-Amino-5-methoxybenzoic Acid

The initial step involves the protection of the amino group of 2-amino-5-methoxybenzoic acid through acetylation. This is a standard and high-yielding reaction, typically carried out using acetic anhydride.

Experimental Protocol:

  • In a round-bottom flask, suspend 2-amino-5-methoxybenzoic acid in glacial acetic acid.

  • To this stirred suspension, add a slight molar excess (approximately 1.2 equivalents) of acetic anhydride.

  • Heat the reaction mixture at reflux for 1-2 hours, monitoring the dissolution of the starting material.

  • After completion of the reaction (as monitored by Thin Layer Chromatography), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the acetylated product.

  • Collect the white precipitate of 2-acetamido-5-methoxybenzoic acid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • Acetic Anhydride: A highly effective and readily available acetylating agent.

  • Glacial Acetic Acid: Serves as a solvent that is compatible with the reactants and reaction conditions.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Precipitation in Water: The product is insoluble in water, allowing for easy isolation from the water-soluble acetic acid and any remaining acetic anhydride.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic Acid

The second and final step is the regioselective nitration of the intermediate, 2-acetamido-5-methoxybenzoic acid. The directing effects of the substituents on the aromatic ring are critical in this step. The acetamido and methoxy groups are both activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The position para to the strongly activating acetamido group and ortho to the methoxy group (C4) is the most likely site for electrophilic substitution.

Experimental Protocol:

  • In a beaker, carefully add the dried 2-acetamido-5-methoxybenzoic acid in small portions to pre-cooled concentrated sulfuric acid (0-5 °C) with constant stirring, ensuring the temperature does not rise significantly.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Add the cold nitrating mixture dropwise to the stirred solution of the acetylated starting material, strictly maintaining the reaction temperature below 10 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Mixed Acid (HNO₃/H₂SO₄): This is the standard reagent for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[3]

  • Low Temperature Control: The nitration of activated aromatic rings is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.[3]

  • Precipitation on Ice: The nitrated product is insoluble in the aqueous acidic solution, allowing for its isolation. This step also serves to quench the reaction.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of physicochemical measurements and spectroscopic analysis.

Physicochemical Properties
PropertyPredicted/Expected Value
Molecular Formula C₁₀H₁₀N₂O₆
Molecular Weight 254.20 g/mol
Appearance Expected to be a pale yellow to yellow crystalline solid
Melting Point Not available in the searched literature
Solubility Likely soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water.
Spectroscopic Data (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetamido group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2Singlet1HAromatic H (C3-H)
~ 7.5 - 7.7Singlet1HAromatic H (C6-H)
~ 3.9 - 4.1Singlet3H-OCH₃
~ 2.1 - 2.3Singlet3H-COCH₃
~ 9.5 - 10.5Broad Singlet1H-NH-
~ 12.0 - 13.0Broad Singlet1H-COOH

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 168 - 172-COOH
~ 165 - 169-C=O (amide)
~ 150 - 155C-OCH₃
~ 140 - 145C-NO₂
~ 135 - 140C-NHCOCH₃
~ 125 - 130Aromatic C-H
~ 115 - 120Aromatic C-H
~ 110 - 115Aromatic C-COOH
~ 55 - 60-OCH₃
~ 20 - 25-COCH₃

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3500MediumN-H stretch (amide)
~ 2500 - 3300BroadO-H stretch (carboxylic acid)
~ 1700 - 1725StrongC=O stretch (carboxylic acid)
~ 1660 - 1690StrongC=O stretch (amide I)
~ 1530 - 1570StrongAsymmetric N-O stretch (nitro group)[4][5]
~ 1330 - 1370StrongSymmetric N-O stretch (nitro group)[4][5]
~ 1600, ~1475MediumAromatic C=C stretches
~ 1250 - 1300StrongC-O stretch (aryl ether)

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound.

m/z ValueInterpretation
254.05[M]⁺ (Molecular ion)
237.05[M-OH]⁺ (Loss of hydroxyl radical)
212.06[M-NO₂]⁺ (Loss of nitro group)
195.06[M-NO₂ - OH]⁺
Spectroscopic Data Interpretation Logic

Spectroscopy_Logic cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Signatures Structure This compound NMR 1H & 13C NMR: - Aromatic signals (6.5-8.5 ppm) - Methoxy singlet (~4.0 ppm) - Acetamido singlet (~2.2 ppm) - Carboxylic acid (~170 ppm) Structure->NMR correlates to IR IR: - C=O stretches (1660-1725 cm⁻¹) - N-O stretches (1330-1570 cm⁻¹) - O-H & N-H stretches (>3000 cm⁻¹) Structure->IR correlates to MS Mass Spec: - Molecular Ion Peak (m/z = 254) - Characteristic fragmentation patterns Structure->MS correlates to

Caption: Relationship between the molecular structure and its expected spectroscopic signatures.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals.[1] Its structural features make it particularly suitable for constructing more complex molecules with potential therapeutic value.

Precursor for Analgesic and Anti-inflammatory Agents

The molecule serves as a scaffold for the development of novel analgesic and anti-inflammatory drugs.[1] The various functional groups can be selectively modified to introduce pharmacophores that can interact with biological targets such as cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation.

Synthesis of Heterocyclic Compounds

The presence of the carboxylic acid and the potential for reducing the nitro group to an amine allows for the construction of various heterocyclic ring systems. These heterocyclic cores are prevalent in a wide range of biologically active compounds, including anticancer, antimicrobial, and antiviral agents.

Potential Signaling Pathway Interactions

While specific biological data for this compound is not widely published, its derivatives could potentially interact with various signaling pathways. For instance, derivatives could be designed to target pathways involved in inflammation, such as the NF-κB signaling pathway, or pathways related to cell proliferation in cancer.

Potential_Applications cluster_pathways Potential Biological Targets Start 2-Acetamido-5-methoxy- 4-nitrobenzoic acid App1 Analgesic & Anti-inflammatory Drug Development Start->App1 App2 Synthesis of Bioactive Heterocycles Start->App2 App3 Probes for Studying Enzyme Inhibition Start->App3 Pathway1 COX Enzymes App1->Pathway1 Pathway3 Other Inflammatory Mediators App1->Pathway3 Pathway2 Kinases App2->Pathway2

Caption: Potential applications and biological targets of derivatives of the title compound.

Conclusion

This compound is a strategically important intermediate in the field of medicinal chemistry. This guide has outlined a plausible and efficient synthetic route, provided a predicted spectroscopic profile for its characterization, and highlighted its significant potential in the development of new therapeutic agents. The multifaceted nature of its structure ensures its continued relevance as a versatile building block for the synthesis of novel and complex organic molecules. Further research into the biological activities of its derivatives is warranted and holds promise for the discovery of new and effective pharmaceuticals.

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An In-depth Technical Guide to the Biological Activity of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Situating 2-Acetamido-5-methoxy-4-nitrobenzoic Acid in Medicinal Chemistry

This compound is a substituted aromatic compound whose true biological potential remains largely unexplored in publicly accessible literature. However, its chemical architecture—featuring acetamido, methoxy, and nitro functional groups on a benzoic acid scaffold—positions it as a compelling candidate for targeted biological investigation. The presence of these specific moieties is reminiscent of various pharmacologically active molecules, suggesting its primary role as a versatile synthetic intermediate for constructing more complex, biologically active agents, particularly in the development of analgesic and anti-inflammatory drugs.[1]

This guide moves beyond its established role as a chemical building block. By deconstructing its structure and drawing parallels with known bioactive compounds, we will establish a robust, scientifically-grounded framework for hypothesizing and experimentally validating its potential therapeutic activities. We will focus on two primary, plausible lines of inquiry: its potential as an anti-inflammatory agent via cyclooxygenase (COX) inhibition and its prospective role as an antimicrobial agent, a possibility suggested by its nitroaromatic core.

Part 1: Physicochemical Profile and Synthetic Strategy

A thorough understanding of a compound's physical and chemical properties is the foundation upon which all biological investigation is built.

Core Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₆PubChem
Molecular Weight 254.20 g/mol PubChem
IUPAC Name This compound-
CAS Number 196194-98-6[2][3]
Appearance Expected to be a solid powder[1]
Strategic Synthesis: A Rationale-Driven Approach

The synthesis of this compound is a multi-step process that relies on fundamental principles of organic chemistry, particularly electrophilic aromatic substitution. The choice and sequence of reactions are critical for achieving the desired substitution pattern. A plausible synthetic route begins with a commercially available substituted aniline, such as 4-methoxyaniline.

Causality in the Synthetic Workflow:

  • Amine Protection: The initial step involves protecting the highly activating amino group as an acetamide. This is crucial for controlling the subsequent nitration step. Using acetic anhydride converts the amino group into an acetamido group, which is still an ortho-, para-director but is less activating and sterically bulkier, preventing polysubstitution and oxidation side-reactions that are common when nitrating anilines directly.[4]

  • Directed Nitration: With the amine protected, the next step is electrophilic nitration. The existing methoxy and acetamido groups are both ortho-, para-directing. The methoxy group at position 1 directs to positions 2 and 4. The acetamido group at position 4 directs to positions 3 and 5. The regiochemical outcome—nitration at the 5-position—is a result of the combined directing effects and steric hindrance, leading to the desired N-(4-methoxy-5-nitrophenyl)acetamide intermediate.

  • Carboxylation: Introduction of the carboxylic acid group can be achieved through various methods, such as a Kolbe-Schmitt reaction or by first introducing a formyl group (Vilsmeier-Haack reaction) followed by oxidation.

  • Hydrolysis (if necessary): If the synthesis involved an ester intermediate for the carboxylic acid, a final hydrolysis step would be required to yield the target benzoic acid.

G cluster_0 Conceptual Synthetic Pathway Start 4-Methoxyaniline Step1 Acetylation (Amine Protection) Start->Step1 Acetic Anhydride Intermediate1 N-(4-methoxyphenyl)acetamide Step1->Intermediate1 Step2 Nitration (Electrophilic Substitution) Intermediate1->Step2 HNO₃/H₂SO₄ Intermediate2 N-(4-methoxy-3-nitrophenyl)acetamide Step2->Intermediate2 Step3 Carboxylation & Oxidation Intermediate2->Step3 e.g., Vilsmeier-Haack, then Oxidation Final This compound Step3->Final

Caption: A plausible synthetic workflow for the target compound.

Part 2: Hypothesized Biological Activities & Mechanisms

While direct experimental data for this compound is scarce, its structural components provide a strong basis for formulating testable hypotheses regarding its biological activity.

Hypothesis A: Anti-inflammatory and Analgesic Activity

Rationale: The most compelling hypothesis stems from its documented use as a precursor for analgesic and anti-inflammatory agents.[1] Furthermore, structurally related compounds, specifically derivatives of 5-acetamido-2-hydroxy benzoic acid (a close analog of salicylic acid), have been designed and synthesized as novel non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]

Proposed Mechanism of Action: COX-2 Inhibition The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions like gastric cytoprotection and platelet aggregation.

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.

Therefore, selective inhibition of COX-2 over COX-1 is a key objective in modern NSAID development to achieve anti-inflammatory efficacy while minimizing gastrointestinal side effects.[6] It is hypothesized that this compound may bind to the active site of COX enzymes, with a potential for selectivity towards COX-2.

G CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Stimulus PLA2 Phospholipase A₂ COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX PGH2 Prostaglandin H₂ COX->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation TargetCompound 2-Acetamido-5-methoxy- 4-nitrobenzoic acid TargetCompound->COX Inhibition?

Caption: The arachidonic acid pathway and the potential inhibitory role of the target compound on COX enzymes.

Hypothesis B: Antimicrobial Activity

Rationale: The nitroaromatic moiety is a well-established pharmacophore in antimicrobial drug discovery. Compounds like metronidazole and nitazoxanide owe their activity to this functional group.[7] Studies on other nitrobenzoic acid derivatives have also demonstrated promising activity against Mycobacterium tuberculosis.[8]

Proposed Mechanism of Action 1: PFOR Inhibition in Anaerobes In many anaerobic bacteria and parasites, the enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR) is essential for energy metabolism.[7] This enzyme is absent in mammals, making it an excellent selective drug target. The mechanism of action for the drug nitazoxanide involves the inhibition of PFOR.[7] It is plausible that the nitro group of this compound could be bioreduced within anaerobic cells, leading to the formation of reactive species that inhibit PFOR or other critical cellular processes.

Proposed Mechanism of Action 2: Anti-mycobacterial Activity Benzoic acid derivatives can exhibit antimycobacterial activity.[8] The nitro group can significantly enhance this effect. One hypothesis is that the compound acts as a prodrug; mycobacterial enzymes may reduce the nitro group to generate reactive nitrogen species that are toxic to the cell. An alternative mechanism involves the disruption of the bacterial cell membrane's proton motive force by the acidic parent compound. The 3,5-dinitrobenzoic acid esters, in particular, have shown very interesting antitubercular activity.[8]

Part 3: Experimental Protocols for Hypothesis Validation

To transition from hypothesis to evidence, a structured experimental approach is required. The following protocols provide a self-validating system for synthesizing the compound and assessing its primary hypothesized activities.

Overall Experimental Workflow

G Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, MS, Purity) Synthesis->Characterization BioAssay Biological Assays Characterization->BioAssay COXAssay In Vitro COX-1/COX-2 Inhibition Assay BioAssay->COXAssay MICAssay Antimicrobial MIC/MBC Assay BioAssay->MICAssay DataAnalysis Data Analysis (IC₅₀, MIC Calculation) COXAssay->DataAnalysis MICAssay->DataAnalysis Conclusion Conclusion & Future Directions DataAnalysis->Conclusion

Sources

The Strategic Synthesis and Therapeutic Potential of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Modern Drug Development

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of next-generation therapeutics. Among the myriad of building blocks available to the discerning chemist, the substituted benzoic acid framework has perennially proven its utility. This guide focuses on a particularly promising, yet underexplored, core structure: 2-Acetamido-5-methoxy-4-nitrobenzoic acid . The unique arrangement of its functional groups—a carboxylic acid, an acetamido moiety, a methoxy group, and a nitro group—renders it a highly versatile precursor for the synthesis of a diverse array of complex heterocyclic compounds and potential drug candidates.[1] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and therapeutic applications of derivatives stemming from this core.

The presence of multiple, strategically positioned functional groups allows for selective chemical modifications, making this scaffold particularly valuable in the construction of novel bioactive molecules.[1] The electron-withdrawing nitro group and the electron-donating methoxy and acetamido groups create a unique electronic environment that can be exploited for various chemical transformations. This guide will delve into the practical aspects of working with this molecule, from its synthesis to the exploration of its derivatives' therapeutic potential, with a focus on providing actionable insights for the modern drug discovery laboratory.

Core Synthesis: A Step-by-Step Methodology for this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and established pathway begins with the readily available starting material, 2-amino-5-methoxybenzoic acid. The overall synthetic strategy involves two key transformations: the protection of the amine functionality via acetylation, followed by a regioselective nitration.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 2-Amino-5-methoxybenzoic Acid

The initial step involves the protection of the highly reactive amino group as an acetamide. This is crucial to prevent unwanted side reactions during the subsequent nitration step and to direct the nitration to the desired position on the aromatic ring.

  • Reagents and Materials:

    • 2-Amino-5-methoxybenzoic acid

    • Acetic anhydride

    • Glacial acetic acid

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Ice bath

    • Deionized water

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 2-amino-5-methoxybenzoic acid in glacial acetic acid.

    • With continuous stirring, slowly add a molar excess of acetic anhydride to the solution.

    • Attach a reflux condenser and heat the reaction mixture to reflux for approximately 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing ice-cold deionized water to precipitate the product.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum to obtain 2-acetamido-5-methoxybenzoic acid.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic Acid

The second step is the regioselective nitration of the acetylated intermediate. The acetamido and methoxy groups are ortho-, para-directing, and the steric hindrance from the ortho-substituents will favor nitration at the C4 position.

  • Reagents and Materials:

    • 2-Acetamido-5-methoxybenzoic acid (from Step 1)

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (70%)

    • Ice-salt bath

    • Dropping funnel

    • Beaker with crushed ice

  • Procedure:

    • In a clean, dry round-bottom flask, carefully dissolve the 2-acetamido-5-methoxybenzoic acid from Step 1 in concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.

    • In a separate beaker, prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Slowly add the nitrating mixture dropwise to the stirred solution of the acetylated compound, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours.

    • Carefully pour the reaction mixture over a large volume of crushed ice to precipitate the nitrated product.

    • Collect the yellow precipitate by vacuum filtration, wash with copious amounts of cold water until the washings are neutral (pH 7), and dry the product under vacuum to yield this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration A 2-Amino-5-methoxybenzoic Acid B 2-Acetamido-5-methoxybenzoic Acid A->B Acetic Anhydride, Glacial Acetic Acid, Reflux C This compound B->C Conc. H2SO4, Conc. HNO3, 0-10°C

Caption: Synthetic pathway for this compound.

Characterization of the Core Scaffold

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity before proceeding with the synthesis of its derivatives. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary
Technique Expected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons, the acetamido methyl protons, and the carboxylic acid proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring.
¹³C NMR Resonances for all carbon atoms in the molecule, including the aromatic carbons, the carboxylic carbon, the amide carbonyl carbon, the methoxy carbon, and the acetamido methyl carbon.
FTIR Characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the carboxylic acid, the C=O stretches of the amide and carboxylic acid, the N-O stretches of the nitro group, and the C-O stretch of the methoxy group.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O₆, MW: 254.20 g/mol ).[1] Analysis of the fragmentation pattern can further confirm the structure.
Experimental Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data using appropriate software and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain the FTIR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Record the spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion peak.

Derivatives of this compound and Their Therapeutic Potential

The true value of this compound lies in its potential as a versatile starting material for the synthesis of a wide range of derivatives with diverse biological activities. The functional groups on the core scaffold provide multiple handles for chemical modification.

Key Functional Group Transformations
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, opening up a plethora of possibilities for further derivatization, such as amide bond formation, sulfonamide synthesis, or the construction of heterocyclic rings.

  • Modification of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or acid chlorides, allowing for the introduction of various side chains to modulate the physicochemical properties and biological activity of the resulting molecules.

  • Reactions at the Acetamido Group: The acetamido group can be hydrolyzed back to the amine under certain conditions, providing another point for diversification.

Therapeutic Applications of Derivatives

Derivatives of substituted benzoic acids have shown promise in a variety of therapeutic areas. While specific biological data for derivatives of this compound are emerging, the broader class of related compounds provides a strong rationale for their investigation in the following areas:

  • Anticancer Agents: Many benzoic acid derivatives have been investigated for their antineoplastic activity.[2] They can be designed to target various aspects of cancer cell biology, including cell proliferation, apoptosis, and angiogenesis. For instance, some derivatives act as inhibitors of key signaling proteins like tyrosine kinases.

  • Anti-inflammatory and Analgesic Agents: Substituted benzoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Derivatives of the core scaffold could be explored for their potential to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade.

  • Phosphodiesterase (PDE) Inhibitors: PDE inhibitors are used to treat a range of conditions, including erectile dysfunction, pulmonary hypertension, and inflammatory diseases.[4][5] The substituted benzimidazole framework, which can be synthesized from precursors like the target molecule, has been identified as a promising scaffold for the development of PDE4 inhibitors.[6]

  • Neuroprotective Agents: There is growing interest in the development of small molecules for the treatment of neurodegenerative diseases like Alzheimer's.[7][8] Substituted benzoic acid derivatives have been explored for their potential to inhibit key pathological processes in these diseases.

Therapeutic_Potential cluster_applications Potential Therapeutic Applications center 2-Acetamido-5-methoxy-4-nitrobenzoic Acid Derivatives Anticancer Anticancer Agents (e.g., Kinase Inhibitors) center->Anticancer AntiInflammatory Anti-inflammatory & Analgesic Agents center->AntiInflammatory PDE Phosphodiesterase (PDE) Inhibitors center->PDE Neuro Neuroprotective Agents center->Neuro

Sources

A Technical Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Acetamido-5-methoxy-4-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its strategic arrangement of four distinct functional groups—a carboxylic acid, a methoxy ether, a nitro group, and a protected amine (acetamide)—on a benzene scaffold makes it an exceptionally versatile building block.[1] This guide provides an in-depth analysis of its synthesis, chemical reactivity, and strategic applications in the design and development of complex heterocyclic compounds and novel therapeutic agents. We will explore the causality behind its synthetic route, detail its potential chemical transformations, and provide experimentally grounded protocols for its preparation, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work.

Physicochemical Profile

A clear understanding of a compound's fundamental properties is the starting point for its application in complex synthetic workflows. The key identifiers and characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 196194-98-6[1][2]
Molecular Formula C₁₀H₁₀N₂O₆[1]
Molecular Weight 254.20 g/mol [1]
IUPAC Name 2-(acetylamino)-5-methoxy-4-nitrobenzoic acid
Appearance Crystalline solid (predicted)
Primary Application Synthetic Intermediate[1][3]

Strategic Importance in Medicinal Chemistry

The utility of this compound is not in its inherent biological activity but in its potential as a precursor. The presence of multiple, electronically distinct functional groups allows for a high degree of selective modification, making it a valuable starting point for drug discovery campaigns.[1]

  • Multifunctional Scaffold for Derivatization: The compound contains four handles for chemical modification. The nitro group can be reduced to a reactive amine, the acetamide can be hydrolyzed to a primary amine, and the carboxylic acid can be converted into esters, amides, or other bioisosteres. This allows for the systematic exploration of chemical space around a core scaffold.

  • Precursor to Heterocyclic Systems: The functional groups are pre-organized for cyclization reactions. For instance, reduction of the nitro group to an amine yields a diamino-substituted benzoic acid derivative, a common precursor for benzodiazepines, quinoxalines, and other heterocyclic systems prevalent in pharmacologically active molecules.[1]

  • Application in Targeted Synthesis: This molecule is particularly useful as an intermediate in the synthesis of specific pharmaceuticals, including potential analgesic and anti-inflammatory agents.[1] The core structure is related to other bioactive benzoic acid derivatives, suggesting that its derivatives could be tailored to interact with specific biological targets like cyclooxygenase (COX) enzymes.[4][5]

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that relies on fundamental principles of electrophilic aromatic substitution and functional group protection. Understanding the logic behind the synthetic design is crucial for troubleshooting and adaptation.

Proposed Synthetic Pathway

A logical and efficient synthesis starts from a commercially available precursor, 2-amino-5-methoxybenzoic acid. The pathway involves two key transformations: protection of the highly activating amino group, followed by regioselective nitration.

G start 2-Amino-5-methoxybenzoic acid reagent1 Acetic Anhydride Glacial Acetic Acid start->reagent1 intermediate 2-Acetamido-5-methoxybenzoic acid reagent1->intermediate reagent2 Conc. HNO₃ Conc. H₂SO₄ (0-10°C) intermediate->reagent2 product This compound reagent2->product

Figure 1: Proposed two-step synthesis pathway.

Causality of Experimental Choices:

  • Amine Protection: The synthesis begins with the acetylation of the amino group on 2-amino-5-methoxybenzoic acid.[6] The primary amino group is a powerful activating group and is susceptible to oxidation by the strong oxidizing conditions of nitration. Converting it to an acetamide serves two critical purposes: it moderates the activating effect to prevent polysubstitution and protects the group from oxidation.[7]

  • Regioselective Nitration: With the amine protected, the subsequent electrophilic nitration is directed by the remaining substituents. Both the acetamido group (at C2) and the methoxy group (at C5) are ortho-, para-directing.[6] The C4 position is ortho to the methoxy group and para to the acetamido group, making it the most electronically favorable site for nitration. The carboxylic acid group is a deactivating, meta-directing group, which further disfavors substitution at the C3 and C5 positions relative to its own position. This convergence of directing effects ensures a high yield of the desired 4-nitro isomer.

Key Chemical Transformations for Drug Development

The synthetic utility of the title compound is fully realized in its subsequent reactions. The diagram below illustrates its role as a central hub for generating diverse chemical entities.

G hub 2-Acetamido-5-methoxy- 4-nitrobenzoic acid product1 Amine (via Nitro Reduction) (e.g., H₂, Pd/C) hub->product1 Reduction product2 Amine (via Amide Hydrolysis) (e.g., aq. HCl, reflux) hub->product2 Hydrolysis product3 Amide Derivatives (e.g., Amine, Coupling Agent) hub->product3 Carboxylic Acid Activation product4 Ester Derivatives (e.g., Alcohol, Acid Catalyst) hub->product4 Esterification

Figure 2: Key reactivity hubs for derivatization.

Detailed Experimental Protocols

The following protocols are based on well-established, analogous procedures found in the chemical literature.[7][8] They provide a self-validating system for the synthesis of the title compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of 2-Acetamido-5-methoxybenzoic acid (Intermediate)
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-amino-5-methoxybenzoic acid in 100 mL of glacial acetic acid.

  • Acetylation: To the stirring solution, slowly add 1.2 equivalents of acetic anhydride.

  • Reaction: Stir the reaction mixture at room temperature for approximately 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Purification: Dry the crude product under vacuum. If necessary, the N-(4-methoxyphenyl)acetamide can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol: Synthesis of this compound
  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath (0-5 °C), slowly add 1.1 equivalents of concentrated nitric acid to a sufficient volume of concentrated sulfuric acid to ensure complete dissolution of the starting material in the next step. Maintain the temperature below 10 °C.

  • Dissolution of Starting Material: In the main reaction flask (e.g., a 500 mL three-neck flask with a thermometer and dropping funnel), dissolve the 2-acetamido-5-methoxybenzoic acid from the previous step in concentrated sulfuric acid, cooling the flask to 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material. Critically maintain the internal reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.[7]

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for 2-3 hours, monitoring by TLC.

  • Quenching: Carefully pour the reaction mixture over a large volume of crushed ice. A yellow or off-white precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash extensively with cold water until the washings are neutral to pH paper, and dry under vacuum to yield the crude this compound. Recrystallization can be performed for further purification.

Future Outlook and Applications

This compound is more than a mere chemical curiosity; it is an enabling tool for medicinal chemists. Its value lies in its capacity to be transformed into a vast array of more complex structures. Future applications will likely see this intermediate used in the synthesis of novel kinase inhibitors, GPCR modulators, and other targeted therapies where a highly substituted aromatic core is required. Its predictable reactivity and the straightforward nature of its synthesis make it a reliable and cost-effective starting point for the development of next-generation therapeutics.

References

  • An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). BenchChem.
  • This compound. (n.d.). MySkinRecipes.
  • A Comparative Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile and Its Isomers for Drug Discovery. (n.d.). BenchChem.
  • Synthetic Methodologies and Route Design for 2 Amino 4 Methoxy 5 Nitro Benzoic Acid. (n.d.). BenchChem.
  • This compound Cas:196194-98-6. (n.d.). Tradeindia.
  • This compound – (196194-98-6). (n.d.). EON Biotech.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI.

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"2-Acetamido-5-methoxy-4-nitrobenzoic acid" starting material for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid: A Core Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways leading to this compound, a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its value lies in the unique arrangement of electron-donating and electron-withdrawing groups, which makes it a versatile building block for constructing complex target molecules, particularly in the development of novel pharmaceuticals.[2][3] We will dissect the strategic considerations for its synthesis, focusing on the selection of an optimal starting material and the rationale behind each procedural step.

Strategic Approach: A Retrosynthetic Analysis

To logically devise a synthetic plan, we begin by deconstructing the target molecule into simpler, commercially available precursors. This retrosynthetic approach reveals the most efficient and rational pathway for its construction. The key disconnections involve the formation of the amide bond and the introduction of the nitro group.

G TM This compound (Target Molecule) I1 2-Acetamido-5-methoxybenzoic acid TM->I1 <= (Nitration) SM 2-Amino-5-methoxybenzoic acid (Starting Material) I1->SM <= (Acetylation) G cluster_0 Synthesis Workflow Start 2-Amino-5-methoxybenzoic acid Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate 2-Acetamido-5-methoxybenzoic acid Step1->Intermediate Step2 Nitration (HNO3 / H2SO4) Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow.

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

Causality: The primary objective of this step is to protect the highly activating amino group. Converting it to an acetamido group serves two purposes:

  • Reactivity Moderation: It reduces the susceptibility of the aromatic ring to unwanted side reactions, such as oxidation, during the harsh conditions of nitration.

  • Regiocontrol: While still an activating ortho-, para-director, the acetamido group is less powerful than the amino group and its steric bulk influences the position of the incoming electrophile in the next step.

This transformation is based on well-established protocols for the acetylation of substituted anilines. [4][5] Experimental Protocol: Acetylation

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-5-methoxybenzoic acid in glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride dropwise to the cooled and stirring solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for approximately 18 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material. [4]4. Isolation: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under a vacuum to yield 2-Acetamido-5-methoxybenzoic acid.

Data Summary: Acetylation Parameters

ParameterValue/ReagentRationale
Starting Material2-Amino-5-methoxybenzoic acidCommercially available precursor.
ReagentAcetic AnhydrideStandard, efficient acetylating agent.
SolventGlacial Acetic AcidExcellent solvent for both reactant and reagent.
TemperatureRoom Temperature (after initial cooling)Sufficient for the reaction to proceed to completion.
Reaction Time~18 hoursEnsures complete conversion. [4]
Step 2: Regioselective Nitration of 2-Acetamido-5-methoxybenzoic acid

Causality: This is the critical step where the nitro group is introduced. The position of nitration is determined by the cumulative directing effects of the three existing substituents on the aromatic ring.

  • -OCH₃ (at C5): A strongly activating ortho-, para-director.

  • -NHCOCH₃ (at C2): A moderately activating ortho-, para-director.

  • -COOH (at C1): A deactivating meta-director.

The position C4 is ortho to the powerful activating methoxy group and meta to the acetamido group. The positions ortho to the acetamido group (C3) and the other position ortho to the methoxy group (C6) are less favored due to steric hindrance and the deactivating influence of the adjacent carboxylic acid group. Therefore, the electrophile (NO₂⁺) is overwhelmingly directed to the C4 position.

Caption: Rationale for regioselective nitration at C4.

Experimental Protocol: Nitration

  • Reagent Preparation: Prepare a pre-cooled nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice-salt bath.

  • Dissolution: In a separate flask, dissolve the 2-Acetamido-5-methoxybenzoic acid from Step 1 in concentrated sulfuric acid at a low temperature (0-5 °C). [4]3. Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature is strictly maintained below 10 °C to prevent over-nitration and side reactions. [4]4. Reaction Completion: After the addition is complete, stir the mixture for several hours at the controlled low temperature.

  • Quenching & Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash extensively with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization to yield this compound.

Data Summary: Nitration Parameters

ParameterValue/ReagentRationale
Starting Material2-Acetamido-5-methoxybenzoic acidProduct from the previous step.
ReagentConc. Nitric Acid / Conc. Sulfuric AcidStandard nitrating mixture; H₂SO₄ protonates HNO₃ to generate the NO₂⁺ electrophile.
Temperature0-10 °CCritical for controlling the reaction rate and preventing decomposition and side-product formation. [4]
Quenching AgentIce WaterPrecipitates the organic product from the strong acid solution.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValueSource
CAS Number 196194-98-6[6]
Molecular Formula C₁₀H₁₀N₂O₆[6]
Molecular Weight 254.2 g/mol [6]
Melting Point 248-250 °C (decomposes)[6]

Further structural confirmation would be achieved using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, with purity assessed by HPLC.

Conclusion

The synthesis of this compound is most effectively and rationally approached from the commercially available starting material, 2-Amino-5-methoxybenzoic acid. The two-step sequence of acetylation followed by regioselective nitration is a reliable and well-precedented pathway. The success of the synthesis hinges on the protective role of the acetylation step and strict temperature control during the nitration process to ensure high yield and purity of this valuable synthetic intermediate.

References

  • An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • This compound. MySkinRecipes.
  • Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • This compound Cas:196194-98-6. Tradeindia. [Link]
  • An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid. Benchchem.

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Methodological & Application

"2-Acetamido-5-methoxy-4-nitrobenzoic acid" synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of this compound, a valuable intermediate in the development of novel pharmaceutical compounds and other fine chemicals.[1] The protocol herein outlines a robust, two-step synthetic pathway commencing from the commercially available 2-Amino-5-methoxybenzoic acid. The procedure involves an initial protection of the amine via acetylation, followed by a regioselective nitration. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural steps, and critical safety information to ensure reliable and safe execution.

Introduction and Synthetic Strategy

This compound serves as a key building block in organic synthesis. Its functional groups—the carboxylic acid, protected amine (acetamide), methoxy group, and nitro group—provide multiple points for further chemical modification, making it a versatile precursor for constructing more complex molecular architectures.[1]

Direct nitration of the parent compound, 2-Amino-5-methoxybenzoic acid, is fraught with challenges. The strongly activating amino group is highly susceptible to oxidation by nitric acid, which can lead to the formation of complex and often intractable product mixtures, significantly lowering the yield of the desired product.[2][3]

To circumvent these issues, a more controlled and reliable two-step approach is employed. This strategy is foundational in aromatic chemistry and ensures high yield and purity.[3]

  • Step 1: Protection via Acetylation. The amino group of the starting material is first protected as an acetamide. This is achieved by reacting 2-Amino-5-methoxybenzoic acid with acetic anhydride. The resulting acetamido group is still an ortho-, para-director but is significantly less activating than a free amino group, thereby preventing oxidation during the subsequent nitration step.[2]

  • Step 2: Regioselective Nitration. The acetylated intermediate, 2-Acetamido-5-methoxybenzoic acid, is then subjected to electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. The acetamido and methoxy groups cooperatively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position, which is ortho to the methoxy group and para to the acetamido group. The reaction is conducted at low temperatures to control its exothermic nature and prevent unwanted side reactions such as dinitration.[4][5]

The overall synthetic workflow is depicted below.

Synthesis_Workflow A 2-Amino-5-methoxybenzoic acid B Step 1: Acetylation (Acetic Anhydride) A->B Protection C 2-Acetamido-5-methoxybenzoic acid (Intermediate) B->C D Step 2: Nitration (HNO₃ / H₂SO₄) C->D Functionalization E This compound (Final Product) D->E

Caption: High-level workflow for the two-step synthesis.

Mechanistic Insight: The Nitration Reaction

The key step in this synthesis is the electrophilic aromatic substitution (EAS) for the introduction of the nitro group. This reaction proceeds via the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺). Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to generate the nitronium ion.[6][7] The benzene ring of the substrate then attacks this powerful electrophile.

Nitration_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack & Aromatization HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 Protonation + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ NO2_ion NO₂⁺ (Nitronium Ion) H2ONO2->NO2_ion Loss of Water H2O H₂O Substrate 2-Acetamido-5- methoxybenzoic acid Sigma Sigma Complex (Carbocation Intermediate) Substrate->Sigma Attack on NO₂⁺ Product Final Product Sigma->Product Deprotonation (Restores Aromaticity) H_ion H⁺

Caption: Mechanism of electrophilic aromatic nitration.

Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialCAS NumberSupplier Suggestion
2-Amino-5-methoxybenzoic acid22335-02-2Sigma-Aldrich, TCI
Acetic Anhydride108-24-7Fisher Scientific
Glacial Acetic Acid64-19-7VWR
Concentrated Sulfuric Acid (98%)7664-93-9Fisher Scientific
Concentrated Nitric Acid (70%)7697-37-2VWR
Deionized Water7732-18-5In-house
Crushed IceN/AIn-house
Equipment
Round-bottom flasks (100 mL, 250 mL)
Reflux condenser
Magnetic stirrer and stir bars
Dropping funnel
Ice-salt bath
Buchner funnel and vacuum flask
pH paper
Standard laboratory glassware

3.2. Step-by-Step Procedure

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

This initial step protects the amino group to prevent side reactions during nitration.[2][3][8]

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 g of 2-Amino-5-methoxybenzoic acid in 35 mL of glacial acetic acid. Gentle warming may be necessary for complete dissolution.

  • Addition of Reagent: To the stirred solution, slowly add 1.2 equivalents of acetic anhydride.

  • Reaction: Heat the reaction mixture to reflux for approximately 1 hour.

  • Precipitation: After the reflux period, allow the mixture to cool to room temperature. Pour the cooled mixture into 200 mL of ice-cold water while stirring.

  • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product, 2-Acetamido-5-methoxybenzoic acid, in a vacuum oven to a constant weight.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic acid

This step introduces the nitro group at the C4 position. Crucially, the temperature must be strictly controlled to prevent over-nitration and degradation. [4]

  • Setup: In a 250 mL round-bottom flask, place the dried 2-Acetamido-5-methoxybenzoic acid from the previous step. Place the flask in an ice-salt bath to cool.

  • Acid Addition: Carefully and slowly add 30 mL of concentrated sulfuric acid to the flask, ensuring the temperature is maintained between 0-5 °C with constant stirring. Stir until the solid is completely dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath before use.

  • Slow Addition: Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the solution of the substrate in sulfuric acid. The rate of addition must be controlled to keep the internal temperature of the reaction below 10 °C.[4]

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 2-3 hours.

  • Quenching and Precipitation: Carefully pour the reaction mixture onto a large beaker containing at least 300 g of crushed ice. This will quench the reaction and precipitate the crude product.

  • Isolation: Filter the resulting yellow precipitate using a Buchner funnel. Wash the solid copiously with cold water until the washings are neutral (pH ~7).

  • Drying: Dry the final product, this compound, in a vacuum oven. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if required.

Quantitative Data and Safety

4.1. Summary of Reaction Parameters

ParameterStep 1: AcetylationStep 2: Nitration
Starting Material 2-Amino-5-methoxybenzoic acid2-Acetamido-5-methoxybenzoic acid
Key Reagents Acetic Anhydride, Glacial Acetic AcidConc. H₂SO₄, Conc. HNO₃
Reaction Temperature Reflux0-10 °C
Reaction Time 1 hour2-3 hours
Purification Method Precipitation in Water, WashingQuenching on Ice, Washing
Expected Product 2-Acetamido-5-methoxybenzoic acidThis compound

4.2. Safety and Hazard Management

The reagents used in this synthesis are corrosive and hazardous. Adherence to strict safety protocols is mandatory.

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle them only within a chemical fume hood. Accidental contact can cause severe burns. The nitration reaction is highly exothermic and can run away if the temperature is not controlled.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield), and appropriate chemical-resistant gloves (e.g., nitrile gloves).[9]

  • Handling: Always add acid to water, never the other way around, when preparing dilutions. When mixing acids, add the more reactive acid (nitric) to the less reactive one (sulfuric) slowly and with cooling.

  • First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste must be neutralized before disposal.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols for the Nitration of 2-Amino-6-methylbenzoic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid.
  • Google Patents. (n.d.). CN85109473B - Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.
  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
  • BenchChem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid.

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"2-Acetamido-5-methoxy-4-nitrobenzoic acid" experimental procedure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proposed Laboratory-Scale Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

This guide provides a comprehensive, research-level protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry for the development of analgesic and anti-inflammatory agents.[1][2] Due to the absence of a directly published, step-by-step procedure for this specific molecule, this document outlines a robust, proposed synthetic route. The protocol is grounded in well-established chemical principles and adapts methodologies from peer-reviewed literature for structurally analogous compounds.

The proposed synthesis is a two-step process commencing with the commercially available 2-Amino-5-methoxybenzoic acid. The initial step involves the protection of the reactive amino group via acetylation. This is a critical maneuver to prevent unwanted side reactions and to strategically direct the subsequent electrophilic aromatic substitution. The second step is the regioselective nitration of the acetylated intermediate to yield the target compound, this compound.

PART 1: PROPOSED SYNTHETIC PATHWAY

The logical workflow for the synthesis is depicted below. The initial acetylation step ensures that the subsequent nitration occurs at the desired position, directed by the activating methoxy and acetamido groups.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration A 2-Amino-5-methoxybenzoic acid B 2-Acetamido-5-methoxybenzoic acid A->B Acetic Anhydride, Glacial Acetic Acid, Reflux C 2-Acetamido-5-methoxybenzoic acid D This compound C->D Conc. Nitric Acid, Conc. Sulfuric Acid, 0-10°C

Figure 1: Proposed two-step synthesis of this compound.

PART 2: EXPERIMENTAL PROTOCOLS

This section details the step-by-step methodologies for the proposed synthesis.

Starting Material: 2-Amino-5-methoxybenzoic acid

The starting material, 2-Amino-5-methoxybenzoic acid (CAS 6705-03-9), is commercially available from several chemical suppliers.[1][3] Alternatively, it can be synthesized in the laboratory via the reduction of 5-Methoxy-2-nitrobenzoic acid. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, which typically results in a high yield of the desired product.[4]

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

This procedure protects the amino group as an acetamide. This is a crucial step as the unprotected amino group is susceptible to oxidation by the nitrating mixture in the subsequent step. The following protocol is adapted from established methods for the acetylation of aminobenzoic acids.[5][6]

Materials:

  • 2-Amino-5-methoxybenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-Amino-5-methoxybenzoic acid in 50 mL of glacial acetic acid. Gentle warming may be necessary to achieve complete dissolution.

  • To the stirred solution, slowly add 1.2 equivalents of acetic anhydride.

  • Heat the reaction mixture to reflux and maintain this temperature for approximately 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 250 mL of ice-cold deionized water with vigorous stirring to precipitate the product.

  • Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • The crude product, 2-Acetamido-5-methoxybenzoic acid, can be purified by recrystallization from an ethanol/water mixture.

  • Dry the purified product in a vacuum oven to a constant weight.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic acid

This step introduces the nitro group onto the aromatic ring. The methoxy and acetamido groups are ortho-, para-directing, and the carboxylic acid is meta-directing. The nitration is expected to occur at the position ortho to the methoxy group and meta to the carboxylic acid group. The following protocol is based on standard procedures for the nitration of activated aromatic rings.[6][7][8]

Materials:

  • 2-Acetamido-5-methoxybenzoic acid (from Step 1)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

Procedure:

  • In a 250 mL beaker, carefully add 30 mL of concentrated sulfuric acid and cool it to below 0°C in an ice-salt bath.

  • While maintaining the low temperature and with continuous stirring, slowly add 8.0 g of dry 2-Acetamido-5-methoxybenzoic acid in small portions.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 10 mL of chilled concentrated sulfuric acid. Cool this mixture to 0°C.

  • Add the cold nitrating mixture dropwise to the solution of the acetylated compound, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • The solid precipitate, this compound, should be collected by vacuum filtration.

  • Wash the filtered solid with copious amounts of cold water until the filtrate is neutral to pH paper.

  • The crude product can be purified by recrystallization, for example, from an ethanol/water mixture.

  • Dry the final product under vacuum.

PART 3: CHARACTERIZATION

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Observations
Melting Point A sharp melting point is indicative of a pure compound.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the acetamido group protons, with appropriate chemical shifts and coupling constants.
¹³C NMR The spectrum should display the expected number of carbon signals corresponding to the structure of the target molecule.
FT-IR The spectrum should exhibit characteristic absorption bands for the N-H stretch (amide), C=O stretch (carboxylic acid and amide), N-O stretch (nitro group), and C-O stretch (methoxy group).
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (254.20 g/mol ).

PART 4: SAFETY PRECAUTIONS

It is imperative to handle all chemicals with care, adhering to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Handling of Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle them with extreme caution, and always add acid to water, never the other way around.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

PART 5: REFERENCES

  • LBAO Chemical. 2-Amino-5-methoxybenzoic acid | 6705-03-9 | 98%. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Google Patents. CN85109473B - Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether. Available at:

  • PubChem. CID 157513014 | C16H18N2O6. Available at: [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Available at:

  • Google Patents. Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof. Available at:

Sources

Application Notes and Protocols for the Recrystallization of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the theory, application, and a robust protocol for the purification of 2-Acetamido-5-methoxy-4-nitrobenzoic acid via recrystallization. As a key intermediate in the synthesis of various pharmaceutical agents, the purity of this compound is paramount for ensuring the validity of research outcomes and the quality of final drug products.[1] This document provides a step-by-step methodology, explains the scientific rationale behind procedural choices, and offers troubleshooting guidance to address common challenges. The protocols described herein are designed to be self-validating, promoting high-yield recovery of the purified crystalline product.

Introduction: The Imperative of Purity

In the landscape of organic synthesis and drug development, the purification of solid compounds is a critical, albeit sometimes tedious, undertaking.[2][3] The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the desired product, and introduce confounding variables in biological assays. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, leveraging the principle of differential solubility.[4]

The fundamental basis of recrystallization lies in the observation that the solubility of most compounds increases with temperature.[5][6] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4] This characteristic allows for the dissolution of an impure solid in a minimal amount of hot solvent. Upon subsequent cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities. The impurities, being present in smaller concentrations, remain dissolved in the cooled solvent, known as the mother liquor.[7]

Understanding this compound

This compound is a multi-functionalized aromatic compound. Its structure, featuring carboxylic acid, nitro, acetamido, and methoxy groups, makes it a valuable building block in medicinal chemistry for the synthesis of complex heterocyclic compounds with potential biological activity.[1] The presence of these functional groups influences its solubility and chemical behavior, which are key considerations in developing a purification strategy.

Property Value/Information Source
Molecular Formula C10H10N2O6Inferred
Molecular Weight 254.20 g/mol Inferred
Appearance Likely a crystalline solidInferred
Solubility Expected to be soluble in polar organic solvents like ethanol and methanol.[8]Inferred

Recrystallization Workflow Diagram

Recrystallization_Workflow Figure 1: Recrystallization Workflow A Start: Crude Solid B Dissolution: Add minimum hot solvent A->B Heat C Decolorization (Optional): Add activated charcoal B->C D Hot Gravity Filtration: Remove insoluble impurities B->D If no decolorization C->D Heat E Crystallization: Slow cooling to room temp, then ice bath D->E Cool F Vacuum Filtration: Isolate pure crystals E->F G Washing: Rinse with ice-cold solvent F->G H Drying: Remove residual solvent G->H I End: Pure Crystalline Product H->I

Caption: Figure 1: A generalized workflow for the purification of this compound by recrystallization.

Detailed Recrystallization Protocol

This protocol is based on established methods for structurally similar compounds, such as other nitrobenzoic acids and acetanilides.[2][4][9] Ethanol is proposed as a suitable solvent due to the common solubility characteristics of related nitroaromatic acids, which show a significant increase in solubility with temperature.[4] A mixed solvent system of ethanol and water may also be effective.[9][10]

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water (if using a mixed solvent system)

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flasks (at least two)

  • Heating source (hot plate with stirring capability)

  • Stir bar

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum source

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a stir bar.

    • Add a small volume of ethanol to create a slurry.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Add more hot ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.[2][4]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution (a spatula tip is usually sufficient). Be cautious, as adding charcoal to a boiling solution can cause it to boil over.[3][7]

    • Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb the colored impurities.[2][4]

  • Hot Gravity Filtration:

    • This step is necessary if activated charcoal was used or if there are any insoluble impurities.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the heating source.[4][9]

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[4][7]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2][4]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[4][9]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.[11]

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor and soluble impurities.[2][4]

  • Drying:

    • Press the crystals with a clean spatula or the bottom of a small beaker to help remove excess solvent.

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period.

    • For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a drying oven at a temperature well below the compound's melting point, or dry them in a desiccator under vacuum.

Purity Assessment

The purity of the recrystallized product should be assessed by melting point determination. A pure compound will have a sharp melting point range, whereas an impure compound will melt over a wider and lower temperature range.[2][3]

Troubleshooting and Optimization

Problem Potential Cause(s) Solution(s)
Oiling Out (Formation of an oily layer instead of crystals) High concentration of impurities depressing the melting point. Cooling rate is too fast. The compound is too soluble in the chosen solvent.Re-heat the solution to dissolve the oil. Add a small amount of a less polar co-solvent (like water) dropwise until the solution becomes faintly cloudy, then add a few drops of the primary solvent (ethanol) to clarify. Allow the solution to cool more slowly; insulate the flask.[9]
Low Recovery Yield Incomplete crystallization. Excessive washing of crystals. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. Preheat the filtration apparatus (funnel and receiving flask).[9]
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product.[9]
No Crystals Form Upon Cooling Too much solvent was used. The solution is supersaturated.Gently boil off some of the solvent to concentrate the solution and allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[9]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when heating flammable solvents like ethanol.

  • Nitro-aromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The recrystallization protocol detailed in this guide provides a robust and reliable method for the purification of this compound. By understanding the principles of solubility and carefully executing each step, researchers can obtain a high-purity product essential for successful downstream applications in pharmaceutical research and development. The provided troubleshooting guide serves as a practical resource for optimizing the procedure and addressing common challenges encountered during the purification process.

References

  • Benchchem. (n.d.). Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid.
  • CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide.
  • CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide.
  • Scribd. (n.d.). GRP 7 Re Crystallization of Pure Acetanilide.
  • JoVE. (2020). Video: Recrystallization - Procedure.
  • Unknown. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 5-Methyl-2-nitrobenzoic Acid.
  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • MySkinRecipes. (n.d.). This compound.
  • Unknown. (n.d.). The Recrystallization of Benzoic Acid.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • ChemBK. (2024). 4-amino-2-methoxy-5-nitrobenzoic acid.

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. This molecule is of interest in pharmaceutical research and development, and a reliable analytical method is crucial for its characterization, purity assessment, and stability studies. The described method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring specificity and accuracy. The protocol herein is grounded in established scientific principles and adheres to the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction

This compound is a complex aromatic compound featuring nitro, acetamido, and methoxy functional groups.[1] Its structure suggests its utility as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of these functional groups necessitates a well-developed analytical method to ensure identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution and sensitivity.[2]

The primary objective of this work was to develop a stability-indicating HPLC method. Such a method is critical as it must be able to resolve the API from any potential degradation products that may form under various stress conditions.[3][4] This ensures that the measured response of the API is accurate and not inflated by co-eluting impurities. The development and validation of this method followed the principles outlined in ICH guidelines Q2(R2) and the general chromatographic principles of USP General Chapter <621>.[5][6][7][8][9][10][11]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to developing a successful HPLC method.

PropertyValue/InformationSource
Molecular FormulaC10H10N2O6Inferred from name
Molecular Weight254.20 g/mol Inferred from formula
StructureAromatic carboxylic acid with nitro, acetamido, and methoxy groups[1][12]
UV ChromophoreThe aromatic ring and nitro group provide strong UV absorbance.General Chemical Knowledge
PolarityThe presence of a carboxylic acid, acetamido, and nitro groups suggests moderate polarity.General Chemical Knowledge

Based on these properties, a reversed-phase HPLC method with UV detection is the logical approach. The aromatic and nitro functionalities suggest a strong chromophore, making UV detection highly suitable.

HPLC Method Development and Optimization

The development of a robust HPLC method involves a systematic evaluation of various chromatographic parameters to achieve optimal separation.

Rationale for Initial Parameter Selection
  • Column Chemistry: A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point for retaining a moderately polar compound like this compound. Phenyl phases can also offer alternative selectivity for aromatic and nitro-containing compounds.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier is standard for reversed-phase HPLC.

    • Aqueous Phase: A low pH is necessary to suppress the ionization of the carboxylic acid group (pKa ~3-4), ensuring good peak shape and retention. A phosphate or formate buffer is suitable.

    • Organic Modifier: Acetonitrile is often chosen for its low viscosity and UV transparency. Methanol is a viable alternative that can offer different selectivity.

  • Detection Wavelength: A photodiode array (PDA) detector should be used to scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity.

  • Flow Rate and Column Dimensions: A standard analytical column (e.g., 4.6 x 150 mm, 5 µm) with a flow rate of 1.0 mL/min is a conventional starting point.

Optimization Workflow

The following diagram illustrates the systematic approach to method optimization:

Caption: Workflow for HPLC Method Development and Optimization.

Detailed Application Protocol

This protocol outlines the final, optimized method for the analysis of this compound.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • HPLC grade acetonitrile and water.

  • Formic acid (reagent grade or higher).

  • Reference standard of this compound.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-18.1 min: 90-10% B, 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (or determined λmax)
Run Time 25 minutes
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution: Prepare sample solutions at a similar concentration to the standard solution using the same diluent.

Method Validation

The optimized method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[10][13][14]

Validation Parameters

The following parameters were assessed:

  • Specificity (Forced Degradation): To demonstrate that the method is stability-indicating, forced degradation studies were performed.[3][15][16] The API was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The goal is to achieve 5-20% degradation to ensure that any resulting degradants are detected and separated from the main peak.[15]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 80 °C for 48 hours.

    • Photolytic Degradation: Exposure to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • Linearity: Assessed over a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%). Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision:

    • Repeatability (Intra-day): Six replicate injections of the standard solution. The relative standard deviation (%RSD) should be ≤ 2.0%.[17]

    • Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The reliability of the method was tested by making small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).[14]

System Suitability

Before each analytical run, a system suitability test must be performed by injecting the standard solution in replicate (n=5). The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Area≤ 2.0%

Validation Workflow Diagram

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Conclusion

This application note presents a detailed, robust, and reliable stability-indicating RP-HPLC method for the quantitative analysis of this compound. The method development was based on sound scientific principles, and the subsequent validation was performed in accordance with stringent ICH and USP guidelines. The successful separation of the parent compound from its degradation products demonstrates the method's specificity and suitability for use in quality control, stability studies, and other analytical applications in a regulated environment.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (2022). [Link]
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. [Link]
  • Dubey, S. K., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • Mamatha, T. (2022). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • McMaster, M. (2024). Are You Sure You Understand USP <621>?
  • Method Development & Forced Degrad
  • Bajaj, S., et al. (2012). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Development and Industrial Pharmacy, 38(12), 1442-1466. [Link]
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
  • Kvan, O., et al. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Forensic Sciences, 63(4), 1194-1200. [Link]
  • Steps for HPLC Method Valid
  • Jenkins, T. F., et al. (1986). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. Journal of Chromatographic Science, 24(4), 168-171. [Link]
  • Boddu, V. M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Journal of Environmental Science and Health, Part A, 52(12), 1145-1153. [Link]
  • ICH Guidelines for Analytical Method Valid
  • This compound. (n.d.). MySkinRecipes. [Link]
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency (EMA). [Link]

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Topic: Structural Elucidation of 2-Acetamido-5-methoxy-4-nitrobenzoic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid, a substituted aromatic compound relevant as a synthetic intermediate in pharmaceutical development.[1] We move beyond a simple procedural outline to offer an in-depth analysis of the methodological choices, from solvent selection to spectral interpretation. This note is designed to equip researchers with the expertise to not only acquire high-quality NMR data for this specific molecule but also to apply these principles to other complex small molecules. The protocols herein are structured to be self-validating, ensuring technical accuracy and reproducibility.

Introduction: The Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[2] For a multi-functionalized aromatic compound like this compound, NMR provides critical information on the number and connectivity of atoms, the chemical environment of each nucleus, and the relative positions of substituents on the aromatic ring. This level of detail is indispensable for confirming chemical identity, assessing purity, and ensuring the integrity of synthetic pathways in drug discovery and development.

Molecular Structure:

Figure 1: Chemical Structure of this compound

The strategic placement of electron-donating (methoxy, acetamido) and electron-withdrawing (nitro, carboxylic acid) groups on the benzene ring creates a distinct electronic environment, resulting in a well-resolved and informative NMR spectrum.

Foundational Principles: Designing the NMR Experiment

A successful NMR analysis begins with a carefully designed experiment. The choices made before data acquisition directly impact the quality and interpretability of the final spectrum.

The Critical Choice of a Deuterated Solvent

The primary function of a deuterated solvent is to provide a deuterium ("lock") signal for the spectrometer to maintain a stable magnetic field and to avoid overwhelming the analyte signals with large solvent proton peaks.[3] The selection process, however, is governed by the analyte's physicochemical properties.

  • Causality of Solvent Choice: this compound contains a polar carboxylic acid group and an amide linkage, which suggests poor solubility in less polar solvents like Deuterated Chloroform (CDCl₃).[4] CDCl₃ is a common first choice for many organic molecules but would likely fail to dissolve this compound adequately, leading to a weak signal and poor resolution.[4][5]

  • Recommended Solvents:

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is an excellent choice due to its high polarity and ability to dissolve a wide range of compounds, including those with carboxylic acid and amide functionalities.[4] The residual proton signal appears around 2.50 ppm.

    • Methanol-d₄ (CD₃OD): Another suitable polar, protic solvent. It can facilitate the exchange of labile protons (from the -COOH and -NH groups), which can be a useful diagnostic tool.[6]

  • Trustworthiness Check: A sample that dissolves completely to form a clear, homogenous solution free of suspended particles is the first validation of a correct solvent choice.[6] Inhomogeneity leads to distorted magnetic fields and broad spectral lines that cannot be corrected by shimming.

Optimizing Sample Concentration

The amount of analyte used is a balance between achieving a strong signal-to-noise ratio (S/N) and avoiding issues related to high concentration.

  • ¹H NMR: For a small molecule of this size (~254 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for acquiring a high-quality spectrum in a few minutes.[7]

  • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a more concentrated sample (50-100 mg) is often required to obtain a spectrum with adequate S/N in a reasonable timeframe (20-60 minutes).[7]

  • Expert Insight: Overly concentrated samples can increase the solution's viscosity, which impedes molecular tumbling and leads to broader spectral lines.[5] It can also make the magnetic field shimming process more difficult.[7] Therefore, using the lowest concentration that provides a good signal is always the best practice.

Experimental Workflow and Protocols

This section details the step-by-step methodology for sample preparation and data acquisition.

Workflow Diagram

The following diagram outlines the logical flow of the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-25 mg for ¹H) dissolve 2. Dissolve in Vial (0.7 mL DMSO-d₆) weigh->dissolve Solubilization filter 3. Filter into Tube (Glass Wool Pipette) dissolve->filter Remove Particulates cap 4. Cap & Label filter->cap insert 5. Insert into Magnet cap->insert lock 6. Lock on Solvent insert->lock shim 7. Shim Magnet lock->shim acquire 8. Acquire Spectra (¹H, ¹³C, etc.) shim->acquire process 9. Process Data (FT, Phasing) acquire->process calibrate 10. Calibrate Spectrum process->calibrate integrate 11. Integrate Peaks (¹H) calibrate->integrate assign 12. Assign Signals integrate->assign

Caption: Workflow from sample preparation to final data analysis.

Protocol: NMR Sample Preparation

This protocol ensures a high-quality, homogeneous sample suitable for high-resolution NMR.

  • Weighing: Accurately weigh 10-20 mg of dry, pure this compound into a clean, small glass vial.

  • Solubilization: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. Gently vortex or swirl the vial until the solid is completely dissolved. A clear solution should be obtained.

  • Filtration (Critical Step): Prepare a Pasteur pipette by tightly packing a small plug of glass wool or a Kimwipe into the neck.[3] Draw the sample solution into the pipette and carefully filter it directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any microscopic particulate matter that will degrade spectral resolution.

  • Capping and Labeling: Ensure the sample height in the tube is at least 4-5 cm.[4][6] Cap the NMR tube securely and label it clearly near the top.[3][8]

  • Cleaning: Before inserting into the spectrometer, gently wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove any fingerprints or dust.

Spectral Analysis and Data Interpretation

The unique substitution pattern of the molecule allows for a confident assignment of all signals. Protons on an aromatic ring typically resonate between 6.5 and 8.5 ppm.[9][10]

Predicted ¹H NMR Spectrum

The following table summarizes the expected signals in the proton NMR spectrum. The electron-withdrawing nitro group and carboxylic acid will deshield nearby protons (shift them downfield), while the electron-donating methoxy and acetamido groups will have a shielding effect (shift them upfield).[11]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 13.0Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and often very broad. Will exchange with D₂O.
~9.5 - 10.5Singlet1H-NH-Amide protons are deshielded. Broadness can vary. Will exchange with D₂O.
~8.2Singlet1HAr-H (H-3)This proton is ortho to the strongly electron-withdrawing NO₂ group, causing a significant downfield shift.
~7.5Singlet1HAr-H (H-6)This proton is ortho to the acetamido group and para to the NO₂ group.
~3.9Singlet3H-OCH₃Methoxy protons typically appear in this region.
~2.1Singlet3H-C(O)CH₃Acetyl methyl protons are deshielded by the adjacent carbonyl group.

Note: Predicted shifts are estimates and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

Aromatic carbons typically resonate between 120-150 ppm.[10] The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~169-C =O (Amide)Amide carbonyl carbons are characteristically downfield.
~167-C OOHCarboxylic acid carbonyls are also found in this downfield region.
~155Ar-C (C-5)Aromatic carbon attached to the electron-donating -OCH₃ group.
~145Ar-C (C-4)Aromatic carbon attached to the electron-withdrawing -NO₂ group.
~140Ar-C (C-2)Aromatic carbon attached to the -NHAc group.
~125Ar-C (C-1)Aromatic carbon attached to the -COOH group.
~118Ar-C (C-6)Aromatic CH carbon.
~110Ar-C (C-3)Aromatic CH carbon.
~57-OC H₃Methoxy carbon.
~25-C(O)C H₃Acetyl methyl carbon.

Troubleshooting Common NMR Issues

Even with careful preparation, issues can arise. Understanding the cause is key to resolving them.

Problem Likely Cause(s) Recommended Solution(s)
Broad, poorly resolved peaks 1. Poor shimming. 2. Sample is not homogenous (precipitate). 3. Sample is too concentrated.[5] 4. Paramagnetic impurities.1. Re-shim the magnet using the automated or manual procedures. 2. Re-prepare the sample, ensuring complete dissolution and filtration. 3. Dilute the sample. 4. Purify the sample to remove metal ions.
Overlapping Aromatic Signals The chemical shifts of the aromatic protons are too close to resolve the coupling patterns.Try acquiring the spectrum in a different deuterated solvent (e.g., Benzene-d₆). Aromatic solvent-induced shifts (ASIS) can often improve signal dispersion.[5]
Large Water Peak (H₂O/HDO) 1. The deuterated solvent has absorbed atmospheric moisture.[12] 2. The sample was not properly dried.1. Use a fresh ampule of solvent or store solvents over molecular sieves. 2. Ensure the compound is thoroughly dried under vacuum before preparation. For labile protons, this peak can be useful for D₂O exchange experiments.[5]
Unidentified Peaks Contamination from residual synthesis solvents (e.g., ethyl acetate, hexane) or grease.Consult a reference table of common laboratory solvent chemical shifts to identify the impurity.[13] Ensure glassware is scrupulously clean.

Conclusion

This application note provides a robust and scientifically grounded protocol for the NMR analysis of this compound. By emphasizing the rationale behind key experimental steps such as solvent choice and sample concentration, we empower researchers to not only replicate this procedure but also to adapt it for the structural elucidation of other novel compounds. The provided spectral predictions and troubleshooting guide serve as a comprehensive resource for obtaining and interpreting high-quality, publication-ready NMR data, thereby ensuring the integrity and success of research and development objectives.

References

  • Avance Beginners Guide - Solvent Selection. Bruker. [Link]
  • Interpreting H-NMR Spectra Aromatic Molecule. TheElkchemist on YouTube. [Link]
  • NMR Sample Preparation.
  • Troubleshooting 1H NMR Spectroscopy. Department of Chemistry - University of Rochester. [Link]
  • Aromatics - Spectroscopy.
  • NMR solvent selection - that also allows sample recovery.
  • NMR Sample Prepar
  • Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]
  • NMR Sample Preparation: The Complete Guide.
  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
  • NMR Spectroscopy of Aromatic Compounds.
  • NMR Sample Prepar
  • Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. [Link]
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]
  • How to select NMR solvent. Kyoto University. [Link]
  • Common Problems. SDSU NMR Facility – Department of Chemistry. [Link]
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • This compound. MySkinRecipes. [Link]
  • Prediction of 1H-NMR shifts with Ambit-HNMR software.

Sources

Application Note: A Practical Guide to the ¹H NMR Spectroscopic Analysis of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetamido-5-methoxy-4-nitrobenzoic acid is a polysubstituted aromatic compound featuring a complex interplay of functional groups. Such molecules are common intermediates in the synthesis of pharmaceuticals and other high-value chemical entities, where unambiguous structural verification is paramount[1]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical tool for confirming the identity and purity of these molecular scaffolds.

This comprehensive guide provides a detailed protocol and in-depth interpretation of the ¹H NMR spectrum of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report, explaining the causal relationships between the molecular structure and its spectral signature. We will cover the theoretical prediction of the spectrum, a field-proven experimental protocol, and a logical workflow for interpreting the resulting data.

Section 1: Molecular Structure and Electronic Environment

To accurately interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the electronic influence of its substituents on each proton. The structure contains five distinct proton environments.

The benzene ring is substituted with four groups:

  • Carboxylic Acid (-COOH): An electron-withdrawing group (EWG).

  • Acetamido (-NHCOCH₃): An electron-donating group (EDG) through resonance, but the carbonyl has an inductive withdrawing effect.

  • Nitro (-NO₂): A very strong electron-withdrawing group.

  • Methoxy (-OCH₃): A strong electron-donating group (EDG).

These groups modulate the electron density around the aromatic protons (H-3 and H-6), significantly impacting their chemical shifts. The strong deshielding effect of the nitro group and the shielding effect of the methoxy and acetamido groups are key to assigning the aromatic signals.

Figure 1. Chemical structure with key proton environments labeled.

Section 2: Predicted ¹H NMR Spectrum

Based on the structure and known effects of the functional groups, a theoretical ¹H NMR spectrum can be predicted. This serves as a hypothesis to be tested against experimental data. The analysis is best performed in a solvent like DMSO-d₆, which can better solubilize the compound and allows for the observation of exchangeable protons (-COOH, -NH).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
-COOH > 13.0Broad Singlet1HCarboxylic acid protons are highly deshielded and often appear as a very broad signal due to hydrogen bonding and chemical exchange. Their presence is highly solvent and concentration-dependent[2].
-NH- 9.5 - 10.5Broad Singlet1HAmide N-H protons appear downfield due to the electron-withdrawing nature of the adjacent carbonyl group. The signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange[3].
H-3 8.5 - 8.8Singlet1HThis proton is ortho to the strongly electron-withdrawing nitro group and para to the carboxylic acid group, resulting in significant deshielding and a downfield shift. It has no adjacent protons, hence it appears as a singlet.
H-6 7.0 - 7.3Singlet1HThis proton is ortho to the electron-donating acetamido group and para to the electron-donating methoxy group, resulting in a more shielded (upfield) position compared to H-3. It also lacks adjacent protons, appearing as a singlet.
-OCH₃ 3.9 - 4.1Singlet3HMethoxy groups on an aromatic ring typically resonate in this range. The signal is a sharp singlet as these protons are equivalent and not coupled to other protons[4].
-COCH₃ 2.1 - 2.3Singlet3HThe methyl protons of an acetamido group are characteristic and appear as a sharp singlet in this region[5][6].

Section 3: Experimental Protocol

Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible spectrum. The following methodology is a field-proven approach for analyzing polar aromatic compounds.

3.1: Materials and Equipment
  • This compound (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes, rated for the spectrometer's field strength[7]

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Vortex mixer or sonicator

3.2: Protocol for Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation[8].

  • Weighing: Accurately weigh 5-10 mg of the solid sample and place it into a clean, dry vial[9]. Causality: This amount provides an optimal concentration for a strong signal-to-noise ratio in a reasonable acquisition time without causing viscosity-related line broadening.

  • Solvent Selection: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial[9]. Causality: DMSO-d₆ is an excellent solvent for many polar organic molecules. Crucially, it slows down the rate of proton exchange for acidic protons (-COOH and -NH), allowing them to be observed more readily than in solvents like D₂O or CDCl₃[2].

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particle-free solution is essential[10].

  • Transfer: Use a clean Pasteur pipette to transfer the solution into the 5 mm NMR tube. If any solid particles remain, filter the solution through a small plug of glass wool placed inside the pipette during the transfer. Causality: Suspended solids disrupt the magnetic field homogeneity, leading to poor shimming, broad spectral lines, and loss of resolution[8].

  • Labeling: Clearly label the NMR tube with the sample's identity before submitting it for analysis.

3.3: NMR Data Acquisition

These are typical starting parameters for a 400 MHz spectrometer. They may need to be adjusted based on the specific instrument and sample concentration.

  • Spectrometer: 400 MHz or higher

  • Experiment: Standard ¹H (proton) acquisition

  • Spectral Width: -2 to 16 ppm

  • Number of Scans (NS): 16 to 64. Causality: Averaging multiple scans increases the signal-to-noise ratio, making it easier to see signals from low-concentration samples or impurities.

  • Relaxation Delay (D1): 1-2 seconds

  • Temperature: 298 K (25 °C)

Section 4: Data Interpretation Workflow

Interpreting an NMR spectrum is a logical process of matching empirical data to the predicted structure. The protocol becomes self-validating when the experimental data perfectly aligns with the detailed predictions.

prep Sample Preparation (Protocol Section 3.2) acq Data Acquisition (400+ MHz Spectrometer) prep->acq Submit Sample proc Process FID (Fourier Transform, Phasing, Baseline Correction) acq->proc Obtain FID cal Calibrate Spectrum (Set residual DMSO peak to 2.50 ppm) proc->cal Generate Spectrum integrate Integrate All Signals cal->integrate assign Assign Signals Based on Prediction Table integrate->assign match Does data match prediction? (Shifts, Integrals, Multiplicities) assign->match confirm Structure Confirmed reassess Re-assess Structure or Purity match->confirm  Yes   match->reassess  No  

Sources

"2-Acetamido-5-methoxy-4-nitrobenzoic acid" 13C NMR chemical shifts

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the ¹³C NMR Spectroscopy of 2-Acetamido-5-methoxy-4-nitrobenzoic acid

Introduction: Deciphering Molecular Architecture

In the landscape of modern drug discovery and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of small molecules. Specifically, Carbon-13 (¹³C) NMR spectroscopy provides a direct map of the carbon skeleton, revealing invaluable information about the chemical environment of each carbon atom. This guide focuses on this compound, a polysubstituted aromatic compound whose intricate electronic landscape presents a compelling case study for ¹³C NMR analysis.

The interpretation of its spectrum is not trivial; it requires a nuanced understanding of how the competing electron-donating and electron-withdrawing effects of its four distinct substituents—acetamido, methoxy, nitro, and carboxylic acid—modulate the magnetic shielding of each carbon atom. This document serves as a comprehensive technical guide for researchers, providing both a theoretical prediction of the ¹³C chemical shifts and a detailed experimental protocol for acquiring high-quality spectral data.

Molecular Structure and Atom Numbering Convention

To facilitate a clear and unambiguous discussion of the chemical shifts, the carbon atoms of this compound are numbered according to the convention illustrated below. This systematic numbering is essential for assigning specific resonance signals to their corresponding atoms within the molecule.

Caption: IUPAC numbering of carbon atoms in this compound.

Theoretical Principles and Predicted Chemical Shifts

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) deshield the nucleus, shifting its resonance signal downfield (to a higher ppm value), while electron-donating groups (EDGs) increase shielding, moving the signal upfield (to a lower ppm value).

  • Aromatic Carbons (C1-C6): These typically resonate in the 120-150 ppm range.[1] The precise shift of each carbon is a composite of the effects from all four substituents.

    • -COOH (at C1): A moderately electron-withdrawing group.

    • -NHCOCH₃ (at C2): An electron-donating group due to the nitrogen's lone pair resonance, causing upfield shifts at ortho (C1, C3) and para (C5) positions.

    • -NO₂ (at C4): A powerful electron-withdrawing group, causing significant downfield shifts, especially at the attached carbon (C4) and its ortho positions (C3, C5).

    • -OCH₃ (at C5): A strong electron-donating group, causing upfield shifts at ortho (C4, C6) and para (C2) positions.

  • Carboxylic Acid Carbon (C7): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 165-185 ppm range.

  • Amide Carbons (C8, C9): The amide carbonyl (C8) is found around 165-175 ppm, while the methyl carbon (C9) is highly shielded, appearing far upfield around 20-30 ppm.

  • Methoxy Carbon (C10): The carbon of a methoxy group attached to an aromatic ring typically resonates between 55-65 ppm.

Based on these principles and data from analogous substituted benzoic acids, a set of predicted chemical shifts for the target molecule has been compiled.[2][3][4][5]

Carbon Atom Carbon Type Key Influencing Substituents Predicted Chemical Shift (δ, ppm)
C1Aromatic (Quaternary)Attached to -COOH (EWG); ortho to -NHAc (EDG) & C6125 - 135
C2Aromatic (Quaternary)Attached to -NHAc (EDG); para to -OCH₃ (EDG)140 - 150
C3Aromatic (CH)ortho to -NHAc (EDG) & -NO₂ (EWG)110 - 120
C4Aromatic (Quaternary)Attached to -NO₂ (EWG); ortho to -OCH₃ (EDG)145 - 155
C5Aromatic (Quaternary)Attached to -OCH₃ (EDG); ortho to -NO₂ (EWG)150 - 160
C6Aromatic (CH)ortho to -OCH₃ (EDG)105 - 115
C7Carboxylic Acid (-COOH)Carbonyl165 - 175
C8Amide (-C=O)Carbonyl168 - 178
C9Amide (-CH₃)Methyl20 - 25
C10Methoxy (-OCH₃)Methyl55 - 65

Application Protocol: Acquiring a High-Resolution ¹³C NMR Spectrum

This protocol provides a robust methodology for obtaining a standard, proton-decoupled ¹³C NMR spectrum of this compound.

Part 1: Sample Preparation
  • Solvent Selection: Due to the presence of a carboxylic acid and amide, the compound's solubility may be limited in chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more reliable choice.

  • Weighing: Accurately weigh 15-25 mg of the purified, dry compound.

  • Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Homogenization: Securely cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief, gentle warming may aid dissolution if necessary.

  • Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference. If not present, it can be added, but referencing to the residual solvent peak is more common practice.[6]

Part 2: Instrument and Experiment Setup

The following parameters are based on a standard 400 MHz (or higher) NMR spectrometer, which corresponds to a ¹³C frequency of 100 MHz.

  • Instrument Insertion & Locking: Insert the sample into the magnet. Lock the field frequency onto the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the ¹³C probe to the sample. This ensures maximum signal transmission and sensitivity.[6]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Experiment Parameterization:

    • Experiment Type: Select a standard 1D carbon experiment with proton broadband decoupling (e.g., zgpg30 or a similar pulse program on Bruker systems).

    • Spectral Width (SW): Set a sweep width of approximately 220-240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, from the upfield methyl to the downfield carbonyls, are captured.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans is required. Start with a minimum of 1024 scans. For dilute samples, 4096 scans or more may be necessary.[6]

    • Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. Quaternary carbons, which lack attached protons, have long relaxation times. A short delay (1-2 seconds) is sufficient for routine qualitative spectra. For better representation of quaternary carbons, increase d1 to 5-10 seconds.[7][8]

    • Acquisition Time (AQ): Typically set between 1-2 seconds.

    • Receiver Gain (RG): Use the rga (receiver gain auto) command or an equivalent function to automatically set the optimal receiver gain to prevent signal clipping and maximize dynamic range.[6]

Part 3: Data Acquisition & Processing
  • Acquisition: Start the acquisition by typing zg or clicking the "Go" button.

  • Processing: Once the acquisition is complete, the Free Induction Decay (FID) is processed.

    • Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform (efp).[6]

    • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

    • Baseline Correction: Apply a baseline correction algorithm to produce a flat, even baseline across the spectrum.

    • Referencing: Calibrate the chemical shift axis. If using DMSO-d₆, reference the central peak of the solvent multiplet to 39.52 ppm.[6]

    • Peak Picking: Identify and label the chemical shift of each peak.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Acquisition & Processing prep1 Weigh 15-25 mg of sample prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 setup1 Insert sample, lock, tune, and shim prep3->setup1 setup2 Load 1D 13C experiment with proton decoupling setup1->setup2 setup3 Set parameters: SW, NS, d1 setup2->setup3 acq1 Acquire FID (zg) setup3->acq1 proc1 Fourier Transform (efp) acq1->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to solvent peak proc2->proc3 proc4 Peak Picking & Analysis proc3->proc4

Sources

Application Note: Monitoring the Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocol for monitoring chemical reactions involving 2-Acetamido-5-methoxy-4-nitrobenzoic acid using thin-layer chromatography (TLC). TLC is an indispensable technique in synthetic chemistry for its simplicity, speed, and efficiency in tracking the progress of a reaction by observing the consumption of starting materials and the formation of products.[1] This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step protocol, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Critical Role of Reaction Monitoring

In organic synthesis, particularly in the development of pharmaceutical intermediates like this compound, precise control over reaction progress is paramount.[2] Incomplete or over-run reactions can lead to complex mixtures, reducing yield and complicating purification.[3] Thin-layer chromatography serves as a rapid, qualitative method to monitor the transformation of reactants into products in near real-time.[4]

The structure of this compound, possessing an acetamido, a methoxy, a nitro group, and a carboxylic acid on a benzene ring, presents a unique polarity profile that is well-suited for analysis by normal-phase TLC. By comparing the retention factor (Rƒ) values of the reaction mixture components against the starting materials and expected products, a chemist can make informed decisions about the reaction's endpoint.[5]

Principle of Thin-Layer Chromatography

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent).[6] The separation is driven by the polarity of the compounds.

  • Stationary Phase: Silica gel is a polar adsorbent. Polar compounds will interact more strongly with the silica gel and thus travel a shorter distance up the plate.[7]

  • Mobile Phase: The mobile phase is a solvent or a mixture of solvents. Less polar compounds have a higher affinity for the mobile phase and will travel further up the TLC plate.[8]

The Retention Factor (Rƒ) is a key parameter calculated in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9]

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front) [10]

An Rƒ value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature) and helps in identifying components of a mixture.[6]

Application: Monitoring a Representative Reaction - Nitration

A common reaction to synthesize this compound involves the nitration of a precursor like 2-acetamido-5-methoxybenzoic acid. The introduction of a polar nitro group will result in a product that is more polar than the starting material. Consequently, the product will have a lower Rƒ value than the starting material.

Detailed Protocol for TLC Monitoring

This protocol outlines the step-by-step procedure for monitoring the nitration of 2-acetamido-5-methoxybenzoic acid to yield this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates. The F₂₅₄ indicator allows for visualization under UV light.[3]

  • Reactant Standard: A dilute solution of the starting material (e.g., 2-acetamido-5-methoxybenzoic acid) in a suitable solvent (e.g., methanol or ethyl acetate).

  • Co-spot: A mixture of the reactant standard and the reaction mixture.

  • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate is a good starting point for compounds of moderate polarity.[11] For acidic compounds, adding a small amount of acetic acid can improve spot shape.[3][12]

    • Recommended Starting Eluent: Hexane:Ethyl Acetate:Glacial Acetic Acid (60:40:1 v/v/v). This ratio may need to be optimized.

  • TLC Developing Chamber: A glass chamber with a lid.

  • Spotting Capillaries: Glass capillary tubes for applying samples to the TLC plate.

  • Visualization:

    • UV Lamp (254 nm).[13]

    • Iodine chamber.[14]

    • Potassium permanganate (KMnO₄) stain.[15]

Experimental Workflow

TLC_Workflow

Step-by-Step Procedure
  • Chamber Equilibration: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapors for at least 10-15 minutes. This ensures a uniform solvent front.

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[1] Be careful not to scratch the silica surface. Mark three evenly spaced points on this line for spotting.

  • Sample Spotting:

    • Using a clean capillary tube, spot the reactant standard on the leftmost mark.

    • With another clean capillary, spot the reaction mixture on the rightmost mark. To do this, take a small aliquot from the reaction (e.g., with a glass pipette) and dilute it with a volatile solvent like ethyl acetate.

    • For the center mark, co-spot by applying the reactant standard first, letting it dry, and then applying the reaction mixture directly on top of the same spot.[16]

    • Ensure the spots are small and concentrated, ideally 1-2 mm in diameter.[5] Allow the solvent to evaporate completely between applications.[17]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[17] Close the chamber and allow the solvent front to ascend the plate undisturbed.

  • Elution Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[8]

  • Drying: Allow the plate to air dry completely in a fume hood.

Visualization
  • UV Light: Place the dried TLC plate under a UV lamp (254 nm). Aromatic and conjugated compounds, like the ones in this reaction, will appear as dark spots against the fluorescent green background of the plate.[18] Lightly circle the visible spots with a pencil.[14]

  • Iodine Staining (Optional): Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will form a temporary brown complex with iodine vapor, appearing as brown spots.[15] This method is semi-destructive.

  • Potassium Permanganate Stain (Destructive): Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Briefly dip the TLC plate into the stain. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.[3] This is a destructive method and should be performed last.

Interpretation of Results
  • t = 0 (Start of reaction): The reaction mixture lane should show a single spot corresponding to the starting material.

  • During the reaction: A new, more polar (lower Rƒ) spot corresponding to the product will appear in the reaction mixture lane. The intensity of the starting material spot will decrease as the reaction progresses, while the product spot will intensify.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1] The co-spot lane will show two distinct spots if the reaction is incomplete and a single elongated spot if the product and starting material have very close Rƒ values.[16]

CompoundExpected PolarityExpected Rƒ ValueVisualization
2-Acetamido-5-methoxybenzoic acid (Starting Material)Less PolarHigherUV, Iodine, KMnO₄
This compound (Product) More Polar Lower UV, Iodine, KMnO₄
ByproductsVariableVariableUV, Iodine, KMnO₄

Troubleshooting Common TLC Issues

ProblemPossible Cause(s)Solution(s)
Spots are streaking Sample is too concentrated (overloaded).[12] Compound is highly acidic/basic.Dilute the sample before spotting.[17] Add a small amount of acetic acid (for acids) or triethylamine (for bases) to the mobile phase.
Rƒ values are too high (spots near solvent front) Mobile phase is too polar.[8]Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
Rƒ values are too low (spots near origin) Mobile phase is not polar enough.[8]Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
No spots are visible Sample is too dilute. Compound is not UV-active.Spot multiple times in the same location, allowing to dry in between.[17] Use a chemical stain for visualization.[13]
Uneven solvent front TLC plate is touching the side of the chamber or filter paper. Chamber was not properly sealed/equilibrated.Ensure the plate is centered in the chamber. Allow for proper chamber saturation before development.[17]

Conclusion

Thin-layer chromatography is a powerful and accessible tool for the real-time monitoring of reactions involving this compound. By following the detailed protocol and understanding the principles of separation and visualization, researchers can effectively track the progress of their synthesis, leading to optimized reaction times, improved yields, and simplified purification processes. The insights gained from TLC are invaluable for making critical decisions during the course of a chemical transformation.

References

  • Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
  • University of Colorado Boulder. (n.d.). TLC Visualization Methods.
  • Labster. (n.d.). TLC Visualization Methods.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC.
  • BYJU'S. (n.d.). RF Value Explanation.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS.
  • J-Stage. (n.d.). Separation of Aromatic Nitro Compounds by One-dimensional Dual Band Thin-Layer Chromatography and High Speed Liquid Chromatography.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Chegg. (2021, April 28). Nitration of Aromatic Esters Thin-layer.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • MySkinRecipes. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN85109473B - Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.

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The Strategic Utility of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the applications and protocols of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. This highly functionalized aromatic compound serves as a pivotal building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical development and heterocyclic chemistry. Its unique arrangement of substituents—an acetamido group, a methoxy group, a nitro group, and a carboxylic acid—offers a rich landscape for selective chemical transformations. This document is intended to provide researchers, medicinal chemists, and drug development professionals with a deep understanding of its synthetic utility, backed by detailed protocols and the underlying chemical principles that govern its reactivity.

Physicochemical Properties and Structural Attributes

This compound is a multifaceted molecule whose reactivity is a direct consequence of its electronic and steric properties. The interplay of its functional groups dictates its role in a synthetic sequence.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₆
Molecular Weight 254.20 g/mol
CAS Number 196194-98-6
Appearance Expected to be a crystalline solid
Functional Groups Carboxylic acid, Amide (Acetamido), Ether (Methoxy), Nitro

The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, while the electron-donating methoxy and acetamido groups act as ortho-, para-directing activators. This electronic push-pull dynamic is key to its utility in targeted synthetic strategies.

Synthesis of this compound: A Plausible Protocol

Conceptual Synthetic Workflow

The synthesis logically proceeds through the protection of a more reactive functional group, followed by the introduction of the nitro group, and finally the installation of the carboxylic acid functionality.

A p-Anisidine B N-(4-methoxyphenyl)acetamide A->B Acetylation C N-(4-methoxy-2-nitrophenyl)acetamide B->C Nitration D This compound C->D Carboxylation (e.g., Kolbe-Schmitt or related reaction) A This compound B 4-Amino-2-acetamido-5-methoxybenzoic acid A->B Reduction of Nitro Group C Heterocyclic Core (e.g., Benzoxazinone) B->C Intramolecular Cyclization A This compound B Functional Group Interconversion A->B C Coupling with Pharmacophore B->C D Lead Compound C->D

Caption: Role as an intermediate in a drug discovery workflow.

Spectroscopic Characterization

TechniqueExpected Features
¹H NMR Aromatic protons with distinct chemical shifts due to the electronic effects of the substituents. Singlets for the methoxy and acetamido methyl protons. A broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the aromatic carbons, with quaternary carbons showing distinct shifts. Signals for the carbonyl carbons of the carboxylic acid and amide, and the methyl carbons of the methoxy and acetamido groups.
IR Spectroscopy Characteristic absorption bands for N-H (amide), C=O (carboxylic acid and amide), C-O (ether), and N-O (nitro) stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns such as the loss of water, the nitro group, and the acetyl group.

Conclusion

This compound is a synthetically valuable building block with significant potential in organic synthesis. Its rich functionality allows for a diverse range of chemical transformations, making it an attractive starting material for the construction of complex heterocyclic systems and as an intermediate in the development of new pharmaceutical agents. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile molecule.

References

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Application Notes & Protocols: 2-Acetamido-5-methoxy-4-nitrobenzoic Acid as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid in Heterocyclic Chemistry

This compound is a highly functionalized aromatic compound that serves as a potent building block in the synthesis of a diverse array of heterocyclic structures. Its strategic importance in medicinal and materials chemistry stems from the specific arrangement and electronic nature of its substituents. The molecule incorporates an acetamido group, a methoxy group, a nitro group, and a carboxylic acid, each offering distinct reactivity that can be selectively harnessed to construct complex molecular architectures.

The electron-donating methoxy group and the ortho, para-directing acetamido group activate the aromatic ring, while the strongly electron-withdrawing nitro group deactivates it and serves as a key precursor for a crucial amino group.[1][2] This electronic push-pull system, combined with the carboxylic acid functionality, provides multiple reactive handles for cyclization reactions. This document provides detailed protocols for the utilization of this compound in the synthesis of valuable benzimidazole and quinoxaline scaffolds, which are core structures in numerous pharmacologically active agents.

Key Molecular Features and Synthetic Rationale

The power of this building block lies in the latent reactivity of the nitro and acetamido groups. The nitro group can be readily reduced to an amine, which, being ortho to the original acetamido-derived amine, creates an o-phenylenediamine moiety. This diamine is the cornerstone for building fused five- and six-membered nitrogen-containing heterocycles. The general synthetic strategy is outlined below:

G A This compound B Step 1: Reduction of Nitro Group (e.g., Fe/AcOH, H2/Pd-C) A->B Forms o-aminoacetanilide C Step 2: Hydrolysis of Acetamido Group (Acid or Base Catalyzed) B->C Unveils the second amine D Ortho-phenylenediamine Derivative C->D Key intermediate E Cyclization with C1 or C2 Synthons D->E Forms heterocyclic ring F Benzimidazoles, Quinoxalines, etc. E->F Final products G cluster_0 Part 1: Diamine Synthesis cluster_1 Part 2: Quinoxaline Formation A This compound B H2, Pd/C (Nitro Reduction) A->B C 2-Acetamido-4-amino-5-methoxybenzoic acid B->C D HCl, Reflux (Amide Hydrolysis) C->D E 3,4-Diamino-5-methoxybenzoic acid D->E G Condensation E->G F 1,2-Dicarbonyl (e.g., Glyoxal) F->G H 6-Methoxyquinoxaline-5-carboxylic acid G->H

Sources

Application Notes & Protocols: Derivatization of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to interact with a variety of biological targets — is a cornerstone of efficient lead generation. 2-Acetamido-5-methoxy-4-nitrobenzoic acid presents itself as such a scaffold. Its structure is rich with chemical functionality, offering multiple, orthogonally addressable points for derivatization.

The presence of a nitroaromatic system is particularly noteworthy. While historically viewed with caution, nitroaromatic compounds are integral to a number of approved therapeutic agents, often acting as bioactivatable prodrugs, particularly in antimicrobial and anticancer applications where reductive activation in hypoxic environments can lead to selective toxicity.[1][2][3] The carboxylic acid provides a classical handle for amide and ester library synthesis, allowing for the exploration of vast chemical space to modulate properties like solubility, cell permeability, and target engagement.[4][5]

This guide provides a comprehensive framework for the strategic derivatization of this compound. It details robust synthetic protocols for creating diverse chemical libraries and outlines foundational biological screening assays to identify and validate novel bioactive compounds. The methodologies are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot as needed.

Section 1: The Core Scaffold: Chemical Characteristics

This compound is a polysubstituted aromatic compound featuring three key functional groups that dictate its reactivity and potential for derivatization:

  • Carboxylic Acid (-COOH): The most versatile handle for derivatization. It is readily activated for nucleophilic attack, primarily for the formation of amides and esters.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that influences the reactivity of the aromatic ring. Crucially, it can be chemically reduced to an amine, unlocking a new avenue for diversification.[6]

  • Acetamido Group (-NHCOCH₃): A stable amide linkage that is generally less reactive under the conditions used to modify the carboxylic acid or nitro group, providing a stable structural element.

The interplay of these groups makes the scaffold an excellent starting point for combinatorial chemistry and the generation of focused compound libraries.[7][8]

Section 2: Strategic Derivatization & Screening Workflow

A successful derivatization campaign relies on a logical workflow that efficiently generates molecular diversity and systematically evaluates biological activity. The primary strategy involves leveraging the carboxylic acid and nitro group functionalities to produce distinct libraries of compounds, which are then subjected to a cascade of biological screens.

G cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation Start 2-Acetamido-5-methoxy- 4-nitrobenzoic Acid D1 Amide Library Synthesis (Protocol 3.1) Start->D1 Parallel Synthesis D2 Ester Library Synthesis (Protocol 3.2) Start->D2 Parallel Synthesis D3 Nitro Group Reduction (Protocol 3.3) Start->D3 Parallel Synthesis S1 Primary Screening (e.g., MTT, MIC Assays) (Protocols 4.1, 4.2) D1->S1 Compound Library D2->S1 Compound Library D4 Secondary Derivatization (e.g., Acylation of Amine) D3->D4 D4->S1 Compound Library S2 Hit Identification & Confirmation S1->S2 Data Analysis S3 Secondary Assays (e.g., Mechanism of Action, Specificity) S2->S3 Validated Hits S4 Lead Optimization S3->S4 Confirmed Leads

Caption: Overall workflow from scaffold to lead optimization.

Section 3: Synthetic Protocols & Methodologies

The following protocols are foundational and can be adapted for a wide range of substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Amide Library Synthesis via HATU Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[9] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is advantageous due to its high efficiency, low rate of racemization for chiral substrates, and mild reaction conditions.[4][5]

G cluster_mech Mechanism of HATU-Mediated Amide Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated O-Acyl- isouronium Ester RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base Base (DIPEA) Base->ActiveEster Activation Product Amide (R-CONH-R') ActiveEster->Product Nucleophilic Attack Amine Amine (R'-NH2) Amine->Product Nucleophilic Attack

Caption: Simplified mechanism for HATU-mediated amide coupling.

Materials:

  • This compound

  • A library of primary or secondary amines (1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl, saturated aqueous NaHCO₃, brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: To the stirred solution, add HATU (1.1 eq.) followed by DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.2 eq.) to the pre-activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes remove excess reagents and DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Ester Library Synthesis via Carbodiimide Coupling

Esterification can be achieved through various methods. For libraries involving diverse alcohols, including those that may be acid-sensitive or sterically hindered, a carbodiimide-mediated approach using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-Dimethylaminopyridine) is highly effective.[10]

Materials:

  • This compound

  • A library of alcohols (1.5 equivalents)

  • EDC hydrochloride (1.5 equivalents)

  • DMAP (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl, saturated aqueous NaHCO₃, brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Protocol:

  • Reaction Setup: In a dry flask, dissolve this compound (1.0 eq.), the desired alcohol (1.5 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours. Monitor progress by TLC.

  • Work-up:

    • Dilute the reaction with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the crude ester by flash column chromatography and characterize as described in Protocol 3.1.

Protocol 3.3: Nitro Group Reduction

Reducing the nitro group to an aniline creates a new nucleophilic center, which can be further acylated, sulfonylated, or used in other C-N bond-forming reactions to create a second-generation library. Reduction using tin(II) chloride is a reliable method that is tolerant of many other functional groups, including esters and amides.

Materials:

  • A this compound derivative (amide or ester)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equivalents)

  • Ethyl acetate (EtOAc) or Ethanol (EtOH)

  • Saturated aqueous NaHCO₃

  • Celite

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the nitro-containing starting material (1.0 eq.) in ethyl acetate or ethanol.

  • Reduction: Add SnCl₂·2H₂O (5.0 eq.) and heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ until the pH is ~8 (cessation of gas evolution).

    • The resulting tin salts will form a thick precipitate. Add Celite to the mixture and filter through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with brine.

  • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude aniline is often pure enough for subsequent reactions but can be purified by column chromatography if necessary. Characterize by NMR and MS, noting the disappearance of the nitro group signals and the appearance of amine protons.

Section 4: Biological Screening Protocols

Initial biological screening should employ robust, cost-effective, and high-throughput compatible assays to evaluate the cytotoxic or growth-inhibitory potential of the newly synthesized compound library.[11][12]

Protocol 4.1: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13][14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Compound library dissolved in DMSO (10 mM stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Multichannel pipette, microplate reader (570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Purple formazan crystals should become visible in the control wells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 4.2: Antibacterial Activity Screening (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] It is a quantitative and widely used technique for assessing antibacterial potency.[17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Compound library in DMSO

  • 96-well plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Step-by-Step Protocol:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This results in a final inoculum concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only, no bacteria).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Section 5: Data Interpretation & Hit Prioritization

The primary screening campaign will generate a large dataset. The goal is to identify "hits" — compounds that meet a predefined activity threshold and warrant further investigation.

Data Summary Table (Illustrative Example):

Compound IDR¹ Group (Amide)Yield (%)MCF-7 IC₅₀ (µM)S. aureus MIC (µg/mL)
Parent -OH-> 100> 128
AM-01 -NH-benzyl8515.264
AM-02 -NH-(4-fluorophenyl)918.732
AM-03 -morpholino7855.4> 128
ES-01 -O-benzyl82> 100128
AR-01 (Amine from AM-02)95 (reduction)4.116

Hit Criteria & Prioritization:

  • Potency: A common threshold for a primary hit is an IC₅₀ < 20 µM or a MIC ≤ 32 µg/mL.

  • Structure-Activity Relationship (SAR): Look for trends. For example, in the table above, aryl amides (AM-01, AM-02) are more potent than the aliphatic amide (AM-03). The presence of a fluorine atom (AM-02 vs. AM-01) appears to improve activity.

  • Novelty: Compare hit structures against known compounds to assess chemical novelty.

  • Selectivity: A compound with high potency against a cancer cell line but low activity against a normal cell line (not shown) would be prioritized.

  • Follow-up: Promising hits, like AM-02 and its reduced analog AR-01 , should be re-synthesized and re-tested to confirm their activity before proceeding to more complex secondary assays.

Conclusion

The this compound scaffold offers a robust and versatile platform for the generation of diverse compound libraries. By systematically applying the synthetic and screening protocols outlined in this guide, researchers can efficiently explore new chemical space, identify novel bioactive molecules, and develop preliminary structure-activity relationships. This strategic approach accelerates the early stages of the drug discovery pipeline, providing a solid foundation for the development of next-generation therapeutic agents.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow. Our approach is grounded in established chemical principles to not only solve common issues but also to foster a deeper understanding of the reaction dynamics.

Introduction to the Synthesis

The synthesis of this compound is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis. The overall process involves two key stages: the protection of the amino group of 2-amino-5-methoxybenzoic acid via acetylation, followed by the regioselective nitration of the resulting 2-acetamido-5-methoxybenzoic acid. Careful control of reaction conditions is paramount to achieving a high yield and purity of the desired product.

This guide will address potential challenges in both stages of the synthesis, from starting material purity to reaction monitoring, and finally, to product isolation and characterization.

Visualizing the Synthetic Pathway

To provide a clear overview of the process, the following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration 2-Amino-5-methoxybenzoic_acid 2-Amino-5-methoxybenzoic acid 2-Acetamido-5-methoxybenzoic_acid 2-Acetamido-5-methoxybenzoic acid 2-Amino-5-methoxybenzoic_acid->2-Acetamido-5-methoxybenzoic_acid Protection Acetic_anhydride Acetic anhydride Acetic_anhydride->2-Acetamido-5-methoxybenzoic_acid 2-Acetamido-5-methoxy-4-nitrobenzoic_acid This compound 2-Acetamido-5-methoxybenzoic_acid->2-Acetamido-5-methoxy-4-nitrobenzoic_acid Electrophilic Aromatic Substitution Nitrating_mixture HNO3 / H2SO4 Nitrating_mixture->2-Acetamido-5-methoxy-4-nitrobenzoic_acid

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before nitration?

A1: Direct nitration of aromatic amines like 2-amino-5-methoxybenzoic acid is problematic for two primary reasons. Firstly, the amino group is highly susceptible to oxidation by the strong oxidizing agents present in the nitrating mixture (concentrated nitric and sulfuric acids), leading to the formation of tarry byproducts and a significant reduction in yield. Secondly, under the strongly acidic conditions, the amino group is protonated to form an ammonium salt (-NH3+). This protonated group is a powerful deactivating and meta-directing group, which would lead to the formation of undesired isomers. By converting the amino group to an acetamido group (-NHCOCH3), its activating effect is moderated, and it is protected from oxidation, thus allowing for a more controlled and regioselective nitration.

Q2: What is the role of concentrated sulfuric acid in the nitration step?

A2: Concentrated sulfuric acid serves two crucial roles in the nitration reaction.[1] First, it acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO2+), the active species in electrophilic aromatic nitration.[2] Second, sulfuric acid is a strong dehydrating agent, absorbing the water that is formed as a byproduct of the reaction. This is important because the presence of water can reverse the formation of the nitronium ion, thereby decreasing the reaction rate.

Q3: How do the substituents on the starting material direct the position of nitration?

A3: The regioselectivity of the nitration is determined by the directing effects of the substituents already present on the aromatic ring. In 2-acetamido-5-methoxybenzoic acid, we have three substituents to consider:

  • Acetamido group (-NHCOCH3): This is an activating, ortho-, para-directing group.

  • Methoxy group (-OCH3): This is also a strongly activating, ortho-, para-directing group.

  • Carboxylic acid group (-COOH): This is a deactivating, meta-directing group.

The powerful activating and ortho-, para-directing effects of the acetamido and methoxy groups dominate the deactivating, meta-directing effect of the carboxylic acid. The position of nitration will therefore be directed to the positions ortho and para to the activating groups. In this specific molecule, the position C4 is ortho to the acetamido group and meta to the carboxylic acid group, making it a highly favorable site for electrophilic attack.

Troubleshooting Guide

This section provides a detailed breakdown of common experimental issues, their probable causes, and actionable solutions.

Problem 1: Low Yield of 2-Acetamido-5-methoxybenzoic acid (Starting Material)
Symptom Potential Cause Troubleshooting Steps & Rationale
Incomplete reaction (starting material remains) 1. Insufficient acetic anhydride. 2. Short reaction time or low temperature.1. Check Stoichiometry: Ensure at least one equivalent of acetic anhydride is used. A slight excess can help drive the reaction to completion. 2. Optimize Reaction Conditions: The acetylation of anilines is generally facile, but if starting material persists, consider extending the reaction time or gently warming the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product lost during workup 1. Product is partially soluble in the aqueous workup solution. 2. Premature crystallization leading to impure product.1. Adjust pH: Ensure the solution is sufficiently acidic during precipitation to minimize the solubility of the carboxylic acid. Cooling the mixture thoroughly before filtration will also maximize recovery. 2. Controlled Precipitation: Pouring the reaction mixture into ice-cold water with vigorous stirring promotes the formation of a fine, easily filterable precipitate.
Problem 2: Low Yield or No Product in the Nitration Step
Symptom Potential Cause Troubleshooting Steps & Rationale
Reaction does not proceed (only starting material is recovered) 1. Inactive nitrating mixture. 2. Insufficiently low temperature.1. Fresh Reagents: Use fresh, concentrated nitric and sulfuric acids. The nitrating mixture should be prepared fresh and kept cold. 2. Temperature Control: While low temperatures are crucial to prevent side reactions, the reaction must be allowed to proceed. Ensure the reaction is stirred efficiently and allowed to warm to the optimal temperature as per the protocol after the addition of the nitrating agent.
Dark, tarry reaction mixture and low yield of desired product 1. Oxidation of the aromatic ring. 2. Overheating during the addition of the nitrating mixture.1. Strict Temperature Control: Maintain the reaction temperature below 10 °C during the addition of the nitrating mixture.[3] This is the most critical parameter to prevent oxidative side reactions. Use an ice-salt bath for efficient cooling. 2. Slow, Dropwise Addition: Add the nitrating mixture very slowly and dropwise to the solution of the substrate in sulfuric acid. This prevents localized overheating and uncontrolled reaction rates.
Problem 3: Formation of Impurities and Isomers
Symptom Potential Cause Troubleshooting Steps & Rationale
Presence of multiple spots on TLC, indicating a mixture of products 1. Formation of isomeric nitro products (e.g., nitration at C6). 2. Dinitration of the aromatic ring.1. Optimize Temperature for Regioselectivity: The ratio of ortho to para isomers can be temperature-dependent.[3] Sticking to the recommended low temperature generally favors the kinetic product. 2. Control Stoichiometry of Nitrating Agent: Use the specified amount of nitric acid. A large excess can lead to the formation of dinitrated byproducts.
Product contains starting material and a more polar byproduct Hydrolysis of the acetamido group back to an amino group.1. Anhydrous Conditions: While the nitrating mixture contains some water, ensure all glassware is dry and starting materials are anhydrous to minimize the water content. 2. Minimize Reaction Time: Do not extend the reaction time unnecessarily, as prolonged exposure to the strong acidic medium can promote hydrolysis. Monitor the reaction by TLC and work up as soon as the starting material is consumed.
Problem 4: Difficulties in Product Purification
Symptom Potential Cause Troubleshooting Steps & Rationale
Product is difficult to crystallize or remains oily Presence of impurities that inhibit crystallization.1. Thorough Washing: After precipitation, wash the crude product thoroughly with cold water to remove residual acids and water-soluble impurities. 2. Recrystallization: If impurities persist, recrystallization is necessary. A mixed solvent system, such as ethanol/water or acetic acid/water, can be effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Melting point of the purified product is broad or lower than expected The product is still impure.1. Repeat Recrystallization: A second recrystallization may be necessary to achieve high purity. 2. Characterize the Impurity: If possible, use NMR or LC-MS to identify the major impurity. This will help in selecting an appropriate purification strategy. For example, if the impurity is the hydrolyzed product, a wash with a dilute acid might be effective.

Experimental Protocols

Step 1: Synthesis of 2-Acetamido-5-methoxybenzoic acid

This protocol is adapted from standard procedures for the acetylation of anilines.[4]

Materials:

  • 2-Amino-5-methoxybenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-methoxybenzoic acid in glacial acetic acid. Gentle warming may be necessary to achieve complete dissolution.

  • To the stirred solution, slowly add 1.2 equivalents of acetic anhydride.

  • Heat the reaction mixture at reflux for 1 hour.

  • Allow the mixture to cool to room temperature, then pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-acetamido-5-methoxybenzoic acid.

  • Dry the product in a vacuum oven.

Step 2: Synthesis of this compound

This protocol is based on established methods for the nitration of activated aromatic compounds.[5][6]

Materials:

  • 2-Acetamido-5-methoxybenzoic acid (dry)

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Crushed ice

Procedure:

  • In a flask, carefully add concentrated sulfuric acid and cool it in an ice-salt bath to below 0 °C.

  • Slowly add the dry 2-acetamido-5-methoxybenzoic acid to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt, and then collect the precipitated product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product. Recrystallization from a suitable solvent like an ethanol/water mixture may be required for further purification.

Analysis and Characterization

Accurate characterization of the starting material and the final product is crucial for confirming the success of the synthesis and for identifying any impurities.

Table 1: Spectroscopic Data for Starting Material and a Related Product
Compound ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) IR (cm⁻¹)
2-Amino-5-methoxybenzoic acid 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H), 3.60 (s, 3H)[7]Key peaks expected: ~3400-3200 (N-H stretch), ~3000-2500 (O-H stretch), ~1680 (C=O stretch)
Methyl 4-acetamido-2-methoxy-5-nitrobenzoate *Data not explicitly found, but expected signals would include singlets for the two methyl groups, aromatic protons, and an amide proton.An ATR-IR spectrum is available, showing characteristic peaks for the functional groups.[3]

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis step1 Step 1: Acetylation start->step1 check_step1 Check Step 1 Product (TLC, Yield, MP) step1->check_step1 step2 Step 2: Nitration check_step1->step2 OK low_yield1 Low Yield check_step1->low_yield1 Low Yield incomplete_rxn1 Incomplete Reaction check_step1->incomplete_rxn1 Incomplete check_step2 Check Crude Product (TLC, Appearance) step2->check_step2 purification Purification check_step2->purification OK tarry_mixture Tarry Mixture check_step2->tarry_mixture Tarry low_yield2 Low Yield / No Product check_step2->low_yield2 Low Yield isomers Isomer Formation check_step2->isomers Isomers characterization Characterization (NMR, IR, MP) purification->characterization end Successful Synthesis characterization->end Pure Product impure_product Impure Product characterization->impure_product Impure impure_product->purification Re-purify

Caption: A decision-making workflow for troubleshooting the synthesis.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). Impact of temperature control on the selectivity of nitration reactions.
  • PubChem. (n.d.). Methyl 4-acetamido-2-methoxy-5-nitrobenzoate.
  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene.
  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline.
  • askIITians. (2025, July 23). Why is nitration of aniline difficult?
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • BenchChem. (2025). Application Notes and Protocols for the Nitration of 2-Amino-6-methylbenzoic Acid.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • BenchChem. (2025). Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid, a key intermediate in various pharmaceutical and fine chemical manufacturing processes.[1][2] As Senior Application Scientists, we offer troubleshooting advice and frequently asked questions to help you improve yield, purity, and overall success in your experiments.

I. Understanding the Synthesis: A Mechanistic Overview

The preparation of this compound is typically achieved through a multi-step process that begins with the protection of an amino group, followed by nitration, and potentially concluding with deprotection, depending on the starting material.[1] A common route involves the acetylation of an aniline derivative to shield the amino group from the harsh conditions of nitration.[3][4] This acetylation step is crucial for preventing oxidation and controlling the regioselectivity of the subsequent nitration.[1][4] The electron-donating nature of the acetamido and methoxy groups directs the electrophilic aromatic substitution to specific positions on the benzene ring.[3]

Synthesis_Pathway cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration 2-Amino-5-methoxybenzoic_acid 2-Amino-5- methoxybenzoic acid 2-Acetamido-5-methoxybenzoic_acid 2-Acetamido-5- methoxybenzoic acid 2-Amino-5-methoxybenzoic_acid->2-Acetamido-5-methoxybenzoic_acid Glacial Acetic Acid, Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->2-Acetamido-5-methoxybenzoic_acid Target_Product 2-Acetamido-5-methoxy- 4-nitrobenzoic acid 2-Acetamido-5-methoxybenzoic_acid->Target_Product < 10°C Nitrating_Mixture Conc. HNO3 / Conc. H2SO4 Nitrating_Mixture->Target_Product

Caption: Synthetic pathway for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent challenges encountered during the synthesis, providing actionable solutions based on chemical principles.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield Incomplete reaction, side reactions (e.g., over-nitration, oxidation), or product loss during workup.1. Verify Reagent Quality: Ensure all reagents, especially nitric and sulfuric acids, are of high purity and appropriate concentration. 2. Optimize Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For the nitration step, strictly maintain the temperature below 10°C to prevent unwanted side reactions.[1][3] 3. Controlled Reagent Addition: Add the nitrating mixture dropwise with vigorous stirring to ensure even distribution and prevent localized overheating, which can lead to the formation of tar-like byproducts.[5] 4. Efficient Workup: When quenching the reaction, pour the mixture into ice-cold water to precipitate the product effectively.[1][4] Ensure thorough washing of the precipitate to remove residual acids.
Impurity Formation Formation of isomers, dinitro compounds, or oxidation byproducts.1. Control Nitration Conditions: The ratio of nitric acid to sulfuric acid is critical. An excess of nitric acid or higher temperatures can lead to the formation of dinitro compounds.[5] 2. Amino Group Protection: Incomplete acetylation of the starting material can leave the amino group vulnerable to oxidation by the nitrating mixture, resulting in a complex mixture of byproducts.[1][4] 3. Purification: Recrystallization is a common and effective method for purifying the final product.[4] A suitable solvent system, such as an ethanol/water mixture, can be used to isolate the desired isomer.
Difficulty in Purification The product is an oil or does not crystallize easily. The presence of persistent impurities.1. Solvent Selection for Recrystallization: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while impurities remain in solution. 2. Seeding: If crystallization is slow or does not initiate, adding a small seed crystal of the pure product can induce crystallization. 3. Chromatographic Purification: If recrystallization is ineffective, column chromatography can be employed to separate the product from closely related impurities.
Inconsistent Results Variations in starting material quality, reaction conditions, or workup procedures.1. Standardize Procedures: Maintain consistent reaction parameters (temperatures, times, stirring rates) across all experiments. 2. Characterize Starting Materials: Ensure the purity of the starting 2-amino-5-methoxybenzoic acid or its derivative before proceeding with the reaction. 3. Meticulous Workup: Follow a standardized and careful workup procedure to minimize product loss and ensure consistent isolation.

III. Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before nitration?

A1: The amino group is a strong activating group that is highly susceptible to oxidation by nitric acid.[1] Direct nitration of compounds containing a free amino group often leads to a mixture of undesired byproducts and decomposition.[1] Acetylation protects the amino group, moderates its activating effect, and directs the nitration to the desired position.[4]

Q2: What is the role of sulfuric acid in the nitration step?

A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine when the reaction is complete.

Q4: What are the key safety precautions for this synthesis?

A4: This synthesis involves the use of strong acids and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to prevent it from becoming uncontrollable.

IV. Detailed Experimental Protocols

Step 1: Acetylation of 2-Amino-5-methoxybenzoic Acid

This procedure protects the amino group as an acetamide to prevent oxidation during the subsequent nitration step.[4]

  • In a round-bottom flask, dissolve 2-amino-5-methoxybenzoic acid in glacial acetic acid. Gentle warming may be necessary for complete dissolution.

  • Slowly add 1.2 equivalents of acetic anhydride to the stirred solution.

  • Heat the reaction mixture to reflux for approximately 1 hour.[1]

  • After cooling to room temperature, pour the mixture into ice-cold water with stirring to precipitate the product.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-acetamido-5-methoxybenzoic acid.

  • Dry the purified product in a vacuum oven.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic Acid

This step introduces the nitro group onto the aromatic ring. Careful temperature control is crucial for success.[3]

  • In a beaker, carefully add concentrated sulfuric acid and cool it in an ice-salt bath to below 0°C.

  • Slowly add the dried 2-acetamido-5-methoxybenzoic acid to the cold sulfuric acid while stirring, ensuring the temperature remains below 10°C.

  • In a separate flask, prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the cold nitrating mixture dropwise to the solution of the acetylated compound, maintaining the temperature below 10°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional period, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated yellow solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude this compound. Further purification can be achieved by recrystallization if necessary.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_conditions Review Reaction Conditions start->check_conditions temp_control Temperature Control Issue? check_conditions->temp_control Yes reagent_quality Reagent Quality Issue? check_conditions->reagent_quality No temp_control->reagent_quality No solution_temp Maintain Nitration Temp < 10°C temp_control->solution_temp Yes workup_issue Workup Procedure Issue? reagent_quality->workup_issue No solution_reagent Use High Purity Reagents reagent_quality->solution_reagent Yes solution_workup Optimize Quenching & Washing workup_issue->solution_workup Yes purify Purify by Recrystallization or Chromatography workup_issue->purify No solution_temp->purify solution_reagent->purify solution_workup->purify

Caption: A troubleshooting workflow for common synthesis issues.

V. References

  • An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. (2025). BenchChem.

  • Application Notes and Protocols for the Nitration of 2-Amino-6-methylbenzoic Acid. (2025). BenchChem.

  • Synthesis routes of 2-Amino-5-methoxybenzoic acid. BenchChem.

  • Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether. Google Patents.

  • Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid. (2025). BenchChem.

  • Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka | Patsnap.

  • This compound. MySkinRecipes.

Sources

Technical Support Center: Purification Challenges of 2-Acetamido-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support guide is designed to provide in-depth, practical solutions to the common and complex challenges encountered during the purification of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. Drawing from extensive experience in process chemistry, this resource offers troubleshooting strategies and detailed protocols to help you achieve the desired purity and yield for this highly functionalized molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound. The advice provided is grounded in established chemical principles to help you understand the "why" behind each step.

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway involves the nitration of an N-acetylated aminobenzoic acid derivative.[1] Based on this, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual N-acetyl-2-amino-5-methoxybenzoic acid.

  • Regioisomers: Nitration of the parent ring can sometimes lead to the formation of isomeric products, such as 2-Acetamido-5-methoxy-3-nitrobenzoic acid, although the directing effects of the acetamido and methoxy groups strongly favor the 4-nitro product.

  • Di-nitrated Byproducts: Under harsh nitrating conditions (e.g., elevated temperatures or excessive nitrating agent), dinitration of the aromatic ring can occur.[2]

  • Hydrolysis Products: The acetamido group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 2-Amino-5-methoxy-4-nitrobenzoic acid.[3][4][5][6]

  • Residual Solvents and Reagents: Solvents used during synthesis (e.g., sulfuric acid, acetic acid) and workup may be present.

Q2: My purified product is a persistent off-white or yellowish color, not the expected pale-yellow crystalline solid. How can I improve the color?

A2: Discoloration is a frequent issue with nitroaromatic compounds and is often caused by trace amounts of colored impurities or oxidation byproducts.[7] Here are some effective strategies:

  • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in a suitable hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]

  • Choice of Recrystallization Solvent: The right solvent system is critical. For a polar molecule like this compound, a mixed solvent system can be highly effective. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethanol, acetic acid) and an anti-solvent in which it is poorly soluble (e.g., water).[7]

  • Controlled Cooling: Allow the hot, filtered solution to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling can trap impurities within the crystal lattice.[7]

Q3: I'm experiencing low recovery after recrystallization. What are the common pitfalls and how can I maximize my yield?

A3: Low yield during recrystallization is a common and frustrating problem. The most likely culprits are:

  • Using an Excessive Amount of Solvent: This is the most frequent cause of low recovery, as a significant portion of your product will remain in the mother liquor.[7] To avoid this, use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent this.

  • Inappropriate Solvent Selection: The ideal recrystallization solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.[8] If the solubility remains high even when cold, you will inevitably have a low yield.

Solvent System ComponentRoleExample
Primary SolventDissolves the compound when hot.Ethanol, Acetic Acid
Anti-SolventInduces precipitation as the compound is poorly soluble in it.Water

Table 1: Example of a mixed-solvent system for recrystallization.

Q4: Instead of crystals, my product is "oiling out" during recrystallization. What's happening and how do I fix it?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens when the saturation point of the solution is reached at a temperature above the melting point of the solute.

  • Re-heat and Add More Solvent: If your product oils out, re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation temperature.[7]

  • Modify the Solvent System: If the issue persists, the polarity of your solvent system may need adjustment. For instance, if you are using an ethanol/water system, adding a bit more ethanol can sometimes resolve the problem.

  • Induce Crystallization: Once you have a clear, hot solution, you can induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod. This creates a rough surface that can promote crystal nucleation.[7]

Q5: I'm struggling with the chromatographic purification. What are some key considerations for TLC and column chromatography?

A5: Chromatographic purification of benzoic acid derivatives requires careful control of the mobile phase acidity.[9]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring reaction progress and selecting a suitable solvent system for column chromatography.[10] For acidic compounds like this compound, adding a small amount of acetic acid to the mobile phase (e.g., ethyl acetate/hexanes with 1% acetic acid) can significantly improve peak shape and prevent streaking.[9]

  • Column Chromatography: Silica gel is a common stationary phase for the purification of benzoic acid derivatives.[9] A gradient elution, starting with a less polar mobile phase and gradually increasing the polarity, is often effective. For example, you could start with a mixture of hexanes and ethyl acetate and gradually increase the proportion of ethyl acetate. The addition of a small amount of acetic acid to the mobile phase is also recommended here to maintain the compound in its protonated state and ensure good separation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification and analysis of this compound.

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol outlines a standard procedure for purifying the title compound using a mixed solvent system.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring to dissolve the solid.

  • Charcoal Treatment (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Briefly return the flask to the hot plate and bring it back to a gentle boil.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvents.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for determining the purity of your final product. A reverse-phase method is generally suitable for this type of compound.[11]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid or trifluoroacetic acid added to both to improve peak shape, is typically effective.[12][13]

  • Sample Preparation: Accurately weigh a small amount of your purified compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Example HPLC Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

Visualizing the Purification Workflow

A logical and well-executed workflow is crucial for successful purification.

Purification_Workflow Crude_Product Crude Product Dissolution Dissolve in Hot Ethanol Crude_Product->Dissolution Charcoal Add Activated Charcoal (Optional) Dissolution->Charcoal Hot_Filtration Hot Gravity Filtration Charcoal->Hot_Filtration Add_Water Add Hot Water (Anti-solvent) Hot_Filtration->Add_Water Crystallization Slow Cooling & Crystallization Add_Water->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold EtOH/Water Vacuum_Filtration->Washing Drying Vacuum Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis

A typical recrystallization workflow for this compound.

Potential Side Reactions and Impurity Formation

Understanding potential side reactions can aid in troubleshooting unexpected results.

Impurity_Formation Starting_Material N-acetyl-2-amino- 5-methoxybenzoic acid Nitration Nitration (HNO3/H2SO4) Starting_Material->Nitration Target_Product 2-Acetamido-5-methoxy- 4-nitrobenzoic acid Nitration->Target_Product Over_Nitration Over-Nitration Nitration->Over_Nitration Excess Nitrating Agent or High Temp. Hydrolysis Hydrolysis (Acid/Base) Target_Product->Hydrolysis Harsh pH Dinitro_Impurity Di-nitro Impurity Over_Nitration->Dinitro_Impurity Amino_Impurity 2-Amino-5-methoxy- 4-nitrobenzoic acid Hydrolysis->Amino_Impurity

Potential pathways for impurity formation during synthesis.

References

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023).
  • What is the mechanism of Acetamide? - Patsnap Synapse. (2024).
  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases - ResearchGate. (n.d.).
  • Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents. (n.d.).
  • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives - Benchchem. (n.d.).
  • 22.7: Amide Chemistry - Chemistry LibreTexts. (2020).
  • 3.9: Chemistry of Amides- Synthesis and Reactions - Chemistry LibreTexts. (2021).
  • Technical Support Center: Optimizing Acetamide Hydrolysis - Benchchem. (n.d.).
  • The chromatograms of the halogen derivatives of benzoic acids on the... - ResearchGate. (n.d.).
  • US2874196A - Method of crystallizing nitro products - Google Patents. (n.d.).
  • Separation of benzoic acids - Merck Millipore. (n.d.).
  • Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid - Benchchem. (n.d.).
  • Organic Functional Groups and Thin Layer Chromatography - Environmental Science Institute. (n.d.).
  • An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem. (n.d.).
  • Troubleshooting guide for the nitration of fluorinated benzoic acids - Benchchem. (n.d.).
  • 2-Amino-4-methoxy-5-nitro-benzoic acid | 204254-66-0 | Benchchem. (n.d.).
  • EAS Nitration Experiment & Recrystallization - YouTube. (2020).
  • An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023).
  • (512e) A New Recrystallization Method for Nitroguanidine | AIChE - Proceedings. (n.d.).
  • A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem. (n.d.).
  • 4-amino-2-methoxy-5-nitrobenzoic acid - ChemBK. (2024).
  • Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem. (n.d.).
  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.).
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. (n.d.).
  • This compound | 196194-98-6 - ChemicalBook. (n.d.).
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. (n.d.).
  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents. (n.d.).
  • US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents. (n.d.).
  • Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid? - Quora. (2017).
  • A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid - Benchchem. (n.d.).
  • 2-Amino-4-methoxy-benzoic acid - Chem-Impex. (n.d.).
  • Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns | NEB. (n.d.).
  • 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem. (n.d.).
  • What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how? - Quora. (2017).
  • Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid - Benchchem. (n.d.).
  • Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid - Benchchem. (n.d.).
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (n.d.).
  • Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HT. (n.d.).
  • Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem. (n.d.).
  • 2-Methoxy-4-nitrobenzoic acid 98 2597-56-0 - Sigma-Aldrich. (n.d.).
  • 6375-05-9|5-Amino-4-methoxy-2-nitrobenzenesulfonic acid|BLD Pharm. (n.d.).
  • 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem. (n.d.).

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Technical Support Center: Reaction Condition Optimization for 2-Acetamido-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific synthetic transformation. The information herein is structured in a practical question-and-answer format to directly address common challenges encountered during this electrophilic aromatic substitution reaction.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process. A common and effective route involves the initial protection of the amino group of a suitable precursor, followed by a regioselective nitration. The key steps are outlined below:

  • Acetylation of 2-Amino-5-methoxybenzoic acid: The starting material, 2-Amino-5-methoxybenzoic acid, undergoes acetylation to protect the highly activating amino group. This prevents unwanted oxidation during the subsequent nitration step and helps direct the incoming nitro group.

  • Nitration of 2-Acetamido-5-methoxybenzoic acid: The acetylated intermediate is then subjected to electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, to introduce the nitro group at the 4-position.

This guide will focus on the optimization and troubleshooting of the critical nitration step.

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration 2-Amino-5-methoxybenzoic_acid 2-Amino-5-methoxybenzoic acid 2-Acetamido-5-methoxybenzoic_acid 2-Acetamido-5-methoxybenzoic acid 2-Amino-5-methoxybenzoic_acid->2-Acetamido-5-methoxybenzoic_acid Glacial Acetic Acid Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->2-Acetamido-5-methoxybenzoic_acid 2-Acetamido-5-methoxy-4-nitrobenzoic_acid This compound 2-Acetamido-5-methoxybenzoic_acid->2-Acetamido-5-methoxy-4-nitrobenzoic_acid < 10°C Nitrating_Mixture Conc. HNO3 / Conc. H2SO4 Nitrating_Mixture->2-Acetamido-5-methoxy-4-nitrobenzoic_acid

Caption: Synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of each substituent on the aromatic ring during the nitration reaction?

A1: The regioselectivity of the nitration is controlled by the directing effects of the substituents on the 2-Acetamido-5-methoxybenzoic acid intermediate:

  • Acetamido Group (-NHCOCH₃): This is a moderately activating ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its nucleophilicity.

  • Methoxy Group (-OCH₃): This is a strongly activating ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom.

  • Carboxylic Acid Group (-COOH): This is a deactivating meta-directing group, withdrawing electron density from the ring.

The combined activating and directing effects of the acetamido and methoxy groups will favor the substitution at positions ortho and para to them. The position C4 is para to the acetamido group and ortho to the methoxy group, making it the most electronically favorable position for electrophilic attack by the nitronium ion (NO₂⁺).

Q2: Why is a mixture of concentrated nitric acid and sulfuric acid used as the nitrating agent?

A2: A mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid," is used to generate the highly electrophilic nitronium ion (NO₂⁺) in situ.[1] Sulfuric acid is a stronger acid than nitric acid and protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[2] This increases the rate and efficiency of the nitration reaction.

Q3: Is it necessary to protect the amino group before nitration?

A3: Yes, it is highly recommended. Direct nitration of aromatic compounds containing a free amino group is often problematic. The amino group is strongly activating and highly susceptible to oxidation by nitric acid, which can lead to the formation of a complex mixture of byproducts and potentially a runaway reaction.[2][3] Acetylation protects the amino group as an acetamido group, which moderates its activating effect and prevents oxidation, leading to a cleaner reaction with a higher yield of the desired product.[2][3]

III. Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the nitration of 2-Acetamido-5-methoxybenzoic acid.

Troubleshooting_Guide Start Problem Encountered Low_Yield Low Yield of Product Start->Low_Yield Byproducts Formation of Byproducts/ Impure Product Start->Byproducts Runaway_Reaction Runaway Reaction/ Darkening of Mixture Start->Runaway_Reaction Loss_During_Workup Loss During Workup: - Ensure complete precipitation - Use ice-cold water for washing - Optimize recrystallization solvent Low_Yield->Loss_During_Workup Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Isomer_Formation Isomer Formation: - Strict temperature control - Slow addition of nitrating agent Byproducts->Isomer_Formation Oxidation_Products Oxidation Products: - Ensure complete acetylation of  starting material - Maintain low temperature Byproducts->Oxidation_Products Di-nitration Di-nitration Byproducts->Di-nitration Concentration_Issue Incorrect Reagent Concentration: - Use appropriate concentrations  of acids Runaway_Reaction->Concentration_Issue Exotherm_Control Exotherm_Control Runaway_Reaction->Exotherm_Control

Caption: Troubleshooting common issues in the nitration reaction.

Issue 1: The reaction mixture turns dark brown or black, with vigorous gas evolution.

  • Cause: This indicates a runaway reaction, likely due to poor temperature control, leading to excessive oxidation of the aromatic ring by the nitric acid.

  • Solution:

    • Immediate Action: If it is safe to do so, immediately immerse the reaction vessel in a larger, more efficient cooling bath (e.g., an ice-salt bath) to rapidly decrease the internal temperature.

    • Prevention:

      • Ensure the cooling bath is maintained at a consistently low temperature (e.g., 0-5 °C) throughout the addition of the nitrating mixture.

      • Add the mixed acid very slowly, drop by drop, with vigorous and continuous stirring to ensure efficient heat dissipation.

      • Continuously monitor the internal temperature of the reaction with a thermometer.

Issue 2: The yield of the desired this compound is low.

  • Cause: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction time may have been too short, or the temperature was too low for the reaction to proceed to completion.

    • Loss During Work-up: The product may be partially soluble in the wash solutions, or the precipitation may have been incomplete.

    • Side Reactions: The formation of byproducts, such as di-nitrated compounds or other isomers, will consume the starting material and reduce the yield of the desired product.

  • Solution:

    • Reaction Optimization: Consider extending the reaction time after the addition of the nitrating agent. A slight, carefully controlled increase in temperature may also be explored, but with caution to avoid side reactions.

    • Work-up Optimization: When quenching the reaction by pouring it onto ice, ensure the mixture is vigorously stirred to promote complete precipitation. Wash the filtered product with a minimal amount of ice-cold water to reduce losses due to solubility.

Issue 3: The isolated product is impure, showing multiple spots on a TLC plate.

  • Cause: The presence of impurities is often due to the formation of side products.

    • Di-nitrated Products: If the reaction temperature is too high or an excess of the nitrating agent is used, a second nitro group may be added to the aromatic ring.

    • Isomeric Products: While the 4-nitro isomer is the major product, small amounts of other isomers may form.

    • Unreacted Starting Material: If the reaction did not go to completion, the starting material will contaminate the product.

  • Solution:

    • Improving Selectivity: Strict temperature control is crucial. The slow, dropwise addition of the nitrating agent helps to maintain a low concentration of the electrophile at any given time, which can improve selectivity.

    • Purification: Recrystallization is an effective method for purifying the final product. A mixed solvent system, such as ethanol and water, is often suitable for this type of compound.[3][4]

IV. Experimental Protocols

The following protocols are based on established procedures for the acetylation of anilines and the nitration of substituted acetanilides.[5]

Protocol 1: Acetylation of 2-Amino-5-methoxybenzoic acid
Reagent/ParameterValue
Starting Material2-Amino-5-methoxybenzoic acid
ReagentAcetic Anhydride (1.2 equivalents)
SolventGlacial Acetic Acid
TemperatureRoom Temperature to Gentle Reflux
Reaction Time1-18 hours

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-5-methoxybenzoic acid in glacial acetic acid. Gentle warming may be necessary to achieve complete dissolution.

  • Slowly add 1.2 equivalents of acetic anhydride to the stirred solution.

  • Stir the reaction mixture at room temperature for 18 hours, or gently reflux for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the product, which is 2-Acetamido-5-methoxybenzoic acid. This can be used in the next step with or without further purification by recrystallization.

Protocol 2: Nitration of 2-Acetamido-5-methoxybenzoic acid
Reagent/ParameterValue
Starting Material2-Acetamido-5-methoxybenzoic acid
ReagentConcentrated Nitric Acid
ReagentConcentrated Sulfuric Acid
Temperature0-10 °C
Reaction Time2-3 hours

Procedure:

  • In a beaker, carefully add concentrated sulfuric acid and cool it in an ice-salt bath to below 5 °C.

  • Slowly add the 2-Acetamido-5-methoxybenzoic acid to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (the nitrating mixture).

  • Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid. Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the cold bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with copious amounts of cold water until the washings are neutral to litmus paper.

  • Dry the crude this compound.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and other insoluble impurities.[4]

  • Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Once crystallization has started, the flask can be placed in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven.

V. References

  • Google Patents. (1985). Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether. (CN85109473B). Retrieved from

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1165–1168. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • PubMed Central. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(4), 2641-2650. Retrieved from [Link]

  • NIH. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149. Retrieved from [Link]

  • Clark, J. (2000). The Nitration of Benzene. Chemguide. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

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Navigating the Scale-Up Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 2-acetamido-5-methoxy-4-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis, requires careful consideration of reaction parameters to ensure safety, purity, and yield. This guide provides in-depth technical support, addressing common challenges encountered during the transition from laboratory to pilot or industrial-scale production.

Troubleshooting Guide: Common Scale-Up Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Question: We are experiencing a significant drop in yield upon scaling up the nitration of 2-acetamido-5-methoxybenzoic acid. What are the likely causes and how can we mitigate this?

Answer:

A decrease in yield during scale-up is a common challenge and can be attributed to several factors:

  • Inadequate Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction.[1] In larger reactors, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and degradation of the desired product.[2]

    • Solution: Implement a robust cooling system for the reactor jacket and ensure efficient agitation to maintain a uniform temperature profile. A slow, controlled addition of the nitrating agent is crucial. For instance, maintaining the temperature below 10°C during the addition of the nitric acid/sulfuric acid mixture is critical.[3]

  • Poor Mixing and Mass Transfer: What works in a small flask with a magnetic stirrer may not be effective in a large reactor with a mechanical stirrer.[2] Inefficient mixing can lead to localized high concentrations of reactants, fostering the formation of byproducts.

    • Solution: Optimize the stirrer design and agitation speed to ensure homogeneity. The goal is to achieve efficient mass transfer between the organic substrate and the acidic nitrating medium.

  • Incomplete Reaction: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress using in-process controls such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This data will help determine the optimal reaction time and temperature for complete conversion.

Issue 2: Formation of Impurities and Isomers

Question: Our scaled-up batches of this compound are showing significant levels of impurities, including what we suspect are isomeric byproducts. How can we improve the purity of our product?

Answer:

Impurity formation is a critical concern in pharmaceutical synthesis. The primary impurities in this nitration are likely over-nitrated products and undesired isomers.

  • Over-nitration: The introduction of more than one nitro group onto the aromatic ring can occur if the reaction conditions are too harsh.

    • Solution: Precise control over the stoichiometry of the nitrating agent is essential. Use the minimum effective amount of nitric acid. Additionally, maintaining a low reaction temperature and shorter reaction times can suppress over-nitration.[3]

  • Isomer Formation: While the acetamido and methoxy groups are ortho-, para-directing, the formation of other isomers is possible, especially under suboptimal conditions. The carboxylic acid group is a meta-directing and deactivating group, which can influence the regioselectivity of the reaction.[4]

    • Solution: The regioselectivity of the nitration is highly dependent on the reaction conditions. The use of a mixed acid system (concentrated nitric and sulfuric acid) helps to generate the nitronium ion (NO₂⁺), the key electrophile, and control the reaction's selectivity.[3] Careful control of the addition rate and temperature is paramount.

Experimental Protocol: Nitration of 2-Acetamido-5-methoxybenzoic Acid

This protocol is based on established procedures for the nitration of analogous compounds.[3][5]

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-acetamido-5-methoxybenzoic acid in concentrated sulfuric acid. Cool the solution to 0-5°C using a circulating chiller.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a pre-cooled (0-5°C) mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Controlled Addition: Slowly add the nitrating mixture to the solution of the starting material via the dropping funnel, ensuring the internal temperature of the reactor does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature for several hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Diagram: Synthetic Pathway

Synthesis_Pathway 2-Amino-5-methoxybenzoic acid 2-Amino-5-methoxybenzoic acid 2-Acetamido-5-methoxybenzoic acid 2-Acetamido-5-methoxybenzoic acid 2-Amino-5-methoxybenzoic acid->2-Acetamido-5-methoxybenzoic acid Acetic Anhydride This compound This compound 2-Acetamido-5-methoxybenzoic acid->this compound HNO3 / H2SO4

Caption: Proposed synthesis of this compound.

Issue 3: Thermal Instability and Runaway Reactions

Question: We have safety concerns regarding the exothermic nature of the nitration reaction at a larger scale. What are the best practices to prevent thermal runaway?

Answer:

The thermal hazards associated with nitration are significant and require rigorous safety protocols.[6]

  • Calorimetric Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies to understand the heat flow of the reaction. This data is crucial for designing an adequate cooling system and for determining safe operating parameters.

  • Controlled Dosing: The rate of addition of the nitrating agent directly impacts the rate of heat generation. A slow and controlled addition is non-negotiable.

  • Emergency Preparedness: Have a clear plan for quenching the reaction in case of a thermal runaway. This may involve the rapid addition of a quenching agent or an emergency cooling system.

  • Thermal Stability of the Product: Be aware that organic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[7] It is important to handle and store the final product at appropriate temperatures.

Diagram: Key Considerations for Safe Scale-Up

Scale_Up_Safety cluster_Pre_Scale_Up Pre-Scale-Up Assessment cluster_Process_Control In-Process Control cluster_Post_Reaction Post-Reaction Handling Calorimetry Calorimetry Temp Control Temp Control Calorimetry->Temp Control Hazard Analysis Hazard Analysis Quenching Quenching Hazard Analysis->Quenching Product Stability Product Stability Temp Control->Product Stability Mixing Mixing Dosing Rate Dosing Rate Mixing->Dosing Rate

Caption: Critical safety parameters for scaling up nitration reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

The most logical starting material is 2-amino-5-methoxybenzoic acid. The amino group is first protected by acetylation with acetic anhydride, followed by the nitration of the resulting 2-acetamido-5-methoxybenzoic acid. This protection step is crucial to prevent oxidation of the amino group and to control the regioselectivity of the nitration.[3]

Q2: What analytical techniques are best for monitoring the reaction and assessing the final product's purity?

  • In-process monitoring: HPLC is the preferred method for monitoring the disappearance of the starting material and the formation of the product. TLC can be used as a quicker, qualitative check.

  • Final product analysis: The purity of the final this compound should be determined by HPLC. Structural confirmation should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Q3: Are there alternative, "greener" methods for this nitration?

Research into greener nitration methods is ongoing. Some alternatives to the traditional mixed acid system include using solid acid catalysts or milder nitrating agents. However, for industrial-scale production, the mixed acid process remains prevalent due to its cost-effectiveness and reliability. The key to a "greener" process in this context is to optimize the existing method to minimize waste and energy consumption.

Q4: What are the key considerations for the work-up and purification at a large scale?

The work-up procedure of quenching the reaction mixture in ice water is scalable. However, the filtration and washing of the precipitated product can be time-consuming at a large scale. The choice of filtration equipment (e.g., a filter press or a centrifugal filter) is important. For purification, recrystallization is a standard method. The choice of solvent and the cooling profile will need to be optimized for large batches to ensure consistent crystal size and purity.

Quantitative Data Summary

ParameterLaboratory ScalePilot/Industrial ScaleKey Considerations for Scale-Up
Reactant Concentration Typically higherMay need to be adjustedAffects reaction kinetics and heat transfer
Temperature Control ± 1°C± 1-2°CCrucial for safety and selectivity
Addition Time Minutes to an hourSeveral hoursControls heat evolution
Mixing Magnetic stirrerMechanical stirrerEssential for homogeneity and heat transfer
Yield Often higherCan be lower initiallyOptimization of parameters is key
Purity Generally highProne to more impuritiesRequires robust purification methods

References

  • Supporting Information for Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Patsnap.
  • Preparation of 2- and 4-nitrobenzoic acid. Google Patents.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Chemical Research.
  • p-NITROBENZOIC ACID. Organic Syntheses.
  • This compound – (196194-98-6). EON Biotech.
  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Google Patents.
  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.
  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed.
  • A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. Allen.
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate.
  • Thermal Studies on Some Substituted Aminobenzoic Acids. ResearchGate.
  • A green stabilizer for Nitrate ester-based propellants: An overview. PubMed Central.
  • Process for the Preparation of Gefitinib. Google Patents.
  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Springer.
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.

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"2-Acetamido-5-methoxy-4-nitrobenzoic acid" solubility problems in solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS: 196194-98-6).[1][2] We will move beyond simple solvent lists to address the underlying chemical principles governing its solubility, providing robust, field-tested troubleshooting strategies to ensure the reliability and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling of this compound.

Q1: What are the primary structural features of this compound that influence its solubility?

This compound is a complex aromatic molecule. Its solubility is a interplay of its functional groups:

  • Carboxylic Acid (-COOH): This is the most critical group. It is a weak acid, meaning its protonation state is pH-dependent. In its neutral (protonated) form, it significantly reduces aqueous solubility.[3][4]

  • Aromatic Ring, Nitro (-NO₂), and Acetamido (-NHCOCH₃) Groups: These bulky, nonpolar groups contribute to the molecule's hydrophobicity and favor solubility in organic solvents.

  • Methoxy (-OCH₃) Group: A moderately polar group that has a smaller influence compared to the others.

This combination results in a compound that is generally poorly soluble in neutral aqueous solutions but has good solubility in specific organic solvents and basic aqueous solutions.

Q2: I am unable to dissolve the compound in neutral water or standard phosphate-buffered saline (PBS). Is my compound degraded?

This is the expected behavior and does not indicate compound degradation. Aromatic carboxylic acids, especially those with additional nonpolar groups, exhibit very low solubility in neutral water.[5][6] The carboxylic acid remains protonated, making the molecule as a whole insufficiently polar to dissolve in water. Significant solubility in aqueous media can only be achieved by adjusting the pH, as detailed in the troubleshooting guide below.

Q3: What are the recommended starting organic solvents for making a stock solution?

For creating concentrated stock solutions, polar aprotic solvents are highly recommended. Good first choices include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

These solvents are effective due to their ability to disrupt the crystal lattice energy of the solid and solvate the various functional groups on the molecule. Studies on similar nitrobenzoic acid derivatives show high solubility in polar organic solvents like methanol and ethanol as well.[5][7][8]

Part 2: Troubleshooting Guides for Common Solubility Issues

This section provides step-by-step protocols and the scientific rationale for overcoming specific experimental hurdles.

Issue 1: Compound is Insoluble in an Aqueous Assay Buffer

This is the most common challenge, directly related to the carboxylic acid group's pKa. The buffer's pH is likely too low to deprotonate the acid, preventing the formation of the more soluble salt.

Expert Insight: The key is to convert the carboxylic acid into its highly soluble carboxylate salt by treatment with a base.[4] This dramatically increases its polarity and affinity for water.

Troubleshooting Workflow: Achieving Aqueous Solubility

Sources

Technical Support Center: Troubleshooting Unexpected NMR Peaks for 2-Acetamido-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) peaks observed during the analysis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. As your dedicated support partner, my goal is to equip you with the expertise and methodologies to confidently interpret your spectral data.

Introduction

This compound is a substituted aromatic compound with distinct functional groups that influence its electronic environment and, consequently, its NMR spectrum. While a "clean" spectrum is the ideal, unexpected peaks are a common occurrence in the laboratory. This guide will delve into the potential causes of these anomalies and provide a systematic approach to their identification and resolution.

Frequently Asked Questions (FAQs)

Q1: I'm seeing more aromatic signals than expected for my this compound sample. What could be the cause?

This is a common observation and can often be attributed to the presence of rotational isomers, also known as rotamers or atropisomers.

  • Causality: The acetamido group (-NHCOCH₃) can exhibit restricted rotation around the C(aryl)-N bond. This slow rotation on the NMR timescale can lead to two distinct chemical environments for the aromatic protons, resulting in a doubling of the expected aromatic signals.[1][2] The ratio of these isomers is often not 1:1.[1] Similarly, restricted rotation can also occur around the C-N amide bond itself, leading to cis and trans isomers.[3][4]

  • Troubleshooting:

    • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can often resolve this issue. As the temperature increases, the rate of rotation around the single bonds increases. If the peaks coalesce into the expected number of signals at higher temperatures, this is strong evidence for the presence of rotamers.

    • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can help in assigning the coupled protons and carbons for each isomer, confirming their relationship to the parent structure.

Q2: My aliphatic region shows unexpected peaks. Could these be impurities from the synthesis?

Yes, impurities from the synthesis are a likely source of extraneous aliphatic signals.

  • Potential Impurities:

    • Starting Materials: Incomplete reaction could leave residual starting materials, such as a methoxy-acetanilide precursor.

    • Side Products: The nitration of acetanilides can sometimes yield ortho- and meta-isomers in addition to the desired para-substituted product, although the acetamido group strongly directs para substitution.[5][6][7][8] Over-nitration, leading to dinitro compounds, is also a possibility if reaction conditions are not carefully controlled.[5][9]

    • Solvents: Residual solvents from the reaction or purification steps are a very common source of unexpected peaks.[10][11] Common solvents used in similar syntheses include glacial acetic acid and ethanol.[8][9]

  • Troubleshooting:

    • Check Solvent Peaks: Compare the chemical shifts of the unknown peaks to established tables of common NMR solvent impurities.[10][11]

    • Spiking Experiment: If you have a sample of a suspected impurity, you can "spike" your NMR sample with a small amount of it. An increase in the intensity of an existing peak upon addition of the suspected impurity provides strong evidence for its presence.

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components of your sample and provide their mass-to-charge ratios, aiding in the identification of impurities.

Q3: The chemical shifts of my aromatic protons seem to have shifted significantly from expected values. Why might this happen?

Solvent effects can play a significant role in altering the chemical shifts of protons, especially in aromatic systems.

  • Causality: The choice of NMR solvent can induce shifts in proton resonances due to interactions between the solvent and solute molecules. Aromatic solvents like benzene-d₆ or toluene-d₈ can cause significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to less interactive solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[12][13] Hydrogen bonding between the solute and solvents like DMSO-d₆ can also influence the chemical shifts of labile protons, such as the N-H of the amide and the -OH of the carboxylic acid.[14][15]

  • Troubleshooting:

    • Run in a Different Solvent: Acquiring the spectrum in a different deuterated solvent can help confirm if the shifts are solvent-dependent. For example, comparing a spectrum run in CDCl₃ to one run in DMSO-d₆ can be very informative.

    • Concentration Dependence: In some cases, intermolecular interactions can be concentration-dependent. Running the NMR at a lower concentration might simplify the spectrum.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing unexpected NMR peaks.

G start Unexpected NMR Peaks Observed check_rotamers Suspicion of Rotational Isomers (e.g., doubled aromatic signals) start->check_rotamers vt_nmr Perform Variable Temperature (VT) NMR check_rotamers->vt_nmr Yes check_impurities Suspicion of Impurities (e.g., unexpected aliphatic signals) check_rotamers->check_impurities No coalescence Peaks Coalesce? vt_nmr->coalescence rotamers_confirmed Rotamers Confirmed coalescence->rotamers_confirmed Yes coalescence->check_impurities No check_solvents Compare to Common Solvent Peak Tables check_impurities->check_solvents Yes check_solvent_effects Suspicion of Solvent Effects (e.g., significant shift deviations) check_impurities->check_solvent_effects No solvent_match Match Found? check_solvents->solvent_match solvent_confirmed Solvent Impurity Identified solvent_match->solvent_confirmed Yes lc_ms Perform LC-MS Analysis solvent_match->lc_ms No impurity_id Impurity Identified? lc_ms->impurity_id impurity_confirmed Synthetic Impurity Identified impurity_id->impurity_confirmed Yes impurity_id->check_solvent_effects No change_solvent Acquire Spectrum in a Different Deuterated Solvent check_solvent_effects->change_solvent Yes end_analysis Further Analysis Required (e.g., 2D NMR, re-purification) check_solvent_effects->end_analysis No shifts_change Chemical Shifts Normalize? change_solvent->shifts_change solvent_effect_confirmed Solvent Effect Confirmed shifts_change->solvent_effect_confirmed Yes shifts_change->end_analysis No

Caption: Troubleshooting workflow for unexpected NMR peaks.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your this compound sample.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a clean, dry NMR tube.

  • Dissolution: Cap the NMR tube and vortex or gently agitate until the sample is completely dissolved. A brief sonication may be necessary for poorly soluble samples.

  • Transfer: If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the data according to the instrument's standard operating procedures.

Protocol 2: Variable Temperature (VT) NMR for Rotamer Identification
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Incremental Heating: Increase the sample temperature in increments of 10-20 K (e.g., to 318 K, 338 K, etc.).

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Acquire a spectrum at each temperature increment.

  • Analysis: Observe the changes in the spectrum as a function of temperature. Coalescence of peaks into a smaller, expected number of signals is indicative of dynamic exchange processes like bond rotation.

Data Summary Table

Potential CauseKey NMR ObservationsRecommended Action
Rotational Isomers Doubling of aromatic and/or amide signals.Perform Variable Temperature (VT) NMR.
Synthetic Impurities Unexpected aliphatic or aromatic signals.Run LC-MS; perform a spiking experiment if the impurity is known.
Residual Solvents Characteristic singlets, triplets, or multiplets in common solvent regions.Compare peaks to known solvent chemical shift tables.
Solvent Effects Significant deviation of chemical shifts from expected values.Re-run the sample in a different deuterated solvent.

Conclusion

Interpreting NMR spectra with unexpected peaks requires a systematic and logical approach. By considering the possibility of rotational isomers, synthetic impurities, and solvent effects, researchers can effectively troubleshoot their data. The protocols and workflow provided in this guide serve as a starting point for identifying the source of these unexpected signals and achieving a confident structural elucidation of this compound.

References

  • Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Tetrahedron.
  • O'Brien, Z. J., et al. (2016). Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cyclizations. PMC.
  • SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Science Publishing.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Nitration of acetanilide (Lab report). :::JAAN's Science Class:::.
  • Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry.
  • Snebbert, T., et al. (2020). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. PMC.
  • Nitrations of acetanilides by reagents of N02X type1. Canadian Science Publishing.
  • AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. MDPI.
  • Two solvents, two different spectra - Arom
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Ōki, M. (2012). Isolation of rotational isomers and developments derived therefrom. Proceedings of the Japan Academy, Series B, 88(4), 141–151.
  • Nitration of acetanilide followed by hydrolysis gives class 12 chemistry CBSE. Vedantu.
  • Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory.
  • Prepar
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 2-Acetamido-5-methoxy-4-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and remedy common chromatographic challenges with this specific analyte. Our approach is rooted in explaining the fundamental causes of peak asymmetry to empower you to make informed, effective troubleshooting decisions.

Understanding the Analyte: this compound

Before diving into troubleshooting, it is crucial to understand the physicochemical properties of the molecule . This compound possesses several functional groups that influence its chromatographic behavior:

  • Carboxylic Acid Group (-COOH): This is the most significant contributor to potential peak tailing. As an acidic functional group, its ionization state is highly dependent on the mobile phase pH. The predicted pKa of this compound is approximately 2.59[1]. When the mobile phase pH is close to the pKa, the compound will exist in both ionized (more polar) and non-ionized (less polar) forms, which can lead to peak distortion[2][3].

  • Nitro Group (-NO2) and Acetamido Group (-NHCOCH3): These polar groups can engage in secondary interactions, such as hydrogen bonding, with active sites on the stationary phase[4].

  • Aromatic Ring: The benzene ring provides a degree of hydrophobicity, making reversed-phase chromatography a suitable analytical technique.

Peak tailing for this compound is most often a result of undesirable secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns[5][6].

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and provides step-by-step guidance to resolve peak tailing issues with this compound.

Q1: My peak for this compound is tailing significantly. What is the most likely cause?

A1: The primary cause of peak tailing for an acidic compound like this compound is most often secondary ionic interactions between the ionized carboxylate group and active, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase[5][6]. At a mobile phase pH above the pKa of the silanol groups (typically pH > 3), these sites become negatively charged and can interact strongly with any positively charged sites on your analyte or, more commonly, create a mixed-mode retention mechanism that leads to tailing[5][7].

Q2: How can I minimize silanol interactions to improve my peak shape?

A2: There are several effective strategies to suppress or mitigate the effects of silanol interactions:

1. Adjusting the Mobile Phase pH: The most direct way to address this issue is to lower the pH of your mobile phase. By operating at a pH well below the pKa of your analyte (predicted pKa ≈ 2.59), you ensure that the carboxylic acid group is fully protonated (non-ionized)[1]. A mobile phase pH of around 2.5 will also suppress the ionization of most silanol groups, minimizing the potential for secondary ionic interactions[7][8].

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Mobile Phase A: Start with a 0.1% solution of a suitable acid in HPLC-grade water. Formic acid or phosphoric acid are common choices.

    • Rationale: These acids will lower the pH and act as a buffer to maintain a consistent pH throughout the analysis[9].

  • Confirm pH: Measure the pH of the aqueous portion of your mobile phase before mixing it with the organic modifier. Adjust as necessary to achieve a target pH of approximately 2.5.

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Equilibrate the System: Thoroughly flush your column with the new mobile phase until the baseline is stable.

2. Utilize a Modern, End-Capped Column: Modern HPLC columns, often labeled as "base-deactivated" or "end-capped," are designed to minimize exposed silanol groups. During the manufacturing process, a secondary silylation step is performed to cap many of the residual silanols with a small, inert functional group[5][7]. Using a high-purity, Type B silica column that is well end-capped is highly recommended for analyzing acidic compounds[5].

3. Increase Buffer Concentration: A higher buffer concentration in the mobile phase (e.g., 25-50 mM) can sometimes help to mask the residual silanol sites and improve peak shape by increasing the ionic strength of the mobile phase[10]. However, be mindful of the buffer's solubility in the organic portion of your mobile phase to avoid precipitation.

Q3: I've lowered the pH, but I'm still seeing some peak tailing. What else can I try?

A3: If peak tailing persists after pH optimization, consider the following factors:

1. Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion[4][11].

Troubleshooting Steps for Column Overload:

  • Reduce Injection Volume: Decrease your injection volume by half and observe the effect on the peak shape.

  • Dilute the Sample: Prepare a more dilute sample and inject the original volume.

  • Compare Results: If the peak shape improves with a lower mass on the column, you were likely experiencing mass overload.

2. Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing[10].

Troubleshooting Steps for Extra-Column Volume:

  • Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or smaller).

  • Keep the tubing length between components as short as possible.

  • Check that all fittings are properly seated to avoid dead volumes.

3. Metal Chelation Effects: The presence of the nitro and carboxylic acid groups could potentially lead to chelation with trace metals in the HPLC system (e.g., stainless steel frits, tubing) or within the silica matrix of the column itself[4]. This can be another source of secondary interactions.

Mitigation Strategies for Metal Chelation:

  • Use a Bio-inert or PEEK-lined Column: These columns are designed to minimize contact between the sample and metallic surfaces.

  • Add a Weak Chelating Agent: In some cases, adding a small amount of a weak chelating agent like EDTA to the mobile phase can help, but this should be done with caution as it can affect the chromatography of other components.

Troubleshooting Workflow Diagram

G start Peak Tailing Observed check_pH Is Mobile Phase pH < 3? start->check_pH adjust_pH Adjust Mobile Phase pH to ~2.5 (e.g., 0.1% Formic Acid) check_pH->adjust_pH No check_column Using a Modern, End-Capped C18 Column? check_pH->check_column Yes adjust_pH->check_pH Re-evaluate change_column Switch to a High-Purity, Base-Deactivated Column check_column->change_column No check_load Is Sample Concentration Too High? check_column->check_load Yes change_column->check_column Re-evaluate reduce_load Reduce Injection Volume or Dilute Sample check_load->reduce_load Yes check_system Check for Extra-Column Volume and Metal Interactions check_load->check_system No reduce_load->check_load Re-evaluate optimize_system Use Narrow ID Tubing, Consider Inert Hardware check_system->optimize_system Yes good_peak Symmetrical Peak Achieved check_system->good_peak No, Issue Resolved optimize_system->good_peak

Caption: A logical workflow for troubleshooting peak tailing.

Summary of Key Parameters

The following table provides a summary of the key parameters to consider when troubleshooting peak tailing for this compound.

ParameterRecommendationRationale
Mobile Phase pH ~2.5 Suppresses ionization of the analyte's carboxylic acid group (pKa ≈ 2.59) and residual silanols on the stationary phase, minimizing secondary ionic interactions[1][7][8].
Stationary Phase High-Purity, End-Capped C18 Reduces the number of available silanol groups that can cause peak tailing[5][7].
Buffer 0.1% Formic or Phosphoric Acid Provides consistent pH control and can help mask some silanol activity[9].
Sample Concentration Low to Moderate Avoids column overload, which can lead to peak fronting or tailing[4][11].
HPLC System Minimized Extra-Column Volume Reduces peak broadening and tailing caused by dispersion outside of the column[10].

Chemical Interaction Diagram

G cluster_0 Undesirable Secondary Interaction (Peak Tailing) cluster_1 Ideal Reversed-Phase Interaction (Symmetrical Peak) Analyte Analyte Anion (R-COO⁻) Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Ionic Interaction ProtonatedAnalyte Protonated Analyte (R-COOH) C18 C18 Stationary Phase ProtonatedAnalyte->C18 Hydrophobic Interaction

Caption: The interactions leading to peak tailing vs. a symmetrical peak.

By systematically addressing these potential causes, you can significantly improve the peak shape for this compound, leading to more accurate and reproducible HPLC results.

References

  • Optimization of mobile phase composition for HPLC separations of nitroaromatics using overlapping resolution mapping. (n.d.). ScholarBank@NUS.
  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Shimadzu.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Chromatography Today.
  • Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. (n.d.). ACE HPLC Columns.
  • Nováková, L., & McCalley, D. V. (2005). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. ResearchGate.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). The Pharma Guide.
  • Grouping Modern HPLC Columns Into Chemical Classes for Improving Phase Selection and Method Development. (n.d.). ResearchGate.
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.
  • The Role of pH in HPLC Separation. (n.d.). Moravek.
  • 4-amino-2-methoxy-5-nitrobenzoic acid. (2024, April 9). ChemBK.
  • Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces. (n.d.). Waters.
  • This compound. (n.d.). Pharmaffiliates.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online.
  • Zelechonok, Y. (2020, March 30). How do I reduce peak tailing in the HPLC of imatinib mesylate? Quora.
  • Abnormal Peak Shapes. (n.d.). Shimadzu.

Sources

Technical Support Center: Purification of 2-Acetamido-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of this important chemical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when handling the crude product from the synthesis of this compound.

Q1: What are the primary impurities I should expect in my crude product?

A1: The impurity profile is intrinsically linked to the synthetic route, which typically involves the nitration of 2-Acetamido-5-methoxybenzoic acid.[1] The most common impurities include:

  • Unreacted Starting Material: 2-Acetamido-5-methoxybenzoic acid that did not undergo nitration.

  • Regioisomers: The directing effects of the acetamido and methoxy groups can lead to the formation of other nitro-isomers, although the 4-nitro product is generally favored.

  • Di-nitrated Byproducts: Excessive or poorly controlled nitrating conditions can introduce a second nitro group onto the aromatic ring.

  • Hydrolysis Products: The acidic conditions of the nitration reaction or aqueous work-up can cause hydrolysis of the acetamido group, resulting in the formation of 2-Amino-5-methoxy-4-nitrobenzoic acid.[2][3][4]

Q2: My crude product appears as a dark yellow or brownish solid, not the expected pale yellow. What causes this discoloration?

A2: Discoloration is a common issue with nitroaromatic compounds. It is often caused by the presence of minor, highly colored impurities, such as dinitro byproducts or oxidation products of any residual amino compounds.[5][6] These impurities can often be effectively removed using an activated charcoal treatment during recrystallization.

Q3: My Thin Layer Chromatography (TLC) analysis shows multiple spots. How can I tentatively identify them?

A3: TLC is an excellent first-pass technique for assessing purity. Based on relative polarity, you can infer the identity of the spots:

  • Highest Rf (Least Polar): This is often the unreacted starting material, 2-Acetamido-5-methoxybenzoic acid, as it lacks the highly polar nitro group.

  • Main Spot (Intermediate Rf): This should be your desired product, this compound.

  • Lower Rf (More Polar): Spots with lower Rf values typically correspond to more polar impurities. This could include the hydrolyzed byproduct (2-Amino-5-methoxy-4-nitrobenzoic acid), which has a free amino group, or di-nitrated byproducts, which have two polar nitro groups.

Q4: What is the most effective and straightforward method for a first-pass purification of this compound?

A4: Recrystallization is the most robust and scalable method for the initial purification of crude this compound.[7] This technique leverages differences in solubility between the target compound and impurities in a chosen solvent system at different temperatures. An ethanol/water mixed-solvent system is highly effective for this particular molecule.

Section 2: Troubleshooting Guide for Common Purification Scenarios

This section provides in-depth solutions to specific impurity challenges identified after initial analysis.

Scenario 1: Significant Presence of Unreacted Starting Material
  • The Problem: Your analytical data (TLC, HPLC) indicates a significant amount of 2-Acetamido-5-methoxybenzoic acid in the crude product. This impurity is less polar than the desired product.

  • The Solution: Recrystallization. The key to separation is the difference in polarity conferred by the nitro group. The desired product is more polar and will have a slightly different solubility profile than the starting material.

  • Scientific Rationale: During recrystallization from a solvent like ethanol, both compounds may be soluble when hot. Upon cooling, the less soluble compound (ideally the product, which is present in higher concentration) will crystallize out, leaving the more soluble impurities (including the starting material) in the mother liquor. If separation is poor, employing a mixed solvent system like ethanol/water can enhance the purity by fine-tuning the polarity of the crystallization medium.[5]

Scenario 2: Contamination with Regioisomers or Di-nitrated Byproducts
  • The Problem: Your product is contaminated with isomers or dinitrated compounds which have very similar polarities to the desired product, making separation by recrystallization difficult.

  • The Solution: Flash Column Chromatography. When recrystallization fails to separate closely related impurities, silica gel chromatography is the method of choice.[8][9]

  • Scientific Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent eluent). Silica gel is highly polar. More polar compounds (like dinitrated species) will adhere more strongly to the silica and elute later, while less polar compounds will travel down the column faster. By using a gradient of solvents with increasing polarity, you can selectively elute the starting material, the desired product, and finally the more polar impurities.

Scenario 3: Presence of Hydrolyzed Impurity (2-Amino-5-methoxy-4-nitrobenzoic acid)
  • The Problem: The crude product is contaminated with the hydrolyzed amine, which is significantly more polar than the desired acetamido compound.

  • The Solution: Recrystallization with pH control. While both are carboxylic acids, the primary amino group in the impurity makes it more basic and more polar.

  • Scientific Rationale: A standard recrystallization from an ethanol/water system is often sufficient.[5] The more polar amine impurity has a higher affinity for the polar solvent system and will preferentially remain in the mother liquor as the less polar acetamido product crystallizes. To further improve separation, a carefully controlled acid-base extraction could be attempted, but it is often complex as both compounds are acidic. A more reliable approach is a meticulous recrystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is the recommended first step for purifying the crude product.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount (spatula tip) of activated charcoal, and swirl. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Re-heat the clear filtrate to a boil. Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

Use this method for separating challenging mixtures, such as regioisomers.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for effective separation of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
Sample Loading Dry loading is preferredAdsorb the crude product onto a small amount of silica gel and load it onto the column for better resolution.

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like acetone or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Monitor the fractions by TLC.

  • Gradient Elution: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol) to elute compounds with higher affinity for the silica gel.

  • Fraction Analysis: Combine the pure fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by HPLC

This protocol provides a baseline method for quantitative purity analysis.[10][11]

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of high-purity this compound in the mobile phase.

  • Prepare a sample solution of your purified product at a similar concentration.

  • Inject both solutions into the HPLC system.

  • Calculate purity based on the area percent of the main peak in the sample chromatogram.

Section 4: Visualized Troubleshooting Workflow

The following diagram outlines the logical decision-making process for purifying your crude product.

PurificationWorkflow start Crude Product Analysis (TLC, HPLC) impurity_id Identify Primary Impurity start->impurity_id recrystallize Protocol 1: Recrystallization impurity_id->recrystallize Unreacted Starting Material or Polar Byproduct chromatography Protocol 2: Flash Chromatography impurity_id->chromatography Regioisomers or Multiple Impurities re_analyze Purity Assessment (HPLC, NMR) recrystallize->re_analyze chromatography->re_analyze final_product Pure Product (>98%) re_analyze->final_product Pass fail Impurity Persists re_analyze->fail Fail fail->impurity_id Re-evaluate Strategy

Caption: Troubleshooting workflow for impurity removal.

References

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12. (2023). YouTube.
  • Patsnap Synapse. (2024). What is the mechanism of Acetamide?
  • LibreTexts. (2020). 22.7: Amide Chemistry.
  • LibreTexts. (2021). 3.9: Chemistry of Amides- Synthesis and Reactions.
  • Evans, M. (2023). Nitration of Aromatic Compounds. YouTube.
  • Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?.
  • Wikipedia. (n.d.). Nitration.
  • Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press.
  • BYJU'S. (n.d.). Aromatic Nitration.
  • Evans, M. (2019). nitration of aromatic compounds. YouTube.
  • Google Patents. (n.d.). Method for purification 4-nitrobenzoic acid.
  • CDC Stacks. (n.d.). Supporting Information.
  • Google Patents. (n.d.). Process for recovering 3-nitrobenzoic acid.
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID.
  • Patsnap. (n.d.). Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • EON Biotech. (n.d.). This compound – (196194-98-6).
  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • GSRS. (n.d.). METHYL 4-ACETAMIDO-2-METHOXY-5-NITROBENZOATE.
  • Google Patents. (n.d.). Preparation of 2- and 4-nitrobenzoic acid.
  • PubChem. (n.d.). 2-Methoxy-5-nitrobenzoic acid.

Sources

"2-Acetamido-5-methoxy-4-nitrobenzoic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for the stable handling and storage of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested advice to ensure the integrity of your experiments.

Technical Support Center: this compound

The unique molecular architecture of this compound—featuring an acetamido, a methoxy, a nitro, and a carboxylic acid group on a benzene ring—makes it a valuable synthetic building block but also introduces specific stability considerations.[1] The electron-withdrawing nature of the nitro and carboxylic acid groups, contrasted with the electron-donating effects of the methoxy and acetamido substituents, creates a molecule susceptible to specific degradation pathways if not handled correctly.[2]

This guide is structured to provide immediate, actionable answers to common questions and to troubleshoot problems that may arise during its use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] Based on guidelines for similar nitroaromatic and benzoic acid derivatives, a controlled environment is crucial.

ParameterRecommendationRationale
Temperature Cool place (e.g., 2-8°C recommended)Lower temperatures slow down potential degradation kinetics. Avoid freezing-thawing cycles if moisture is present.
Atmosphere Dry/Inert Atmosphere (e.g., Argon or Nitrogen)Protects against moisture, which can facilitate hydrolysis of the acetamido group, and oxidation.[4]
Light Amber vial or stored in the darkNitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or visible light.[5][6]
Container Tightly closed, non-reactive (e.g., glass)Prevents contamination and reaction with container materials. A tight seal is critical to keep out moisture and air.[7]

Q2: How should I prepare and store solutions of this compound?

Solutions are generally less stable than the solid material. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light. The choice of solvent is critical; ensure the compound is fully dissolved and the solvent is high-purity and dry. Be aware that the compound's stability in solution can be pH-dependent.

Q3: What are the primary chemical incompatibilities for this compound?

Due to its functional groups, this compound should not be stored with or exposed to:

  • Strong Bases: The carboxylic acid group will readily react in an acid-base neutralization. Strong bases can also catalyze the hydrolysis of the acetamido group.[5][8]

  • Strong Acids: While the compound is itself an acid, highly corrosive acids could potentially promote hydrolysis of the acetamido group under harsh conditions.[5]

  • Strong Oxidizing Agents: The aromatic ring and its substituents can be susceptible to oxidation.[8]

Q4: What are the visual signs of degradation?

The pure compound is typically a solid powder. Any noticeable change in color (e.g., developing a yellow or brown tint) or texture (e.g., clumping, which may indicate moisture absorption) can be a sign of degradation. For definitive assessment, chromatographic methods like HPLC or TLC should be used to check for the appearance of new impurity peaks.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, linking them to potential stability problems.

Issue 1: I am observing unexpected or new peaks in my HPLC/LC-MS analysis of a reaction mixture.

  • Possible Cause: Degradation of the starting material, this compound.

  • Troubleshooting Protocol:

    • Analyze a Control: Prepare a fresh solution of the solid acid from a newly opened container and run it on your chromatography system. Compare this chromatogram to the one from your older stock.

    • Check Storage: Review the storage conditions of your stock material. Was it exposed to light, heat, or humidity?[4]

    • Evaluate Solvent: Ensure the solvent used for your sample preparation is pure and compatible. Some solvents can promote degradation over time.

    • Consider Impurities: Check the certificate of analysis for the starting material to rule out pre-existing impurities.[6]

Issue 2: My reaction yield is lower than expected, or the reaction is failing.

  • Possible Cause: The effective concentration of your starting material is lower than calculated due to degradation. The presence of degradation products might also inhibit your reaction.

  • Troubleshooting Protocol:

    • Confirm Purity: Before starting the reaction, confirm the purity of the this compound using a suitable analytical method (e.g., NMR, HPLC).

    • Use Fresh Stock: Repeat the experiment using a sample from a fresh, unopened bottle of the compound.

    • Monitor pH: The carboxylic acid functionality makes the compound acidic. Ensure this intrinsic acidity or the formation of acidic degradation byproducts is not shifting the pH of your reaction outside its optimal range.

Issue 3: The solid compound has changed color from off-white/light yellow to a distinct brown.

  • Possible Cause: This is a strong indicator of chemical degradation, likely due to prolonged or improper storage (exposure to light, air, or heat).[6] Nitro compounds, in particular, are known to form colored degradation products.

  • Troubleshooting Protocol:

    • Do Not Use: It is highly advisable not to use the discolored reagent, as its purity is compromised. This can lead to unpredictable reaction outcomes and the introduction of impurities.

    • Procure New Material: Discard the degraded material according to your institution's safety protocols and obtain a fresh supply.

    • Review Storage Procedures: Implement the recommended storage conditions outlined in the FAQ section to prevent recurrence.

Visual Workflow: Handling & Storage Protocol

This diagram outlines the decision-making process from receipt to experimental use to ensure compound integrity.

G cluster_0 Receiving & Initial Storage cluster_1 Experimental Use cluster_2 Troubleshooting Check A Receive Compound B Inspect Container Seal Is it intact? A->B C Log Lot # & Date Store in Dark, Cool, Dry Location (2-8°C) B->C Yes D Quarantine & Contact Supplier B->D No E Prepare for Experiment C->E F Equilibrate to Room Temp in Desiccator E->F G Weigh Required Amount Under Inert Atmosphere if Possible F->G H Immediately & Tightly Reseal Container G->H J Prepare Fresh Solution for Immediate Use G->J I Return to Cold Storage H->I K Unexpected Results? J->K L Check Purity of Solid (TLC, HPLC, NMR) K->L Yes M Proceed with Confidence K->M No L->M Pure N Order Fresh Reagent L->N Impure

Caption: Decision workflow for handling this compound.

References

  • Suvchem Laboratory Chemicals. (n.d.). 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID)
  • Carl ROTH. (n.d.).
  • Loba Chemie. (2015). 4-NITROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Quora. (2019). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?[Link]
  • Quora. (2017). Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid?[Link]

Sources

Technical Support Center: Temperature Control in the Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature control during the synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. The nitration of the parent compound, 2-Acetamido-5-methoxybenzoic acid, is a powerful but highly sensitive transformation where precise temperature management is paramount for ensuring safety, achieving high yield, and obtaining the desired product purity.

Core Principles: Why Temperature Control is Non-Negotiable

The synthesis of this compound is achieved via electrophilic aromatic substitution, a nitration reaction using a mixture of concentrated nitric and sulfuric acids ("mixed acid"). The successful execution of this reaction is critically dependent on rigorous temperature control for three primary reasons:

  • Exothermicity and Safety : Nitration reactions are notoriously exothermic, releasing significant amounts of heat.[1][2] Without efficient cooling, the reaction rate can accelerate uncontrollably, leading to a dangerous feedback loop known as a thermal runaway.[3][4] This can result in a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, or the release of toxic nitrogen dioxide fumes.[3][5][6]

  • Selectivity and Purity : The starting material possesses multiple substituents with competing directing effects. The acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups are ortho, para-directing, while the carboxylic acid (-COOH) group is meta-directing. Temperature is a key parameter in controlling both the regioselectivity (the position of the nitro group) and the degree of nitration.[7] Deviations can lead to the formation of undesired isomers and polynitrated byproducts.[8]

  • Prevention of Side Reactions : Nitric acid is a potent oxidizing agent, especially at elevated temperatures.[9] If the temperature rises, it can cause oxidative degradation of the organic substrate, leading to the formation of tarry materials and other impurities that significantly reduce the yield and complicate purification.[7][10]

Reaction Workflow Visualization

The synthesis involves the carefully controlled addition of a nitrating agent to the substrate dissolved in a strong acid.

G sub Substrate Solution (2-Acetamido-5-methoxybenzoic acid in conc. H₂SO₄) reac Nitration Reaction (Vigorous Stirring) sub->reac Maintain Temp: 0°C to 5°C nm Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) nm->reac Slow, Dropwise Addition (Pre-cooled to <5°C) quench Quench (Pour onto Ice Water) reac->quench After Reaction Completion prod Product Precipitation (Crude 2-Acetamido-5-methoxy- 4-nitrobenzoic acid) quench->prod

Caption: Controlled workflow for the nitration reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments.

Q1: What is the optimal temperature range for this nitration, and why is it so low? A1: The recommended temperature range for this reaction is 0°C to 5°C . Maintaining this low temperature is crucial for several reasons:

  • Kinetic Control: At low temperatures, the reaction is under kinetic control, which can favor the formation of a specific regioisomer over others that might be more thermodynamically stable but have a higher activation energy.[7]

  • Minimizing Side Products: It effectively suppresses unwanted side reactions such as di-nitration and oxidative degradation, which become significant at higher temperatures.[9][11]

  • Safety: Most importantly, it allows the heat generated by the highly exothermic reaction to be safely dissipated by the cooling bath, preventing a thermal runaway.[1][3]

Q2: My reaction temperature spiked to 15°C for a few minutes. What are the consequences? A2: A temperature excursion, even a brief one, can have several negative impacts:

  • Reduced Yield: You will likely see a lower yield of the desired product due to the formation of byproducts.

  • Increased Impurities: Expect to see an increase in undesired isomers and potentially some dinitrated compounds.[12]

  • Formation of Tars: The appearance of dark, tarry material is common when the temperature rises, indicating oxidative decomposition of the starting material or product.[10]

  • Safety Risk: While a spike to 15°C may not immediately cause a runaway in a small-scale lab reaction, it is a significant warning sign that the reaction's heat generation is exceeding the cooling capacity. This is a critical safety event that must be addressed immediately.

Q3: The reaction mixture turned dark brown and is producing brown fumes. What happened and what should I do? A3: This is a clear sign of a significant loss of temperature control. The dark color indicates oxidative degradation (tarring), and the brown fumes are toxic nitrogen dioxide (NO₂) gas, a byproduct of nitric acid decomposition at elevated temperatures.[3]

  • Immediate Action: If this occurs, immediately stop the addition of the nitrating agent. If the temperature continues to rise uncontrollably, and it is safe to do so, prepare to quench the reaction by pouring it over a large volume of crushed ice. This should only be done as a last resort in an emergency, with appropriate safety shielding in place. Evacuate the area if the reaction cannot be controlled.

Q4: My yield is consistently low, even though I'm keeping the temperature below 5°C. What else could be wrong? A4: If the temperature is well-controlled, low yields can stem from other factors:

  • Incomplete Reaction: A temperature that is too low (e.g., well below 0°C) or an insufficient reaction time can lead to an incomplete reaction.[12][13] Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

  • Reagent Quality/Ratio: Ensure your nitric and sulfuric acids are concentrated and that you are using the correct stoichiometric ratios. The presence of excess water can halt the reaction.

  • Inefficient Mixing: Poor agitation can create localized "hot spots" where the temperature is much higher than the bulk solution, leading to degradation, even if the thermometer reading is low.[3] It also prevents efficient contact between reactants. Ensure vigorous and continuous stirring.

  • Product Loss During Workup: The product might be partially soluble in the aqueous phase during quenching and washing. Ensure the product fully precipitates by using a sufficient amount of ice and washing the filtered solid with ice-cold water.[8]

Q5: How does temperature affect the regioselectivity for this specific molecule? A5: The starting material, 2-acetamido-5-methoxybenzoic acid, has two powerful ortho, para-directing groups (acetamido and methoxy) and one meta-directing group (carboxylic acid). The desired product has the nitro group at the 4-position, which is ortho to the methoxy group and meta to the acetamido group. Other isomers, such as nitration at the 6-position (ortho to the methoxy group), are possible. Temperature influences the energy of the transition states leading to these different isomers. Lower temperatures often increase selectivity by favoring the pathway with the lowest activation energy, which in many cases leads to a cleaner product profile.[7][14]

Troubleshooting Flowchart

G start Start Nitration issue Problem Observed start->issue temp_spike temp_spike issue->temp_spike Safety Critical low_yield Low Product Yield issue->low_yield Yield Issue impure Impure Product / Isomers issue->impure Purity Issue sol_temp Immediate Action: - Stop nitrating agent addition - Maximize cooling Cause: - Addition too fast - Poor cooling/stirring temp_spike:f0->sol_temp temp_spike:f1->sol_temp sol_yield Check: 1. Reaction completeness (TLC) 2. Reagent quality/ratio 3. Vigorous stirring 4. Workup losses low_yield->sol_yield sol_impure Verify: 1. Stable temp (0-5°C) 2. Slow, controlled addition 3. Efficient stirring Action: - Recrystallize product impure->sol_impure end Process Optimized sol_temp->end sol_yield->end sol_impure->end

Caption: Troubleshooting guide for common temperature-related issues.

Experimental Protocol: Nitration of 2-Acetamido-5-methoxybenzoic Acid

This protocol is based on established procedures for the nitration of analogous substituted acetanilides and benzoic acids.[15][16][17]

Safety First: This reaction involves highly corrosive and reactive acids and is strongly exothermic. It must be performed in a certified chemical fume hood.[18] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves, is mandatory.[19][20] An ice-salt bath for cooling and a nearby emergency shower/eyewash station are essential.[18]

ParameterSpecificationRationale
Reaction Temperature 0°C to 5°C Crucial for controlling exotherm and minimizing side reactions like oxidation and over-nitration.[8][21]
Nitrating Agent Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃)Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[1][11]
Addition Method Slow, dropwise additionPrevents localized temperature spikes and potential runaway reactions.[8]
Cooling Bath Ice-salt bathNecessary to achieve and maintain temperatures at or below 0°C.[8][16]
Agitation Vigorous mechanical or magnetic stirringEnsures homogenous mixing and efficient heat transfer to the cooling bath.[21]

Procedure:

  • Prepare the Substrate Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to below 5°C.

    • Slowly, and in portions, add dry 2-Acetamido-5-methoxybenzoic acid to the cold sulfuric acid with vigorous stirring. Continue stirring until all the solid has dissolved. Ensure the temperature remains below 10°C during this process.

    • Once dissolved, cool the solution to 0°C.

  • Prepare the Nitrating Mixture:

    • In a separate beaker or flask, add the required volume of concentrated sulfuric acid.

    • Cool this flask in an ice-salt bath to below 0°C.

    • Slowly and with extreme caution , add the required volume of concentrated nitric acid dropwise to the cold sulfuric acid with stirring. This mixing process is also exothermic.

    • Keep this nitrating mixture in the ice bath until use.

  • Perform the Nitration:

    • Ensure the substrate solution is at 0°C.

    • Slowly, add the pre-cooled nitrating mixture dropwise from the dropping funnel to the substrate solution over 30-60 minutes.

    • Crucially, monitor the internal reaction temperature continuously and maintain it between 0°C and 5°C throughout the entire addition. Adjust the addition rate as needed to control the temperature.[15][16]

  • Reaction Monitoring and Workup:

    • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

    • Prepare a large beaker containing a substantial amount of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the stirred ice-water slurry. The product will precipitate as a solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with several portions of ice-cold water until the washings are neutral to pH paper. This removes residual acids.

    • Dry the crude product, preferably in a vacuum oven at a low temperature. The product can be further purified by recrystallization if necessary.

References

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). [Online]. Available: [Link]
  • Funny EHS Info. (2024, June 7). Nitration reaction safety. YouTube. [Online]. Available: [Link]
  • Profnit. (n.d.). Nitration Of Benzoic Acid. [Online]. Available: [Link]
  • AWS. (2024, June 18). Mixed Nitrating Acid, Less Than 50% (HNO3)
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Online]. Available: [Link]
  • BYJU'S. (n.d.).
  • IJSART. (2016, August). Prediction of Runaway during the Nitration of DNT to TNT Mathematically-A Review. [Online]. Available: [Link]
  • The Natural Behaviour. (n.d.). Runaway Reaction. [Online]. Available: [Link]
  • Biblioteka Nauki. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. [Online]. Available: [Link]
  • Nutrico. (n.d.).
  • ResearchGate. (n.d.). Aromatic nitration under various conditions. [Online]. Available: [Link]
  • ResearchGate. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. [Online]. Available: [Link]
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. [Online].
  • Reddit. (2018, October 11).
  • Google Patents. (n.d.). CN85109473B - Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether. [Online].
  • Quora. (2018, November 17).
  • Truman ChemLab. (n.d.).
  • Wikipedia. (n.d.). TNT. [Online]. Available: [Link]
  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Online]. Available: [Link]
  • University of Rochester. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Online]. Available: [Link]
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. [Online].
  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid. [Online].
  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid. [Online].
  • Stenutz. (n.d.). 2-amino-5-methoxybenzoic acid. [Online]. Available: [Link]

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Technical Support Center: Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this specific molecule. While the synthesis of this compound is not characterized by a wide selection of catalysts, it relies on a well-established and powerful electrophilic aromatic substitution reaction: nitration using a mixed acid catalyst system.

This document provides in-depth, field-proven insights into the nuances of this synthesis, focusing on the critical role of the catalyst, troubleshooting common experimental issues, and ensuring a safe and successful reaction.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis, with a focus on the underlying chemical principles.

Q1: What is the standard "catalyst" for the synthesis of this compound?

The synthesis is typically achieved by the nitration of a precursor, 2-Acetamido-5-methoxybenzoic acid. In this context, the "catalyst" is concentrated sulfuric acid (H₂SO₄) used in conjunction with concentrated nitric acid (HNO₃). This combination is often referred to as "mixed acid." While sulfuric acid is consumed and regenerated in the catalytic cycle, it is crucial for the reaction to proceed.[1][2]

Q2: Why is sulfuric acid essential? Can I just use nitric acid?

Sulfuric acid plays a critical role in generating the active electrophile, the nitronium ion (NO₂⁺).[3][4] Nitric acid alone is not a sufficiently strong electrophile to react with the aromatic ring. Sulfuric acid, being a stronger acid, protonates the nitric acid.[5] This protonated nitric acid then readily loses a water molecule to form the highly reactive nitronium ion.[1][5] Without sulfuric acid, the concentration of the nitronium ion is too low for the reaction to occur at a practical rate.[3]

Q3: What determines the position of the incoming nitro group on the benzene ring?

The regioselectivity of the nitration is dictated by the directing effects of the substituents already on the aromatic ring: the acetamido group (-NHCOCH₃), the methoxy group (-OCH₃), and the carboxylic acid group (-COOH).

  • Acetamido and Methoxy Groups: Both are activating, ortho-, para-directing groups.[6][7] They donate electron density to the ring, particularly at the ortho and para positions, making these sites more attractive to the electrophilic nitronium ion.

  • Carboxylic Acid Group: This is a deactivating, meta-directing group.[6][8] It withdraws electron density from the ring.

In the precursor, the C4 position is ortho to the powerful activating methoxy group and meta to the acetamido group. This combination of directing effects strongly favors the substitution of the nitro group at the C4 position.[9]

Q4: What are the primary safety concerns when performing this nitration?

The use of mixed concentrated nitric and sulfuric acids presents significant hazards.[10] Key safety precautions include:

  • Corrosivity: Mixed acid is extremely corrosive and can cause severe chemical burns.[10] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[11]

  • Exothermic Reaction: The reaction is highly exothermic.[10] It is crucial to maintain strict temperature control, typically using an ice bath, and to add reagents slowly to prevent a runaway reaction.[12][13]

  • Toxic Fumes: The reaction can release toxic nitrogen oxide fumes.[10] All work must be performed in a well-ventilated chemical fume hood.[8]

  • Quenching: Quenching the reaction mixture by adding it to ice/water must be done carefully and slowly to manage the heat generated from diluting the strong acids.[13]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient Nitronium Ion Generation: The quality of the nitric or sulfuric acid may be poor (e.g., absorbed water).2. Reaction Temperature Too Low: While low temperatures are needed for selectivity, excessively cold conditions can halt the reaction.3. Incomplete Reaction: Reaction time may be insufficient for the deactivated ring system.1. Use fresh, high-purity concentrated acids. Ensure glassware is completely dry.2. Maintain the temperature within the optimal range (typically 0-10°C).[14][15] Allow the reaction to warm slightly if no conversion is observed, but monitor closely.3. Increase the reaction time and monitor progress using TLC or HPLC.[12]
Formation of Unwanted Isomers 1. Loss of Regiocontrol: The reaction temperature may have been too high, allowing the electrophile to overcome the activation energy barriers for substitution at other positions.[2][8]1. Strictly maintain a low reaction temperature (0-5°C is ideal) throughout the addition of the mixed acid.[12][13] Slow, dropwise addition of the nitrating agent is critical.[12]
Formation of Dinitro Products 1. Excess Nitrating Agent: Using too much nitric acid relative to the substrate.2. High Reaction Temperature: Higher temperatures favor multiple nitrations.[2][8]1. Use a modest excess of nitric acid (e.g., 1.05-1.2 equivalents).[15] Do not use a large excess.2. Maintain strict low-temperature control as described above.
Dark Tar-Like Byproducts Formed 1. Oxidative Side Reactions: Nitric acid is a strong oxidizing agent. This is more prevalent at higher temperatures or if the mixed acid is added too quickly.[12][16]2. Impure Starting Material: Impurities in the 2-Acetamido-5-methoxybenzoic acid can be susceptible to oxidation.1. Ensure slow, controlled addition of the nitrating agent into the substrate solution at low temperatures.[12][16] Vigorous stirring helps dissipate localized heat.2. Purify the starting material (e.g., by recrystallization) before the nitration step.
Hydrolysis of Acetamido Group 1. Excessive Water in Reaction: The presence of too much water in the acid mixture can promote the hydrolysis of the amide protecting group back to an amine.1. Use concentrated (ideally >95%) sulfuric acid and concentrated (70%) or fuming nitric acid to keep the water content low.
Difficult Product Isolation 1. Product Solubility: The product may have some solubility in the acidic aqueous workup solution.2. Incomplete Precipitation: The product may not fully precipitate when the reaction mixture is quenched on ice.1. Ensure the quench is performed on a large excess of ice to keep the temperature low and dilute the acid sufficiently.2. After quenching, stir the resulting slurry for an extended period in an ice bath to maximize precipitation before filtration.[13]

Experimental Workflow & Protocols

Visualizing the Catalytic Cycle

The following diagram illustrates the critical role of sulfuric acid in generating the nitronium ion electrophile.

Nitronium_Ion_Formation cluster_0 Catalyst Action HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid HNO3->Protonated_HNO3 + H⁺ (from H₂SO₄) H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) H2O Water (H₂O) NO2_plus Nitronium Ion (NO₂⁺) (Active Electrophile) Protonated_HNO3->NO2_plus - H₂O

Caption: Generation of the nitronium ion electrophile catalyzed by sulfuric acid.

Step-by-Step Synthesis Protocol

This protocol is a general guideline. Researchers should adapt it based on the scale of their reaction and available laboratory equipment.

Materials:

  • 2-Acetamido-5-methoxybenzoic acid (starting material)

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ice

  • Deionized Water

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer, carefully add the 2-Acetamido-5-methoxybenzoic acid to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10°C.[15] Stir until all the solid has dissolved.

  • Preparation of the Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly and cautiously adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, again while cooling in an ice-salt bath.[6]

  • Nitration Reaction: Cool the substrate solution to 0-5°C. Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate solution.[12] It is critical to maintain the internal reaction temperature below 10°C throughout the addition.[14][15]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Workup and Isolation: Prepare a beaker with a large amount of crushed ice. Very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.[13] A precipitate should form.

  • Filtration and Washing: Allow the ice to melt, and continue to stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product, this compound, in a vacuum oven at a low temperature.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Complete (TLC Check) Workup Proceed to Workup & Isolation Start->Workup Clean Conversion Problem Identify Issue Start->Problem Poor Conversion LowYield Low/No Yield Problem->LowYield Low Yield Byproducts Byproducts/ Isomers Formed Problem->Byproducts Impure Product Tars Tarry Mixture Problem->Tars Dark Color CheckReagents Check Acid Quality & Dryness LowYield->CheckReagents IncreaseTime Increase Reaction Time LowYield->IncreaseTime CheckTemp Verify Temperature Control (<10°C) Byproducts->CheckTemp CheckStoich Check Reagent Stoichiometry Byproducts->CheckStoich Tars->CheckTemp PurifySM Purify Starting Material Tars->PurifySM Rerun Rerun CheckReagents->Rerun Implement Fix & Rerun Reaction IncreaseTime->Rerun Implement Fix & Rerun Reaction CheckTemp->Rerun Implement Fix & Rerun Reaction CheckStoich->Rerun Implement Fix & Rerun Reaction PurifySM->Rerun Implement Fix & Rerun Reaction

Caption: A logical troubleshooting workflow for the nitration reaction.

References
  • Nitration reaction safety. (2024, June 6). YouTube.
  • Aromatic Nitration. BYJU'S.
  • Nitration (video) | Aromatic compounds. Khan Academy.
  • MIXED NITRATING ACID (greater than 50% HN03). (2022, December 16). East Harbour Group.
  • Why is sulfuric acid used in aromatic nitration?. (2021, March 15). Quora.
  • the nitration of benzene - electrophilic substitution. Chemguide.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
  • Troubleshooting guide for the nitration of fluorinated benzoic acids. Benchchem.
  • NITRATING ACID MIXTURE, SPENT. CAMEO Chemicals - NOAA.
  • Mixed Nitrating Acid, Greater Than 50% (HNO3). AWS.
  • Nitration Of Benzoic Acid. Profnit.
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab.
  • An in-depth technical guide to the synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Benchchem.
  • Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts.
  • CN85109473B - Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether. Google Patents.
  • US3428673A - Nitration of 4-acetamidobenzoic acid. Google Patents.
  • A Comparative Guide to the Synthesis Efficiency of Nitrobenzoic Acid Isomers for Pharmaceutical and Research Applications. Benchchem.

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"2-Acetamido-5-methoxy-4-nitrobenzoic acid" workup procedure improvement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to improve the workup and purification of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. The following sections address common challenges, provide an optimized protocol based on fundamental chemical principles, and offer advanced troubleshooting solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the isolation and purification of the target compound.

Q1: My final product is a persistent yellow or brownish color, not the expected off-white powder. What causes this and how can I fix it?

A1: Discoloration is a frequent issue, typically stemming from two sources:

  • Residual Nitrating Agents: Incomplete quenching of the initial reaction can leave behind colored nitro-aromatic impurities or oxides of nitrogen. Thorough washing of the crude precipitate with cold water is essential.

  • Aromatic Impurities: The synthesis can produce highly colored byproducts, such as regioisomers or dinitro compounds.[1][2] These are often difficult to remove by simple precipitation.

Solution: During the recrystallization step, after the compound has been fully dissolved in the hot solvent, introduce a small amount of activated charcoal. The charcoal has a high surface area that effectively adsorbs colored impurities.[1][3] Boil the solution with the charcoal for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

Q2: My overall yield is significantly lower than expected after the workup and purification.

A2: Low yield can result from several factors during the workup:

  • Incomplete Precipitation: The pKa of the carboxylic acid means that if the pH of the aqueous solution is not sufficiently acidic (pH 1-2) during the precipitation step, a significant portion of the product will remain dissolved as its carboxylate salt.[4]

  • Excess Recrystallization Solvent: Using too much solvent to dissolve the crude product during recrystallization will result in a lower recovery upon cooling, as more of the compound will remain in the mother liquor.[3] The goal is to create a saturated solution at the solvent's boiling point.

  • Premature Crystallization: Filtering the hot recrystallization solution too slowly can cause the product to crystallize in the filter funnel, leading to material loss.[3]

Q3: My characterization data (NMR/LC-MS) shows the presence of 2-Amino-5-methoxy-4-nitrobenzoic acid. How did this impurity form?

A3: This is a classic problem resulting from the hydrolysis of the acetamido (amide) group. The amide bond is susceptible to cleavage under both harsh acidic and alkaline conditions, especially when heated.[5][6][7] If the workup involves prolonged exposure to strong acid or base, particularly at elevated temperatures, you will inadvertently convert your desired product into the corresponding aniline impurity. The optimized protocol below uses mild basic conditions (sodium bicarbonate) and avoids excessive heating during the pH swing to prevent this side reaction.[8]

Q4: During recrystallization, my product separated as an oil instead of forming crystals. What should I do?

A4: "Oiling out" occurs when a solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[1]

  • Immediate Action: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool much more slowly.[1]

  • Preventative Measures:

    • Ensure the boiling point of your recrystallization solvent is lower than the melting point of your compound.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[1]

    • Consider switching to a different solvent system. A mixture of a "good" solvent (like ethanol) and a "poor" solvent (like water) can be very effective.[1]

Section 2: Optimized Workup & Purification Protocol

This protocol is designed to maximize purity and yield by leveraging the compound's chemical properties while minimizing potential side reactions like amide hydrolysis.

Part A: Mild Acid-Base Extraction Workup

This procedure isolates the acidic product from neutral or basic impurities.

  • Suspension: Suspend the crude reaction mixture (post-quench) in a suitable volume of water.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. The carboxylic acid will deprotonate to form the water-soluble sodium 2-acetamido-5-methoxy-4-nitrobenzoate. Continue adding the base until the pH of the aqueous phase is stable between 8.0 and 8.5. Causality: Using a weak base like NaHCO₃ is sufficient to deprotonate the carboxylic acid without creating a harshly basic environment that could hydrolyze the amide group.

  • Filtration of Impurities: If any solids remain (unreacted neutral starting materials, etc.), filter the aqueous solution.

  • Acidification & Precipitation: Transfer the clear, basic filtrate to a clean flask and cool it in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring. The product will precipitate as a solid. Continue adding acid until the pH is between 1 and 2 to ensure complete protonation and precipitation.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (test with pH paper). This step is critical to remove residual salts (NaCl) and acids (HCl).

  • Drying: Dry the purified solid under vacuum. This material can now be taken forward for recrystallization.

Part B: High-Purity Recrystallization

Recrystallization is a powerful technique for removing co-precipitated impurities.[9] The choice of solvent is paramount.

Table 1: Recrystallization Solvent System Analysis

Solvent SystemRationale & SuitabilityProsCons
Ethanol Structurally similar nitroaromatic acids show good solubility in hot ethanol and poor solubility in cold ethanol, making it an excellent first choice.[3]Good solvency at high temperatures; volatile enough for easy removal.May not be a poor enough solvent when cold for maximum recovery.
Ethanol/Water A mixed-solvent system can be fine-tuned. The product is highly soluble in ethanol (the "good" solvent) and poorly soluble in water (the "anti-solvent").[1]Allows for precise control over the crystallization point; high recovery is possible.Risk of "oiling out" if the anti-solvent is added too quickly or at the wrong temperature.
Acetic Acid Often used for aromatic acids; can produce high-quality crystals.High solvency for many related impurities, potentially leaving them in the mother liquor.High boiling point; difficult to remove residual solvent completely without high vacuum.

Recommended Protocol (Using Ethanol/Water):

  • Dissolution: Place the crude, dry product from Part A into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for 5-10 minutes, and perform a hot gravity filtration to remove the charcoal.[3]

  • Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid), indicating it is saturated.[1] Add a few drops of hot ethanol to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Final Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any soluble impurities remaining on the surface.

  • Final Drying: Dry the pure crystals in a vacuum oven to remove all residual solvent.

Section 3: Advanced Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Product is a sticky solid or oil after acidification. The presence of significant organic-soluble impurities is lowering the melting point of the mixture.1. Attempt to "triturate" the sticky mass with a non-polar solvent like hexanes or diethyl ether. This may dissolve some impurities and encourage the product to solidify.2. Proceed directly to recrystallization. The impurities may remain in the hot solvent, allowing the desired product to crystallize upon cooling.
Product is still impure after one recrystallization. The chosen solvent system may have similar solubility profiles for both the product and the impurity.1. Perform a second recrystallization using a different solvent system from Table 1.2. If impurities are persistent, column chromatography may be required. A silica gel column with an ethyl acetate/hexanes mobile phase, often with 1% acetic acid added to improve peak shape, is a common choice for purifying carboxylic acids.
Filtration is extremely slow during workup. The precipitated particles are extremely fine or amorphous, clogging the filter paper.1. Ensure the precipitation is done slowly from a cold solution, which encourages the growth of larger, more easily filterable crystals.2. Consider adding a filter aid like Celite® to the slurry before filtration to increase the porosity of the filter cake.
Section 4: Workflow Visualization

The following diagram illustrates the optimized workup and purification procedure.

G cluster_workup Part A: Acid-Base Workup cluster_purification Part B: Recrystallization Crude Crude Reaction Mixture Base Add NaHCO₃ (aq) to pH 8.0-8.5 Crude->Base Filt1 Filter (Remove Insolubles) Base->Filt1 Acid Add HCl (aq) to pH 1-2 Filt1->Acid Filt2 Vacuum Filter Acid->Filt2 Wash Wash with Cold H₂O Filt2->Wash Dry1 Dry Under Vacuum Wash->Dry1 Dissolve Dissolve in Min. Hot EtOH Dry1->Dissolve Transfer to Purification Charcoal Optional: Add Charcoal, Hot Filter Dissolve->Charcoal Precip Add Hot H₂O to Cloud Point, Then EtOH to Clarity Charcoal->Precip Cool Slow Cool to RT, Then Ice Bath Precip->Cool Filt3 Vacuum Filter Cool->Filt3 Wash2 Wash with Cold EtOH/H₂O Filt3->Wash2 Dry2 Dry Under Vacuum Wash2->Dry2 Final Final Dry2->Final Pure Product

Caption: Optimized workflow for the workup and purification of this compound.

References
  • Vertex AI Search. (2023). Hydrolysis of Acetamide.
  • Benchchem. (2025). Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid.
  • LibreTexts. (2021). 3.9: Chemistry of Amides- Synthesis and Reactions.
  • LibreTexts. (2020). 22.7: Amide Chemistry.
  • Canadian Science Publishing. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE.
  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Benchchem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Chemguide. (n.d.). the hydrolysis of amides.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • Fisher Scientific. (n.d.). Nitrobenzoic acids and derivatives.
  • University Website. (n.d.). Recrystallization of Benzoic Acid. [Source URL not fully provided, but content is general knowledge].[15]
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • Benchchem. (2025). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
  • CDC Stacks. (n.d.). Supporting Information.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Benchchem. (2025). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.
  • Benchchem. (2025). dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples.
  • Indian Journal of Chemistry. (n.d.). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. [Source URL not fully provided].[22]
  • Benchchem. (2025). 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions.
  • PubChem. (n.d.). 2-Nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-nitrobenzoic acid.
  • SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.

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Technical Support Hub: Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical intermediate, with a primary focus on preventing byproduct formation and ensuring high purity of the final product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the nitration of 2-Acetamido-5-methoxybenzoic acid. As a Senior Application Scientist, my goal is to not only provide a solution but to explain the underlying chemical principles to empower your future synthetic work.

Q1: My final product yield is low and TLC analysis shows multiple spots. What are the likely byproducts and how can I avoid them?

A1: Low yield and multiple spots on a Thin Layer Chromatography (TLC) plate are classic indicators of significant byproduct formation. In the nitration of 2-Acetamido-5-methoxybenzoic acid, the primary synthetic challenge is controlling the electrophilic aromatic substitution reaction. The starting material has three activating substituents (acetamido, methoxy, and carboxylic acid), which can lead to a mixture of isomers and other side products.

Most Common Byproducts:

  • Dinitro Compounds: The aromatic ring is highly activated, making it susceptible to a second nitration, leading to dinitro-derivatives.

  • Ortho-Nitro Isomer: While the desired product is the 4-nitro isomer, formation of the 2-nitro isomer can occur, complicating purification.

  • Hydrolysis Product (2-Amino-5-methoxy-4-nitrobenzoic acid): The strongly acidic conditions required for nitration can catalyze the hydrolysis of the acetamido protecting group.[1]

  • Oxidative Degradation Products: Concentrated nitric acid is a strong oxidizing agent and can lead to the formation of tarry impurities, especially at elevated temperatures.[2]

Core Strategy for Avoidance: The key is precise control over reaction conditions. The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid must be controlled, and its reaction with the substrate must be directed.[3][4]

  • Temperature Control is Critical: Maintain a low temperature (typically between -5°C and 10°C) throughout the addition of the nitrating mixture.[5][6][7] Higher temperatures dramatically increase the rate of side reactions, particularly dinitration and oxidation.[4]

  • Slow, Dropwise Addition: Add the pre-cooled nitrating mixture (HNO₃/H₂SO₄) to the solution of your starting material very slowly, drop by drop.[2][5] This keeps the concentration of the nitrating agent low at any given moment, favoring mono-nitration.[4]

  • Efficient Stirring: Ensure vigorous and efficient stirring to dissipate localized heat and concentration gradients, which can lead to runaway reactions and byproduct formation.[2]

Q2: I'm struggling with the regioselectivity of the nitration. How do the directing effects of the substituents influence the outcome?

A2: Understanding the directing effects of the substituents on your starting material is fundamental to controlling regioselectivity. The acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups are both strong ortho-, para-directors and activators. The carboxylic acid (-COOH) group is a meta-director and a deactivator.

The desired product, this compound, results from nitration at the position that is para to the powerful acetamido group and ortho to the methoxy group. This position is sterically accessible and electronically favored.

dot digraph "Directing_Effects" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, margin=0];

sub [label=< 2-Acetamido-5-methoxybenzoic acid

NHCOCH₃ (Strong Activator, o,p-director) OCH₃ (Strong Activator, o,p-director) COOH (Deactivator, m-director)

>];

pos [label=< Potential Nitration Positions

Position 4 (Desired)

  • Para to NHCOCH₃
  • Ortho to OCH₃
  • Meta to COOH Position 6 (Minor Byproduct)
  • Ortho to NHCOCH₃
  • Ortho to OCH₃
  • Meta to COOH Position 3 (Minor Byproduct)
  • Ortho to COOH
  • Meta to NHCOCH₃
  • Meta to OCH₃ >];

sub:p1 -> pos:pos4 [color="#34A853", style=dashed, label="Favored (para)"]; sub:p1 -> pos:pos6 [color="#FBBC05", style=dashed, label="Possible (ortho)"]; sub:p2 -> pos:pos4 [color="#34A853", style=dashed, label="Favored (ortho)"]; sub:p2 -> pos:pos6 [color="#FBBC05", style=dashed, label="Possible (ortho)"]; sub:p3 -> pos:pos4 [color="#34A853", style=dashed, label="Favored (meta)"]; sub:p3 -> pos:pos3 [color="#EA4335", style=dashed, label="Possible (ortho)"]; } enddot Caption: Directing influences on the nitration reaction.

The synergy of the directing groups strongly favors substitution at position 4. However, some substitution can occur at position 6, which is ortho to both activating groups. To maximize the yield of the desired 4-nitro isomer, using a mixed acid system (HNO₃/H₂SO₄) is generally preferred as it tends to favor para substitution relative to the acetamido group.[8]

Q3: My NMR analysis suggests the acetamido group was hydrolyzed. How can I prevent this during the reaction and workup?

A3: Amide hydrolysis is a known side reaction under strong acidic conditions, especially when heat is applied.[1] The acetamido group serves as a crucial protecting group to moderate the reactivity of the amine and direct the nitration. Its premature removal is detrimental.

Prevention Strategies:

  • Strict Temperature Control: As mentioned, keeping the reaction temperature low (-5°C to 10°C) is the most effective way to minimize the rate of hydrolysis.

  • Workup Procedure: Quench the reaction by pouring the mixture onto crushed ice.[5][6] This rapidly dilutes the strong acid and dissipates heat, effectively stopping the hydrolysis.

  • Washing: After filtering the precipitated product, wash it thoroughly with cold deionized water to remove any residual acid. Traces of acid can catalyze hydrolysis of the product even during storage.[4]

Q4: What is the optimal purification strategy for removing closely related byproducts?

A4: Purification can be challenging due to the similar polarities of the desired product and its isomers.

  • Recrystallization: This is the most effective method for purifying the crude product. A mixed solvent system is often required. Based on analogous procedures, a mixture of ethanol and water is a good starting point.[5][9] The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to promote the formation of pure crystals.

  • Washing: Before recrystallization, washing the crude solid with a solvent that selectively dissolves a key impurity can be effective. For example, if the ortho-nitro isomer is a significant, yellower impurity, a wash with a small amount of cold ethanol might selectively remove some of it before the main recrystallization step.

Data Summary: Impact of Reaction Conditions

The following table summarizes the critical parameters and their influence on the synthesis. Adhering to the "Optimal" column is key to success.

ParameterSub-Optimal ConditionConsequenceOptimal ConditionRationale
Temperature > 15°CIncreased dinitration, oxidation, and hydrolysis[4]-5°C to 10°CMinimizes rates of all major side reactions.[5][6][7]
Reagent Addition Rapid or bulk additionLocalized overheating, high [NO₂⁺], tar formation[2]Slow, dropwise addition over 30-60 minMaintains low nitronium ion concentration, favoring mono-nitration.[4][5]
Nitric Acid Stoichiometry > 1.2 equivalentsSignificant increase in dinitro byproducts.[2]1.05 - 1.10 equivalentsSufficient for complete reaction while minimizing over-nitration.[2]
Workup Quenching with water at room temp.Potential for continued hydrolysis due to heat of dilution.Pouring reaction mixture onto crushed ice.[5][6]Rapidly cools and dilutes the acid, halting side reactions effectively.

Recommended Experimental Protocol

This protocol is designed to maximize the yield and purity of this compound by incorporating the best practices discussed above.

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification A Dissolve Starting Material (2-Acetamido-5-methoxybenzoic acid) in conc. H₂SO₄ B Cool solution to 0-5°C in an ice-salt bath A->B E Add nitrating mixture dropwise to substrate solution B->E C Prepare Nitrating Mixture (conc. HNO₃ in conc. H₂SO₄) D Cool nitrating mixture to 0-5°C C->D D->E F Maintain temperature < 10°C with vigorous stirring E->F G Allow to stir for 1-2 hours after addition is complete F->G H Pour reaction mixture onto crushed ice G->H I Collect precipitate by vacuum filtration H->I J Wash solid thoroughly with cold deionized water I->J K Recrystallize from Ethanol/Water mixture J->K L Dry product under vacuum K->L

Materials:

  • 2-Acetamido-5-methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol

Procedure:

  • Preparation of Substrate Solution: In a flask equipped with a magnetic stirrer, carefully add 2-Acetamido-5-methoxybenzoic acid to concentrated sulfuric acid. Stir until fully dissolved. Cool this solution in an ice-salt bath to between 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid. This mixture should be prepared in an ice bath to dissipate the heat of mixing. Cool the final mixture to 0-5°C.

  • Nitration: Using a dropping funnel, add the cold nitrating mixture to the dissolved substrate solution drop by drop. The rate of addition should be controlled to ensure the internal temperature of the reaction mixture does not exceed 10°C.[7] Vigorous stirring is essential during this step.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup: Slowly pour the reaction mixture into a large beaker containing a substantial amount of crushed ice, while stirring vigorously. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure this compound.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

  • Hartshorn, M. P., & Schofield, K. (1968). Nitrations of acetanilides by reagents of N02X type1. Canadian Journal of Chemistry, 46(7), 1141-1150. [Link]
  • ResearchGate. (n.d.). (PDF) Nitration of Acetanilide.
  • UKEssays. (2017).
  • JAAN's Science Class. (2012). Nitration of acetanilide (Lab report). [Link]
  • YouTube. (2024). Nitration of Acetanilide | Organic Chemistry Experiment. [Link]
  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Sana, S., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry, 2(3), 97-111. [Link]
  • SlidePlayer. (2020). nitro-ester-amid_simple. [Link]
  • Google Patents. (n.d.). CN85109473B - Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether.

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-Acetamido-5-methoxy-4-nitrobenzoic acid, a substituted nitrobenzoic acid derivative with potential applications in organic synthesis and drug discovery. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.

The Criticality of Purity for this compound

This compound is typically synthesized through a multi-step process, often involving the acetylation of an aminobenzoic acid precursor followed by regioselective nitration. This synthetic pathway, while effective, can introduce a spectrum of impurities that must be rigorously identified and quantified.

Potential Process-Related Impurities:

  • Starting Materials: Incomplete reaction can lead to the presence of the unreacted acetylated precursor.

  • Regioisomers: The nitration step may yield other positional isomers, which could have different pharmacological and toxicological profiles.

  • Hydrolysis Products: The acetamido group can be susceptible to hydrolysis, leading to the formation of the corresponding amino-substituted benzoic acid.

  • Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the synthesis and purification steps.

The presence of these impurities can have significant consequences, potentially impacting the stability, safety, and therapeutic efficacy of the final drug product. Therefore, robust and validated analytical methods are indispensable for ensuring the quality of this compound.

Comparative Analysis of Analytical Techniques: HPLC vs. qNMR

The two most powerful and commonly employed techniques for the purity assessment of organic molecules are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). Each offers distinct advantages and is suited for different aspects of purity analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning of analytes between a stationary and a mobile phase.Quantification based on the direct proportionality between the integrated signal intensity of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.
Primary Application Separation and quantification of individual impurities, determination of relative purity (area percent).Determination of absolute purity against a certified reference standard, structural elucidation of impurities.
Strengths High sensitivity for trace impurities, excellent separation of structurally similar compounds, well-established methodology.Primary analytical method (traceable to SI units), does not require a reference standard for the analyte itself (only for the internal calibrant), provides structural information.
Limitations Requires a reference standard for each impurity for accurate quantification, detector response can vary between analyte and impurities.Lower sensitivity compared to HPLC for trace impurities, potential for signal overlap in complex mixtures.
Typical Use Case Routine quality control, stability studies, identification of known and unknown impurities.Purity assignment of reference standards, analysis of compounds without a dedicated reference standard, confirmation of structure.

Experimental Protocols

The following protocols are presented as robust starting points for the purity analysis of this compound. It is imperative to note that method validation in accordance with ICH Q2(R2) guidelines is essential before implementation for GMP purposes.[1][2][3][4][5]

Method 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This reverse-phase HPLC method is designed for the separation and quantification of this compound from its potential process-related impurities.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column thermostat, photodiode array (PDA) detector
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Preparation of Solutions:

  • Diluent: Mobile Phase A / Mobile Phase B (90:10 v/v)

  • Standard Solution (for identification and system suitability): Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution: Accurately weigh approximately 5 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample integrate_peaks Integrate Chromatograms inject_sample->integrate_peaks identify_impurities Identify Impurities (by RRT) integrate_peaks->identify_impurities calculate_purity Calculate Area % Purity identify_impurities->calculate_purity

Caption: Workflow for HPLC Purity Analysis.

Method 2: Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR provides a primary method for determining the absolute purity of this compound by using a certified internal standard. Benzoic acid is a suitable internal standard for this purpose, with certified reference materials available from institutions like NIST.[6][7][8][9]

Instrumentation and Parameters:

ParameterSpecification
NMR Spectrometer 400 MHz or higher, equipped with a probe capable of ¹H detection
Solvent Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Benzoic Acid Certified Reference Material
Pulse Program A calibrated 90° pulse with a long relaxation delay (e.g., 5 x T₁)
Number of Scans 16 or as required for adequate signal-to-noise
Temperature 298 K

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the Benzoic Acid Certified Reference Material into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

Data Analysis and Purity Calculation:

The purity of the analyte is calculated using the following equation:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integrated signal area

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard (Benzoic Acid)

Workflow for qNMR Analysis:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing and Calculation weigh_analyte Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup_nmr Set up qNMR Parameters transfer->setup_nmr acquire_spectrum Acquire ¹H NMR Spectrum setup_nmr->acquire_spectrum process_spectrum Process Spectrum (phasing, baseline correction) acquire_spectrum->process_spectrum integrate_signals Integrate Analyte and IS Signals process_spectrum->integrate_signals calculate_purity Calculate Absolute Purity integrate_signals->calculate_purity

Caption: Workflow for qNMR Absolute Purity Determination.

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality and safety of potential pharmaceutical products. Both HPLC and qNMR are powerful techniques that, when used judiciously, provide a comprehensive understanding of the compound's purity profile. HPLC excels at separating and quantifying trace impurities, making it ideal for routine quality control and stability testing. In contrast, qNMR offers a primary method for determining absolute purity without the need for an analyte-specific reference standard, making it invaluable for the certification of reference materials and for obtaining highly accurate purity values.

For a comprehensive purity assessment, a dual-pronged approach is recommended: utilizing HPLC for impurity profiling and qNMR for the definitive assignment of absolute purity. This integrated strategy provides a self-validating system that ensures the highest level of confidence in the quality of this compound for its intended application in drug development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Bureau International des Poids et Mesures. (2023, March 29). Octad of standards for qNMR purity measurements.
  • National Institute of Standards and Technology. (2018, January 8). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid).
  • Nelson, M. A., et al. (2025, August 6). A new realization of SI for organic chemical measurement: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). ResearchGate.
  • Target Analysis. (n.d.). Benzoic acid derivatives.
  • Alpha Resources. (n.d.). Benzoic Acid Certified Reference Material.
  • National Institute of Metrology, China. (n.d.). Certificate of Reference Material.
  • CPAChem. (n.d.). Benzoic acid - Certified Reference Material for standardization of volumetric solutions.

Sources

A Comparative Guide to the Characterization of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid and its Analogs

In the landscape of pharmaceutical research and organic synthesis, the unambiguous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the confirmation of the chemical identity and purity of this compound, a substituted aromatic compound with potential applications as a synthetic intermediate. Due to the limited availability of published experimental data for this specific molecule, this guide presents a robust, self-validating methodology for its characterization. This is achieved through a comparative analysis with structurally related and well-characterized compounds, providing a predictive and confirmatory approach for researchers.

The core of this guide is built on the foundational principles of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside melting point analysis. We will delve into the rationale behind the selection of these techniques and the interpretation of the expected data, grounded in the established chemical principles of substituted benzene rings.

Proposed Synthesis of this compound

To provide a practical context for obtaining the target compound for characterization, a plausible synthetic route is proposed. This multi-step synthesis is based on established organic chemistry transformations commonly employed for the preparation of substituted nitrobenzoic acids.

Synthetic_Pathway A 4-Amino-2-methoxybenzoic acid B 2-Acetamido-5-methoxybenzoic acid A->B Acetic Anhydride, Acetic Acid C This compound B->C HNO3, H2SO4, 0-10 °C

Caption: Proposed synthetic pathway for this compound.

Core Characterization Workflow

A systematic approach is essential for the conclusive identification of a newly synthesized compound. The following workflow outlines the key analytical techniques and their roles in the characterization of this compound.

Characterization_Workflow cluster_purification Purification cluster_spectroscopic Spectroscopic Analysis cluster_physical Physical Characterization Purification Recrystallization NMR ¹H and ¹³C NMR Purification->NMR IR Infrared Spectroscopy NMR->IR MS Mass Spectrometry IR->MS MP Melting Point MS->MP

Caption: A typical workflow for the characterization of a synthesized organic compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques. These protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR will reveal the number of different types of carbon atoms in the molecule.

Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the purified product and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups expected in the target molecule (e.g., C=O, N-H, C-N, N-O, O-H).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement for the molecular ion peak.

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M]+ or [M+H]+) and analyze the fragmentation pattern for structural confirmation.

Melting Point Analysis

Rationale: The melting point is a physical property that can indicate the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.

Protocol:

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Measurement: Determine the melting point using a calibrated melting point apparatus, recording the temperature range from the first appearance of liquid to the complete melting of the solid.

Comparative Data Analysis

The following tables provide a comparative analysis of the expected characterization data for this compound against experimentally determined data for structurally similar compounds. This comparison allows for a predictive confirmation of the target molecule's identity.

Table 1: ¹H NMR Data Comparison (in DMSO-d₆)

CompoundAr-H-OCH₃ (s)-NH (s)-COCH₃ (s)-COOH (br s)Reference
This compound (Expected) ~8.2 (s, H-3), ~7.5 (s, H-6)~3.9~9.9~2.1~13.0-
4-Acetamido-3-nitrobenzoic acid8.63 (d, J=2.1 Hz, 1H), 8.23 (dd, J=8.7, 2.1 Hz, 1H), 7.84 (d, J=8.7 Hz, 1H)-10.852.1613.5 (br s)[2]
N-(4-Methoxy-3-nitrophenyl)acetamide7.97 (d, J=2.4 Hz, 1H), 7.69 (dd, J=8.9, 2.4 Hz, 1H), 7.18 (d, J=8.9 Hz, 1H)3.899.942.09-[3]
2-Amino-5-methoxybenzoic acid7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H)3.60---

Expertise & Experience: The expected chemical shifts for the aromatic protons of the target molecule are predicted based on the additive effects of the substituents. The nitro group is strongly electron-withdrawing, causing downfield shifts, while the methoxy and acetamido groups are electron-donating, leading to upfield shifts. The singlet nature of the aromatic protons is due to the lack of adjacent protons for coupling.

Table 2: ¹³C NMR Data Comparison (in DMSO-d₆)

CompoundC=O (Carboxylic)C=O (Amide)Aromatic Carbons-OCH₃-COCH₃Reference
This compound (Expected) ~168~169~155 (C-O), ~145 (C-N), ~140 (C-NO₂), ~125 (C-COOH), ~115 (C-H), ~110 (C-H)~57~24-
4-Acetamido-3-nitrobenzoic acid166.3168.9143.2, 138.9, 131.9, 126.8, 124.3, 118.9-24.3[2]
2-Methoxybenzoic acid169.7-160.3, 132.5, 132.0, 131.1, 115.656.1-[4]

Expertise & Experience: The predicted chemical shifts for the carbons are based on established ranges for these functional groups. The electron-withdrawing nitro group will deshield adjacent carbons, shifting them downfield, while the methoxy and acetamido groups will have a shielding effect.

Table 3: IR Spectroscopy Data Comparison (cm⁻¹)

Functional GroupExpected Range4-Nitroanisole[5]4-Acetamido-3-nitrobenzoic acid[2]This compound (Expected)
O-H (Carboxylic Acid)3300-2500 (broad)-PresentPresent
N-H (Amide)3500-3100-PresentPresent
C=O (Carboxylic Acid)1725-1700-1705~1710
C=O (Amide)1680-1630-1670~1660
N-O (Nitro Asymmetric)1560-151515191530~1525
N-O (Nitro Symmetric)1365-133513421350~1345
C-O (Ether)1275-12001259-~1260

Expertise & Experience: The presence of a broad O-H stretch, a sharp N-H stretch, and two distinct C=O stretches would be key indicators of the target molecule's structure. The characteristic strong absorptions of the nitro group provide further confirmation.

Table 4: Mass Spectrometry and Melting Point Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
This compound C₁₀H₁₀N₂O₆254.19Not available-
4-Acetamido-3-nitrobenzoic acidC₉H₈N₂O₅224.17220-224[2]
4-(Acetylamino)-2-nitrobenzoic acidC₉H₈N₂O₅224.17Not available[6]
2-Amino-5-methoxybenzoic acidC₈H₉NO₃167.16148-152

Trustworthiness: The combination of these analytical techniques provides a self-validating system. The molecular weight from mass spectrometry must be consistent with the proposed structure, which in turn must be supported by the functional groups identified in the IR spectrum and the carbon-hydrogen framework determined by NMR. A sharp melting point provides confidence in the sample's purity, which is essential for accurate spectroscopic analysis.

Conclusion

The characterization of this compound, while not yet extensively documented, can be approached with a high degree of scientific rigor. By employing a systematic workflow of purification and spectroscopic analysis, and by comparing the obtained data with that of structurally related compounds, researchers can confidently confirm the identity and purity of this molecule. This guide provides the necessary framework, from proposed synthesis to detailed analytical protocols and comparative data, to empower scientists in their research and development endeavors.

References

  • PubChem. 4-Nitroanisole.
  • PubChem. 4-(Acetylamino)-2-nitrobenzoic acid.
  • The Royal Society of Chemistry.
  • PMC. N-(4-Methoxy-3-nitrophenyl)acetamide.
  • PubChem. 2-Methoxybenzoic acid.

Sources

A Comparative Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic Acid and Other Nitrobenzoic Acid Derivatives for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that dictates the trajectory of a research program. Nitrobenzoic acids are a versatile class of organic compounds, serving as fundamental building blocks in everything from pharmaceuticals to specialty polymers.[1][2] The strategic placement of the nitro group and other substituents on the benzoic acid core profoundly influences the molecule's physicochemical properties, reactivity, and biological potential.[3][4]

This guide provides an in-depth comparison of 2-Acetamido-5-methoxy-4-nitrobenzoic acid , a highly functionalized derivative, with its more common counterparts such as the positional isomers (ortho-, meta-, and para-nitrobenzoic acid) and 3,5-dinitrobenzoic acid. We will explore how its unique substitution pattern offers distinct advantages and challenges in synthesis and application, supported by comparative data and detailed experimental insights.

Comparative Physicochemical Properties: The Influence of Substitution

The electronic nature and position of substituents on the aromatic ring dictate the fundamental properties of a molecule, including its acidity, solubility, and lipophilicity. These parameters are crucial for predicting its behavior in both chemical reactions and biological systems.

The strong electron-withdrawing nature of the nitro group significantly increases the acidity (lowers the pKa) of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.20).[5] This effect is further modulated by the presence of other functional groups. In this compound, the electron-donating methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups counteract the withdrawing effect of the nitro group to some extent, leading to an inferred pKa that is likely higher than that of dinitro- or even some mono-nitro derivatives.

Table 1: Comparative Physicochemical Properties of Selected Nitrobenzoic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaSolubility
This compound C₁₀H₁₀N₂O₆254.19Data not availableInferred to be > 3.5Used as a synthetic intermediate.[6]
4-Nitrobenzoic Acid C₇H₅NO₄167.12237-240[7]3.44[8][9]Sparingly soluble in water (<0.1 g/100 mL).[7][10]
3-Nitrobenzoic Acid C₇H₅NO₄167.12140-1423.47[5]Soluble in 300 parts water at 20°C.[11]
2-Nitrobenzoic Acid C₇H₅NO₄167.12146-1482.22Used as a reagent in synthesis.
3,5-Dinitrobenzoic Acid C₇H₄N₂O₆212.12204-2062.82[5]Very soluble in alcohol and acetic acid.[12]

Data compiled from various sources.[5][6][7][8][9][10][11][12] pKa values can vary slightly based on experimental conditions.

Expert Insight: The multiple substituents on this compound increase its molecular weight and complexity. While specific solubility data is not widely published, the presence of both hydrogen bond donors (acetamido N-H, carboxylic acid O-H) and acceptors (all oxygen and nitrogen atoms) suggests moderate solubility in polar organic solvents, a critical factor for its utility as a synthetic intermediate.[6]

Synthesis Strategies: A Study in Regiocontrol

The synthesis of nitrobenzoic acid derivatives is a classic exercise in understanding the directing effects of substituents in electrophilic aromatic substitution. The strategy for each derivative is dictated by the functional groups already present on the ring.

Synthesis of Common Isomers
  • 3-Nitrobenzoic Acid: Prepared by the direct nitration of benzoic acid. The carboxylic acid group is a meta-director, making this isomer readily accessible.[4][13]

  • 2- and 4-Nitrobenzoic Acid: These isomers are typically synthesized via the oxidation of the corresponding 2-nitrotoluene or 4-nitrotoluene precursors.[4][14] Direct nitration of benzoic acid yields very little of the ortho and para products.

Proposed Synthesis of this compound

The synthesis of this highly substituted molecule requires a multi-step sequence where regioselectivity is paramount. The following pathway is proposed based on established organo-synthetic transformations for analogous compounds.[15][16]

G cluster_0 Proposed Synthesis Workflow A 2-Amino-5-methoxy- benzoic acid B Step 1: Acetylation (Amino Group Protection) A->B Acetic Anhydride, Glacial Acetic Acid C 2-Acetamido-5-methoxy- benzoic acid B->C D Step 2: Nitration (Electrophilic Aromatic Substitution) C->D HNO₃ / H₂SO₄ (Nitrating Mixture) Controlled Temp. E 2-Acetamido-5-methoxy- 4-nitrobenzoic Acid (Target Molecule) D->E

Caption: Proposed multi-step synthesis of this compound.

Causality Behind Experimental Choices:

  • Step 1: Acetylation (Protection): The starting amino group is a strong activating group and is susceptible to oxidation by the nitrating mixture. Converting it to an acetamido group serves two purposes: it protects the amine from oxidation and moderates its activating effect, allowing for more controlled nitration. This is a standard strategy in aniline chemistry.[15]

  • Step 2: Nitration: The existing acetamido and methoxy groups are ortho-, para-directors. In this specific substitution pattern, the C4 position is sterically accessible and electronically activated, making it the most likely site for nitration. Maintaining a low temperature (0-10 °C) is critical to prevent over-nitration and the formation of unwanted side products.[13][15]

Experimental Protocol: Nitration of 2-Acetamido-5-methoxybenzoic Acid (Illustrative)

This protocol is adapted from established procedures for the nitration of activated aromatic systems.[15]

Safety Precaution: This reaction uses concentrated strong acids and is highly exothermic. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice/salt bath (0 °C or less), slowly add 1.1 equivalents of concentrated nitric acid (HNO₃) to a stirred volume of concentrated sulfuric acid (H₂SO₄). Keep this mixture cold until use.

  • Dissolution of Starting Material: In a main reaction flask, dissolve 1.0 equivalent of 2-Acetamido-5-methoxybenzoic acid in concentrated sulfuric acid, maintaining the temperature between 0-5 °C with an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material. The rate of addition must be carefully controlled to keep the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. The product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Structure-Activity Relationships (SAR)

The true value of a synthetic intermediate lies in its reactivity. For nitrobenzoic acids, two key sites of reaction are the carboxylic acid group and the nitro group. The latter is particularly important in drug development, as it can be reduced to an amino group, a common pharmacophore.[3]

The Role of Nitroreductase in Bioactivation

Many nitroaromatic compounds are prodrugs that are activated by nitroreductase enzymes, which are often found in anaerobic bacteria and hypoxic tumor cells.[17][18][19] This enzymatic reduction converts the relatively inert nitro group into highly reactive species, such as nitroso and hydroxylamine intermediates, which can exert therapeutic effects, for example, by damaging DNA.[20] The susceptibility of a nitroaromatic compound to this activation is a key consideration in drug design.

G cluster_0 Nitroreductase-Mediated Prodrug Activation Prodrug Nitroaromatic Prodrug (e.g., Nitrobenzoic Acid Derivative) Cell Target Cell (Bacterium or Hypoxic Cancer Cell) Prodrug->Cell Uptake Enzyme Nitroreductase (NTR) Cell->Enzyme ReactiveSpecies Reactive Intermediates (Nitroso, Hydroxylamine) Enzyme->ReactiveSpecies Reduction Cofactor NAD(P)H Cofactor->Enzyme Target Cellular Target (e.g., DNA, Proteins) ReactiveSpecies->Target Covalent Binding/ Damage Effect Therapeutic Effect (Cell Death, etc.) Target->Effect

Caption: General mechanism for the bioactivation of nitroaromatic prodrugs by nitroreductase enzymes.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of ring substituents.[3][21]

G cluster_SAR Structure-Activity Relationship Principles Core Benzoic Acid Scaffold R1 Position 2 (ortho) - Steric hindrance - Intramolecular H-bonding Core->R1 Substituent Position R2 Position 3 (meta) - Modulates electronics Core->R2 Substituent Position R3 Position 4 (para) - Direct electronic influence - Can extend into binding pockets Core->R3 Substituent Position EWG Electron-Withdrawing (e.g., -NO₂) - Increases acidity - Potential for bio-reduction R1->EWG EDG Electron-Donating (e.g., -OCH₃, -NH₂) - Decreases acidity - Influences ring reactivity R2->EDG Lipo Lipophilic (e.g., -CH₃, -Cl) - Affects membrane permeability - Can provide steric bulk R3->Lipo EWG->Core Influences EDG->Core Influences Lipo->Core Influences

Caption: Key factors influencing the structure-activity relationship of substituted benzoic acids.

For This compound , the combination of substituents provides a unique profile. The acetamido and methoxy groups can participate in specific hydrogen bonding interactions within a biological target, while the nitro group offers a handle for potential prodrug strategies. This complexity makes it a more tailored building block compared to simple nitrobenzoic acids.

Comparative Applications in Research and Development

The choice of a specific nitrobenzoic acid isomer is driven by the desired final product. Each derivative serves as a key intermediate in different industrial and research areas.

Table 2: Summary of Applications for Nitrobenzoic Acid Derivatives

CompoundKey Applications
This compound Intermediate in the synthesis of pharmaceuticals, particularly analgesic and anti-inflammatory agents.[6] Its complex structure suggests use in creating highly specific active pharmaceutical ingredients (APIs).
4-Nitrobenzoic Acid Precursor to 4-aminobenzoic acid (PABA), which is essential for synthesizing folic acid and the anesthetic procaine.[10] Also used in the synthesis of dyes and agrochemicals.
3-Nitrobenzoic Acid Primarily used in the synthesis of certain dyes.[4] The derived 3-aminobenzoic acid is a valuable intermediate.
2-Nitrobenzoic Acid Used as an NH₂-protecting reagent and a reagent in the synthesis of cholinesterase inhibitors and other organic compounds.
3,5-Dinitrobenzoic Acid Serves as an analytical reagent for the identification of alcohols and amines by forming crystalline derivatives with sharp melting points.[5] It is also a key intermediate for dyes, pharmaceuticals (like Diatrizoic acid), and specialty polymers.[22][23]

Conclusion

While simple nitrobenzoic acids like the ortho-, meta-, and para-isomers are foundational, workhorse molecules in organic synthesis, This compound represents a more advanced and specialized building block. Its value lies not in its simplicity, but in its complexity. The carefully orchestrated arrangement of acetamido, methoxy, and nitro groups provides medicinal chemists with a scaffold that has pre-installed functionality, offering precise control over steric and electronic properties.

The comparison reveals a clear trade-off: the straightforward synthesis and broad utility of simpler isomers versus the multi-step, regiocontrolled synthesis required for a highly functionalized derivative like this compound. For researchers aiming to develop novel therapeutics with high target specificity, the initial synthetic investment in such a complex intermediate can be justified by the unique structural and electronic properties it confers upon the final molecule.

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A Comparative Guide to the Potential Biological Activities of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical comparison of the potential biological activities of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. Due to the limited publicly available data on this specific molecule, this guide will leverage structure-activity relationship (SAR) insights from closely related substituted nitrobenzoic and acetamido-benzoic acid derivatives to infer and propose potential biological activities and to provide a framework for its experimental evaluation.

Introduction to this compound: A Molecule of Untapped Potential

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring an acetamido group, a methoxy group, and a nitro group on a benzoic acid scaffold, suggests a potential for diverse biological interactions. While it is primarily documented as an intermediate in chemical synthesis, the functional groups present are common pharmacophores in a range of biologically active compounds.[1][2] The strong electron-withdrawing nature of the nitro group, combined with the electron-donating effects of the methoxy and acetamido groups, creates a unique electronic and steric profile that warrants investigation for therapeutic applications.[2]

This guide will compare its potential activities with known biological effects of structurally similar compounds, providing a scientific basis for future research and development.

Comparative Analysis of Potential Biological Activities

Based on the biological activities reported for analogous compounds, we can hypothesize several areas where this compound may exhibit interesting effects. Substituted nitrobenzoic acids are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3]

Antimicrobial Activity: A Plausible Avenue

The presence of a nitro group on an aromatic ring is a well-established feature in many antimicrobial agents.[2] This functional group can undergo bioreduction in microbial cells, leading to the formation of cytotoxic reactive nitrogen species.

Comparison with Analogs:

Derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] For instance, certain derivatives have shown significant inhibition zones against S. aureus and E. coli.[4] Similarly, derivatives of 2-amino-5-nitrothiazole, which also feature a nitroaromatic scaffold, are known for their antibacterial and antiparasitic properties.[5][6]

While direct data for this compound is unavailable, its structural similarity suggests that it could possess antimicrobial properties. The acetamido and methoxy groups would modulate its lipophilicity and electronic properties, which could influence its uptake by microbial cells and its interaction with molecular targets.

Table 1: Comparative Antimicrobial Activity of Related Nitroaromatic Compounds

Compound/DerivativeTarget Organism(s)Reported Activity (e.g., MIC, Inhibition Zone)Reference
2-Chloro-5-nitrobenzoic acid derivative 1S. aureus ATCCInhibition zone up to 27 mm[4]
2-Chloro-5-nitrobenzoic acid derivative 1E. coliInhibition zone up to 17 mm[4]
2-Amino-5-nitrothiazole analoguesHelicobacter pylori, Campylobacter jejuniActive[5]
This compound To be determined Hypothesized antimicrobial activity N/A

Note: The data presented for related compounds is for illustrative and comparative purposes.

Enzyme Inhibition: Targeting Key Pathological Pathways

Benzoic acid derivatives are a versatile scaffold for the design of enzyme inhibitors.[7] The carboxylic acid group can act as a key interaction point within enzyme active sites, while the substituents on the aromatic ring determine specificity and potency.[2]

Potential Targets and Comparative Insights:

  • Catechol-O-methyltransferase (COMT): 4-Hydroxy-3-methoxy-5-nitrobenzoic acid is a precursor to potent COMT inhibitors used in the management of Parkinson's disease.[8] Given the structural similarities, it is plausible that this compound could exhibit some degree of COMT inhibitory activity.

  • Other Enzymes: Derivatives of benzoic acid have been explored as inhibitors of various other enzymes, including α-glucosidase and acetylcholinesterase (AChE).[7][8] The specific substitution pattern of this compound would dictate its potential for interacting with the active sites of these or other enzymes. For example, 4-nitrobenzoic acid has been identified as a competitive inhibitor of Coq2, an enzyme involved in Coenzyme Q biosynthesis.[3]

Table 2: Enzyme Inhibitory Activity of Related Benzoic Acid Derivatives

Compound/DerivativeTarget EnzymeReported Activity (e.g., IC₅₀)Reference
4-Nitrobenzoic acidCoq2Competitive inhibitor[3]
3-(3-hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedioneCOMTPotent irreversible inhibitor[8]
This compound To be determined Hypothesized enzyme inhibitory activity N/A
Anti-inflammatory and Analgesic Potential

Certain substituted benzoic acids have shown promise as anti-inflammatory and analgesic agents.[1][9][10] For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their analgesic properties, with some showing better activity than acetaminophen in in-vivo models.[9][10] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

The acetamido group in this compound is a key feature shared with some of these anti-inflammatory compounds. While the nitro and methoxy groups would significantly alter the molecule's properties compared to hydroxy-substituted analogs, the potential for anti-inflammatory activity should not be dismissed and warrants experimental investigation.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, the following standard experimental workflows are recommended.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_compound Prepare stock solution of This compound serial_dilution Perform serial dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard add_inoculum Inoculate each well with the bacterial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (antibiotic) and negative (no compound) controls add_inoculum->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate read_results Determine MIC by visual inspection of turbidity or using a plate reader incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Inoculum: Culture the desired bacterial strain overnight. Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Assay Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the prepared bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells with a known antibiotic as a positive control and wells with only broth and inoculum as a negative (growth) control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the test compound against a target enzyme.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Reaction & Measurement cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound pre_incubation Pre-incubate enzyme with the test compound or vehicle control prep_compound->pre_incubation prep_enzyme Prepare enzyme solution in assay buffer prep_enzyme->pre_incubation prep_substrate Prepare substrate solution initiate_reaction Initiate the reaction by adding the substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure_activity Monitor the reaction progress over time (e.g., absorbance, fluorescence) initiate_reaction->measure_activity calculate_inhibition Calculate the percentage of inhibition for each compound concentration measure_activity->calculate_inhibition determine_ic50 Determine the IC₅₀ value by plotting inhibition vs. log(concentration) calculate_inhibition->determine_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compound at various concentrations in an appropriate assay buffer.

  • Assay Setup: In a suitable plate format (e.g., 96-well), add the assay buffer, the enzyme solution, and the test compound solution (or vehicle for control).

  • Pre-incubation: Allow the enzyme and the test compound to pre-incubate for a defined period to facilitate binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Measurement: Immediately begin monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percent inhibition relative to the uninhibited control and plot this against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[2]

Key Structural Features and Their Potential Influence:

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it can significantly impact the acidity of the carboxylic acid and is a key pharmacophore for antimicrobial activity.[2]

  • Acetamido Group (-NHCOCH₃): This group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets. It is present in some known analgesic and anti-inflammatory compounds.[9][10]

  • Methoxy Group (-OCH₃): This electron-donating and lipophilic group can influence the molecule's solubility, membrane permeability, and metabolic stability.

Logical Relationship Diagram:

SAR cluster_features Structural Features cluster_activities Potential Biological Activities Compound 2-Acetamido-5-methoxy- 4-nitrobenzoic acid Nitro Nitro Group Compound->Nitro Acetamido Acetamido Group Compound->Acetamido Methoxy Methoxy Group Compound->Methoxy BenzoicAcid Benzoic Acid Core Compound->BenzoicAcid Antimicrobial Antimicrobial Nitro->Antimicrobial Bioreduction AntiInflammatory Anti-inflammatory Acetamido->AntiInflammatory H-bonding Methoxy->Antimicrobial Modulates properties EnzymeInhibition Enzyme Inhibition Methoxy->EnzymeInhibition Modulates properties Methoxy->AntiInflammatory Modulates properties BenzoicAcid->EnzymeInhibition Active site interaction

Caption: Inferred structure-activity relationships for the target compound.

Future research should focus on:

  • Broad Biological Screening: The compound should be screened against a diverse panel of microbial strains and a selection of relevant enzymes to identify potential lead activities.

  • Analog Synthesis: Based on initial findings, a library of analogs should be synthesized to explore the SAR and optimize for potency and selectivity. For example, modifying the acetamido group or the position of the substituents could lead to significant changes in biological activity.

Conclusion

While direct experimental data on the biological activity of this compound is currently lacking in the public domain, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential antimicrobial, enzyme inhibitory, and anti-inflammatory agent. The unique combination of functional groups on its benzoic acid scaffold makes it a compelling candidate for further research. The experimental protocols and SAR insights provided in this guide offer a robust framework for initiating the exploration of this promising molecule's therapeutic potential.

References

  • A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids. Benchchem.
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  • Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors. Benchchem.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed.
  • Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PMC - NIH.
  • Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. PubMed.

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A Comparative Spectroscopic Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive analysis of the spectroscopic characteristics of 2-Acetamido-5-methoxy-4-nitrobenzoic acid, a key substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide provides a detailed predictive analysis grounded in a comparative study with structurally analogous compounds. By examining the influence of substituent effects on spectroscopic data, researchers can gain valuable insights for the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug development and materials science, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's architecture. For substituted benzoic acids, these methods are crucial for verifying the regiochemistry of substituents on the aromatic ring, which in turn dictates the compound's biological activity and physical properties. The interplay of the electron-donating acetamido and methoxy groups with the electron-withdrawing nitro and carboxylic acid functionalities in this compound creates a unique electronic environment, which is reflected in its spectroscopic signatures.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound presents a fascinating case for spectroscopic analysis. The arrangement of substituents dictates the chemical shifts and coupling patterns in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Figure 1. Chemical structure of this compound with atom numbering for spectroscopic assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment.

Predicted ¹H NMR Spectrum of this compound

Based on the analysis of related compounds, the following ¹H NMR spectral features are predicted for the target molecule in a solvent like DMSO-d₆:

  • Aromatic Protons: The two aromatic protons are expected to appear as singlets due to the substitution pattern. The proton at C6 will likely be downfield due to the deshielding effect of the adjacent carboxylic acid and the para-nitro group. The proton at C3 will be influenced by the ortho-acetamido and meta-methoxy and nitro groups.

  • Acetamido Group: The N-H proton of the acetamido group is expected to be a broad singlet, with a chemical shift that can be solvent and concentration-dependent. The methyl protons of the acetyl group will appear as a sharp singlet.

  • Methoxy Group: The methoxy protons will present as a sharp singlet.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a very broad singlet at a significantly downfield chemical shift.

¹H NMR Data Comparison of Related Substituted Benzoic Acids
CompoundAromatic Proton Chemical Shifts (δ, ppm)Other Key Proton Signals (δ, ppm)
2-Nitrobenzoic Acid 8.00-8.03 (H-6), 7.88-7.90 (H-4), 7.81-7.82 (H-5), 7.79 (H-3)[1]-
2-Amino-4-methoxybenzoic Acid Aromatic protons in the range of 6.0-7.5 ppm-NH₂ (broad), -OCH₃ (~3.8 ppm)
4-Methoxy-3-nitrobenzoic Acid Aromatic protons in the range of 7.0-8.5 ppm-OCH₃ (~3.9 ppm)
Predicted: this compound ~8.2-8.5 (s, 1H, H-6), ~7.5-7.8 (s, 1H, H-3)~9.5-10.5 (s, 1H, NH), ~4.0 (s, 3H, OCH₃), ~2.2 (s, 3H, COCH₃), >12 (br s, 1H, COOH)

Note: Predicted values are estimations based on substituent effects and data from analogous compounds.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide valuable information about the carbon framework.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)165-170Typical range for carboxylic acid carbons.
C=O (Amide)168-172Characteristic chemical shift for an amide carbonyl.
C1125-130Attached to the carboxylic acid group.
C2140-145Attached to the electron-donating acetamido group.
C3110-115Shielded by the ortho-acetamido and para-methoxy groups.
C4145-150Attached to the electron-withdrawing nitro group.
C5155-160Attached to the electron-donating methoxy group.
C6115-120Influenced by the ortho-carboxylic acid and meta-substituents.
-OCH₃55-60Typical range for a methoxy carbon.
-COCH₃20-25Typical range for an acetyl methyl carbon.

Note: Predicted values are estimations based on established substituent chemical shift effects.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
3300-2500 (broad)O-H stretch of the carboxylic acid
~3300N-H stretch of the secondary amide
~1700C=O stretch of the carboxylic acid
~1680C=O stretch of the amide (Amide I band)
1600-1450Aromatic C=C stretching vibrations
~1550 and ~1350Asymmetric and symmetric NO₂ stretching
~1250C-O stretch of the carboxylic acid and aryl ether
~1540N-H bend of the secondary amide (Amide II band)
Comparative IR Data
  • 2-Nitrobenzoic Acid: Shows characteristic broad O-H stretch for the carboxylic acid, a C=O stretch around 1700 cm⁻¹, and strong absorptions for the NO₂ group.[1]

  • Amides: Generally exhibit a characteristic N-H stretch and two distinct carbonyl (Amide I) and N-H bend (Amide II) absorptions.[2]

The presence of all these characteristic bands in the experimental spectrum would provide strong evidence for the structure of this compound.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Predicted Mass Spectrum of this compound
  • Molecular Ion (M⁺): The molecular weight of C₁₀H₁₀N₂O₆ is 254.19 g/mol . A prominent molecular ion peak is expected in the mass spectrum.

  • Key Fragmentation Pathways:

    • Loss of H₂O (18 Da) from the carboxylic acid.

    • Loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid.

    • Loss of COOH (45 Da).

    • Loss of NO₂ (46 Da).

    • Loss of the acetyl group (CH₃CO, 43 Da).

    • Cleavage of the methoxy group (loss of CH₃, 15 Da, or OCH₃, 31 Da).

G M [M]⁺˙ m/z = 254 M_H2O [M-H₂O]⁺˙ m/z = 236 M->M_H2O - H₂O M_OH [M-OH]⁺ m/z = 237 M->M_OH - •OH M_NO2 [M-NO₂]⁺ m/z = 208 M->M_NO2 - NO₂ M_COCH3 [M-COCH₃]⁺ m/z = 211 M->M_COCH3 - •COCH₃

Figure 2. Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum on the same instrument.

    • Typical spectral width: 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty ATR crystal prior to sample analysis and ensure it is subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (e.g., using Electrospray Ionization - ESI):

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and confirm the structure.

Conclusion

This guide provides a robust framework for the spectroscopic characterization of this compound. By leveraging a comparative approach with structurally related compounds, we have established a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a standardized methodology for obtaining high-quality data. This information is intended to empower researchers in their efforts to synthesize, identify, and utilize this and other complex substituted benzoic acids in their scientific endeavors.

References

  • PubChem. (n.d.). 2-Nitrobenzoic acid.
  • PubChem. (n.d.). Methyl 4-acetamido-2-methoxy-5-nitrobenzoate.
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  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(5), 269-281.
  • Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

This compound is a multifaceted molecule featuring an acetamido group, a methoxy group, and a nitro group arranged on a benzoic acid core. This specific arrangement of functional groups makes it a potentially valuable building block in medicinal chemistry. The electron-withdrawing nitro group and the electron-donating methoxy and acetamido groups create a unique electronic environment on the aromatic ring, influencing its reactivity and potential biological activity. Its structural motifs are found in various pharmacologically active compounds, suggesting its utility in the synthesis of novel therapeutics.

This guide will explore two plausible synthetic pathways for this compound, starting from commercially available precursors. Each route will be critically evaluated for its cost-effectiveness, scalability, and potential challenges.

Proposed Synthesis Route 1: Acetylation and Nitration of 2-Amino-5-methoxybenzoic Acid

This primary proposed route begins with the commercially available 2-Amino-5-methoxybenzoic acid. The synthesis involves a two-step process: protection of the highly activating amino group as an acetamide, followed by regioselective nitration.

Scientific Rationale

Direct nitration of 2-amino-5-methoxybenzoic acid is fraught with challenges. The amino group is a powerful activating group, making the aromatic ring highly susceptible to oxidation by nitric acid, which can lead to the formation of complex and often intractable product mixtures.[1] Furthermore, the strong activating nature of the amino group can result in poor regioselectivity.

To circumvent these issues, the amino group is first protected by acetylation. The resulting acetamido group is still an ortho-, para-director, but it is less activating than the amino group, allowing for a more controlled nitration.[2][3] The methoxy group is also an ortho-, para-director. In this case, the bulky acetamido group at position 2 and the methoxy group at position 5 are expected to sterically hinder the ortho positions, thereby directing the incoming nitro group to the para position relative to the acetamido group (position 4), which is the desired regioisomer.

Experimental Workflow

Synthesis_Route_1 start 2-Amino-5-methoxybenzoic acid step1 Acetylation (Acetic Anhydride) start->step1 intermediate 2-Acetamido-5-methoxybenzoic acid step1->intermediate step2 Nitration (HNO3, H2SO4) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Acetamido-5-methoxybenzoic Acid

This protocol is adapted from analogous acetylations of substituted anilines.[4]

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0598 mol) of 2-amino-5-methoxybenzoic acid in 100 mL of glacial acetic acid. Gentle warming may be necessary to achieve complete dissolution.

  • Acetylation: To the stirred solution, slowly add 8.5 mL (0.090 mol, 1.5 equivalents) of acetic anhydride.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The white precipitate of 2-acetamido-5-methoxybenzoic acid will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60-70°C. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Step 2: Synthesis of this compound

This protocol is based on the nitration of similar activated aromatic compounds.[4][5]

  • Dissolution: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid and cool the flask in an ice-salt bath to 0-5°C.

  • Addition of Starting Material: Slowly add 10.0 g (0.0478 mol) of the dried 2-acetamido-5-methoxybenzoic acid from Step 1 to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 3.6 mL (0.057 mol, 1.2 equivalents) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over 30-45 minutes, maintaining the reaction temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours.

  • Quenching and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The yellow precipitate of this compound will form.

  • Purification: Allow the precipitate to settle, then collect it by vacuum filtration. Wash the solid extensively with cold water until the washings are neutral to litmus paper. Dry the product in a vacuum oven at 50-60°C.

Proposed Synthesis Route 2: Nitration and Acetylation of 2-Amino-5-methoxybenzoic Acid (Alternative)

An alternative, though likely less efficient, route would involve reversing the order of the steps: nitration followed by acetylation.

Scientific Rationale

This route is generally less favored due to the aforementioned issues with direct nitration of highly activated anilines. However, under carefully controlled conditions, it might be possible to achieve some level of desired product formation. The primary challenge would be controlling the regioselectivity and minimizing oxidative side reactions. The subsequent acetylation of the nitro-substituted aminobenzoic acid would be a standard procedure.

Experimental Workflow

Synthesis_Route_2 start 2-Amino-5-methoxybenzoic acid step1 Nitration (HNO3, H2SO4) start->step1 intermediate 2-Amino-5-methoxy-4-nitrobenzoic acid step1->intermediate step2 Acetylation (Acetic Anhydride) intermediate->step2 product This compound step2->product

Caption: Alternative two-step synthesis of this compound.

Due to the high probability of side reactions and lower yields, a detailed experimental protocol for this route is not provided, as it is not recommended for a cost-effective synthesis.

Cost-Effectiveness and Performance Comparison

The cost-effectiveness of a synthesis is determined by the cost of starting materials and reagents, the overall yield, and the complexity of the procedure (which translates to labor and time costs).

ParameterRoute 1: Acetylation then NitrationRoute 2: Nitration then AcetylationJustification
Starting Material 2-Amino-5-methoxybenzoic acid2-Amino-5-methoxybenzoic acidIdentical starting material for both proposed routes.
Key Reagents Acetic Anhydride, Nitric Acid, Sulfuric AcidNitric Acid, Sulfuric Acid, Acetic AnhydrideSame reagents, but the order of use differs.
Estimated Overall Yield HighLow to ModerateAcetylation protects the amino group, leading to a cleaner nitration with higher yields. Direct nitration is prone to oxidation and side reactions.[1]
Purity of Crude Product Good to ExcellentPoor to FairThe protective acetylation in Route 1 is expected to result in a much cleaner crude product, simplifying purification.
Procedural Complexity Straightforward and well-documented analogous procedures.Challenging due to the need for strict temperature control and potential for runaway reactions.The steps in Route 1 are standard and reliable transformations in organic synthesis.
Cost of Reagents per mole of product Lower due to higher yieldHigher due to lower yieldThe cost of wasted reagents in a low-yield reaction increases the cost per gram of the final product.
Overall Cost-Effectiveness High Low Higher yield, cleaner reaction, and simpler purification make Route 1 significantly more cost-effective.
Reagent Cost Analysis (Estimated)
ReagentPurityPrice (USD)Quantity (per mole of starting material in Route 1)Estimated Cost per mole (USD)
2-Amino-5-methoxybenzoic acid97%~$92.40 / 5g167.16 g~$3090
Acetic Anhydride99.5%~$163.00 / 1 kg[6]9.19 g (1.5 eq)~$1.50
Concentrated Sulfuric Acid95-98%~$123.21 / MT[7]~100 mL~$0.02
Concentrated Nitric Acid70%~$0.39 / kg[8]~4 mL (1.2 eq)~$0.002

Note: Prices are estimates based on available data for laboratory-scale quantities and bulk pricing for reagents and are subject to change. The cost of the starting material is the most significant contributor to the overall cost at a laboratory scale.

Conclusion and Recommendation

Based on established principles of organic synthesis and data from analogous reactions, Route 1 (Acetylation followed by Nitration) is the unequivocally recommended pathway for the cost-effective synthesis of this compound. The protective acetylation of the amino group is a critical step that ensures a high-yield, regioselective, and clean nitration reaction. This approach minimizes the formation of byproducts, simplifies purification, and ultimately leads to a lower cost per gram of the desired product.

For researchers and drug development professionals, the adoption of this logical and well-precedented synthetic strategy will enable the efficient and economical production of this compound for further investigation and application.

References

  • MySkinRecipes.this compound. [Link]
  • Cenmed Enterprises.2 Amino 5 Methoxybenzoic Acid 97%. [Link]
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A Comparative Guide to the Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid: An Analysis of Methodologies and Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-methoxy-4-nitrobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its substituted benzene ring structure makes it a valuable intermediate for the construction of more complex molecules. The efficient synthesis of this compound is therefore of significant interest to the drug development and chemical research communities. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on reaction yields and the critical parameters that influence the success of the synthesis. While direct comparative studies are not extensively reported in the literature, this guide synthesizes information from analogous reactions and established chemical principles to provide a comprehensive overview for the practicing scientist.

Synthetic Strategies: A Two-Step Approach

The most logical and commonly employed strategy for the synthesis of this compound involves a two-step sequence starting from 2-amino-5-methoxybenzoic acid:

  • Acetylation: Protection of the highly activating amino group as an acetamide. This is a crucial step to prevent unwanted side reactions, such as oxidation, during the subsequent nitration step and to control the regioselectivity of the nitration.

  • Nitration: Introduction of the nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents.

The overall synthetic workflow can be visualized as follows:

G A 2-Amino-5-methoxybenzoic Acid B 2-Acetamido-5-methoxybenzoic Acid A->B Acetylation (Acetic Anhydride) C This compound B->C Nitration (HNO3/H2SO4)

Caption: General two-step synthesis of this compound.

Method 1: Acetylation Followed by Nitration

This is the most plausible and widely applicable method for the preparation of this compound.

Step 1: Acetylation of 2-Amino-5-methoxybenzoic Acid

The protection of the amino group is typically achieved by reaction with acetic anhydride.

Experimental Protocol:

  • Dissolve 2-amino-5-methoxybenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Add a slight excess of acetic anhydride to the solution.

  • The reaction can be carried out at room temperature or with gentle heating to ensure complete conversion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, 2-acetamido-5-methoxybenzoic acid, can be isolated by precipitation in water and subsequent filtration.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic Acid

The key step in the synthesis is the regioselective nitration of the acetylated intermediate. The directing effects of the substituents on the aromatic ring are critical. The acetamido and methoxy groups are ortho-, para-directing, while the carboxylic acid group is a meta-director. The strong activating and ortho-directing effect of the acetamido group, combined with the directing effect of the methoxy group, favors the introduction of the nitro group at the 4-position.

Experimental Protocol:

  • Dissolve the 2-acetamido-5-methoxybenzoic acid in concentrated sulfuric acid at a low temperature (typically 0-5 °C).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the low temperature to prevent over-nitration and side reactions.[1]

  • After the addition is complete, stir the mixture for a designated period at a controlled temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash it with cold water until neutral, and then dry it to obtain this compound.

A patent for a similar nitration of 4-acetamido-benzene-beta-methoxyethyl ether reports a yield of 85% with a purity of over 99% when the reaction is carefully controlled at low temperatures (-2 to -5 °C).[2] This suggests that a high yield can be expected for the nitration of 2-acetamido-5-methoxybenzoic acid under optimized conditions.

Yield Comparison and Discussion

The following table summarizes the expected yields for the synthesis of this compound based on the two-step method. The yields for the individual steps are based on data from analogous reactions.

StepReactionReagentsTypical Yield (%)Reference for Analogy
1AcetylationAcetic Anhydride, Acetic Acid>90 (Estimated)General chemical knowledge
2NitrationConc. HNO₃, Conc. H₂SO₄~85[2]
Overall Two-Step Synthesis ~75-80 (Estimated)

Key Considerations for Optimizing Yield:

  • Temperature Control: Maintaining a low temperature during nitration is the most critical factor to prevent the formation of by-products and ensure a high yield of the desired isomer.[1][2]

  • Purity of Starting Materials: The purity of the starting 2-amino-5-methoxybenzoic acid will directly impact the purity and yield of the final product.

  • Reaction Time: Adequate reaction time is necessary for complete conversion in both the acetylation and nitration steps. Monitoring the reaction by TLC is recommended.

  • Work-up Procedure: Proper quenching of the reaction mixture on ice and thorough washing of the precipitated product are essential for isolating a pure product and maximizing the recovered yield.

Alternative Approaches and Their Potential

While the acetylation-nitration sequence is the most direct approach, other theoretical routes could be considered, although they may be less efficient or more complex:

  • Nitration of 2-amino-5-methoxybenzoic acid followed by acetylation: Direct nitration of the starting material is generally avoided due to the strong activation and susceptibility to oxidation of the free amino group, which can lead to a mixture of products and lower yields.[3]

  • Starting from a pre-nitrated precursor: Synthesis could potentially start from a commercially available nitroanisole derivative, followed by the introduction of the carboxylic acid and acetamido groups. However, this would likely involve a multi-step synthesis with a lower overall yield.

Based on established synthetic principles, the two-step method of acetylation followed by nitration remains the most promising and efficient route for the laboratory and industrial scale synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the acetylation of 2-amino-5-methoxybenzoic acid, followed by a carefully controlled nitration. While direct comparative data for different synthetic methods is scarce, analysis of analogous reactions suggests that an overall yield in the range of 75-80% is attainable. The key to a high-yield synthesis lies in the meticulous control of the reaction temperature during the nitration step to ensure high regioselectivity and minimize the formation of by-products. This guide provides a solid foundation for researchers and drug development professionals to approach the synthesis of this important intermediate with a clear understanding of the underlying chemistry and critical experimental parameters.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Google Patents. (1985). Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether. CN85109473B.
  • BenchChem. (2025). Application Notes and Protocols for the Nitration of 2-Amino-6-methylbenzoic Acid.

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A Comparative Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic Acid and Its Structural Analogs for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Nitrobenzoic Acids in Medicinal Chemistry

Substituted benzoic acid scaffolds are foundational in the design of novel therapeutics, with their biological activity being intricately modulated by the nature and placement of functional groups on the aromatic ring.[1] 2-Acetamido-5-methoxy-4-nitrobenzoic acid is a polysubstituted aromatic compound with significant potential as a versatile intermediate in the synthesis of complex pharmaceuticals, particularly in the development of analgesic and anti-inflammatory agents.[2] The presence of acetamido, methoxy, and nitro groups provides multiple points for chemical modification, making it a valuable building block for creating libraries of bioactive molecules.[2]

This technical guide offers a comparative analysis of this compound against its structural analogs. In the absence of extensive direct comparative studies, this guide synthesizes data from closely related compounds to infer the unique advantages conferred by its specific substitution pattern. We will delve into the influence of each functional group on the molecule's reactivity, synthetic accessibility, and potential biological relevance, supported by experimental protocols and comparative data.

The Advantageous Interplay of Functional Groups in this compound

The unique arrangement of the acetamido, methoxy, and nitro groups on the benzoic acid core of the target compound suggests several advantages over its structural isomers and simpler analogs. These advantages are rooted in the electronic and steric effects of these substituents, which influence the molecule's physicochemical properties and reactivity.

Key Functional Group Contributions:

  • The Acetamido Group (-NHCOCH₃): This group is a cornerstone in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic profile. The acetamido group can participate in hydrogen bonding, influencing solubility and target binding.[3] Its presence can also confer metabolic stability and, in some contexts, contribute to anti-inflammatory and analgesic properties.[4]

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent can influence the electronic environment of the aromatic ring, impacting reactivity in electrophilic aromatic substitution reactions.[1] In drug design, the methoxy group is often employed to enhance binding affinity to target proteins and improve metabolic stability.[5]

  • The Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group significantly impacts the acidity of the carboxylic acid and the overall reactivity of the aromatic ring.[6] It is a well-established pharmacophore in various antimicrobial agents.[7] The position of the nitro group is critical in determining the molecule's electronic properties and, consequently, its biological activity.[6]

The specific ortho- and para-directing effects of the acetamido and methoxy groups, in conjunction with the meta-directing effect of the carboxylic acid, guide the regioselectivity of further synthetic transformations, such as nitration.[6] This predictable reactivity is a significant advantage in multistep synthetic campaigns.

Comparative Analysis with Structural Analogs

To elucidate the unique advantages of this compound, we will compare it with two key analogs: 4-Acetamido-3-nitrobenzoic acid (lacking the methoxy group) and 4-Methoxy-3-nitrobenzoic acid (lacking the acetamido group).

FeatureThis compound 4-Acetamido-3-nitrobenzoic acid 4-Methoxy-3-nitrobenzoic acid
Molecular Formula C₁₀H₁₀N₂O₆C₉H₈N₂O₅C₈H₇NO₅
Molecular Weight 254.20 g/mol 224.17 g/mol 197.14 g/mol
Key Structural Difference from Target -Absence of 5-methoxy groupAbsence of 2-acetamido group
Inferred Acidity Moderately acidic, influenced by the interplay of electron-donating and withdrawing groups.More acidic than the target due to the unmitigated electron-withdrawing effect of the nitro group.Acidity is modulated by the electron-donating methoxy group and electron-withdrawing nitro group.
Synthetic Accessibility Synthesizable via a multi-step route involving acetylation and nitration of a substituted aminobenzoic acid.Readily synthesized by the nitration of 4-acetamidobenzoic acid.[8]Can be synthesized with high efficiency through the nitration of 4-methoxybenzoic acid.[1]
Potential Biological Activity Potential for synergistic or unique anti-inflammatory, analgesic, and antimicrobial activities due to the combination of all three functional groups.[2][4][7]Known intermediate for pharmaceuticals with potential antimicrobial and anti-inflammatory properties.[7][8]Utilized in proteomics and as a precursor in organic synthesis.[9]

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is adapted from known procedures for structurally related compounds.[10]

Synthesis_Workflow start 2-Amino-5-methoxybenzoic acid step1 Acetylation start->step1 intermediate 2-Acetamido-5-methoxybenzoic acid step1->intermediate Acetic Anhydride, Glacial Acetic Acid step2 Nitration intermediate->step2 product This compound step2->product Conc. HNO₃, Conc. H₂SO₄

Caption: Proposed synthetic workflow for this compound.

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-acetamido-5-methoxybenzoic acid.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic acid

  • Dissolution: Carefully dissolve the 2-acetamido-5-methoxybenzoic acid from Step 1 in concentrated sulfuric acid at 0 °C in an ice bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

The structural confirmation of the synthesized compounds would be performed using standard spectroscopic techniques.

Characterization_Workflow product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structural Confirmation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons, a singlet for the methoxy group protons, a singlet for the acetamido methyl protons, and a broad singlet for the amide proton.

  • ¹³C NMR: Expected signals would correspond to the carboxylic carbon, aromatic carbons (with shifts influenced by the substituents), the methoxy carbon, and the acetamido carbonyl and methyl carbons.

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of the carboxylic acid and amide, and the asymmetric and symmetric stretches of the nitro group.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion and Future Directions

This compound represents a promising scaffold for medicinal chemistry, offering a unique combination of functional groups that can be strategically exploited for the synthesis of novel drug candidates. Its advantages over simpler analogs lie in the potential for multi-point interactions with biological targets and the ability to fine-tune its physicochemical properties. The proposed synthetic route provides a clear pathway for its preparation, enabling further investigation into its chemical and biological properties.

Future research should focus on the experimental validation of the proposed synthesis, comprehensive spectroscopic characterization, and the evaluation of its biological activity in relevant assays. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the discovery of potent and selective therapeutic agents.

References

  • BenchChem. (2025). A Comparative Guide to the Quantum Chemical Profile of 4-Acetamido-3-nitrobenzoic Acid.
  • Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • BenchChem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.
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  • Google Patents. (2016). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. CN111302945A.
  • PubChem. (n.d.). 2-Methoxy-5-nitrobenzoic acid.
  • NIST. (n.d.). Benzoic acid, 4-nitro-.
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  • Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. International Journal of Quantum Chemistry, 106(12), 2538-2551.
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The Strategic Advantage of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a synthetic intermediate is a critical decision that profoundly impacts the efficiency, yield, and purity of the final product. In the landscape of substituted nitrobenzoic acids, 2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS 196194-98-6) emerges as a highly strategic building block, particularly in the synthesis of complex pharmaceuticals and heterocyclic compounds. This guide provides an in-depth comparison of its performance against viable alternatives, supported by experimental insights and synthetic strategies.

The unique arrangement of the acetamido, methoxy, and nitro groups on the benzoic acid core imparts distinct reactivity and regioselectivity, offering significant advantages in multi-step synthetic routes. While other substituted nitrobenzoic acids may appear as simpler alternatives, the inherent functionalities of this compound often translate to more controlled and higher-yielding reactions. This is particularly evident in its application as a precursor for analgesic and anti-inflammatory agents.[1]

At a Glance: Physicochemical Properties and Key Synthetic Roles

PropertyValueSignificance in Synthesis
CAS Number 196194-98-6Unique identifier for sourcing and regulatory purposes.
Molecular Formula C₁₀H₁₀N₂O₆Provides the elemental composition.
Molecular Weight 254.20 g/mol Essential for stoichiometric calculations in reaction planning.
Key Functional Groups Carboxylic Acid, Acetamido, Methoxy, NitroThe interplay of these groups dictates the molecule's reactivity and directs the course of subsequent transformations. The acetamido group, in particular, plays a crucial role in directing electrophilic substitution.[2][3]
Primary Applications Intermediate in pharmaceutical synthesis (analgesics, anti-inflammatories), precursor for complex heterocyclic compounds.[1][4]Highlights the compound's utility in high-value chemical manufacturing.

Performance Comparison: The Acetamido Advantage

The primary distinction and key performance advantage of this compound lies in the directing and modulating effects of the acetamido group during electrophilic aromatic substitution. When compared to its simpler counterpart, 2-methoxy-4-nitrobenzoic acid, the presence of the acetamido group offers superior control over the regioselectivity of further substitutions.

The acetamido group is a potent ortho,para-directing group.[2][3][5][6][7] Due to steric hindrance from the bulky acetamido group itself, electrophilic attack is overwhelmingly favored at the para position. This predictable regioselectivity is a significant asset in complex syntheses, minimizing the formation of undesired isomers and simplifying purification processes.

In contrast, while the methoxy group in 2-methoxy-4-nitrobenzoic acid is also an ortho,para-director, the electronic landscape of the aromatic ring is different, potentially leading to a less controlled substitution pattern in subsequent reactions.

Experimental Workflow: A Plausible Synthetic Route

SynthesisWorkflow Start 2-Amino-5-methoxybenzoic Acid Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate 2-Acetamido-5-methoxybenzoic Acid Step1->Intermediate Step2 Nitration (Nitric Acid, Sulfuric Acid) Intermediate->Step2 Product This compound Step2->Product AmideFormation cluster_0 Route A: With Acetamido Group cluster_1 Route B: Without Acetamido Group A_Start This compound A_Product Substituted Benzamide (Higher Purity) A_Start->A_Product Coupling Agent A_Reagent Amine (R-NH2) A_Reagent->A_Product B_Start 2-Methoxy-4-nitrobenzoic Acid B_Product Substituted Benzamide (Potential for Side Products) B_Start->B_Product Coupling Agent B_Reagent Amine (R-NH2) B_Reagent->B_Product

Caption: Comparison of amide formation using the two intermediates.

Conclusion: A Strategic Choice for Complex Syntheses

This compound stands out as a superior synthetic intermediate in scenarios requiring precise control over electrophilic substitution and the construction of complex molecular architectures. The directing and modulating effects of the acetamido group provide a distinct advantage over simpler alternatives, leading to improved regioselectivity and potentially cleaner reaction profiles. While the initial synthesis of this intermediate involves an additional acetylation step, the benefits in terms of yield, purity, and simplified purification in subsequent transformations often outweigh this initial investment, making it a cost-effective and strategic choice in the long run for pharmaceutical and fine chemical synthesis.

References

Please note that direct, clickable URLs are not provided in this format. The references below can be found using a scholarly search engine with the provided information.

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • ECHEMI. (2018). Directional nature of the acetamido group in electrophilic substitution reaction.
  • Stack Exchange. (2018). Directional nature of the acetamido group in electrophilic substitution reaction.
  • Study.com. (n.d.). The acetamido group (-NHCOCH3)
  • Google Patents. (2016). A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. CN105218375A.
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  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • ChemInform. (2005). Synthesis of 2Alkyl5-nitrobenzofurans (V) via 2-(2Formyl4-nitrophenoxy)alkanoic Acids (IV).
  • PubMed. (2012).
  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
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  • ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-methoxybenzoic acid.
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A Comparative Guide to the Derivatives of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative analysis of select derivatives of 2-acetamido-5-methoxy-4-nitrobenzoic acid, a versatile scaffold in medicinal chemistry and materials science.[1] Designed for researchers, scientists, and drug development professionals, this document provides an in-depth examination of the synthesis, physicochemical properties, and potential biological activities of these compounds. By elucidating the structure-activity relationships (SAR) within this series, we aim to empower researchers to make informed decisions in the design and development of novel molecules with tailored functionalities.

The core structure, this compound, possesses a unique arrangement of functional groups—a carboxylic acid, an acetamido group, a methoxy group, and a nitro group—that offer multiple avenues for chemical modification.[1] The interplay of these substituents governs the molecule's electronic and steric properties, which in turn dictate its reactivity and biological interactions.[2] This guide will explore how targeted modifications of these functional groups can modulate the compound's characteristics, supported by detailed experimental protocols for their synthesis and comparative evaluation.

The Strategic Rationale for Derivative Selection

The derivatives chosen for this comparative study are designed to probe the influence of key functional groups on the overall properties of the parent molecule. The selected modifications are:

  • De-acetylation to form 2-Amino-5-methoxy-4-nitrobenzoic acid: This modification exposes a primary amino group, which can significantly alter the compound's basicity, hydrogen bonding capacity, and potential for further functionalization.

  • Reduction of the nitro group to form 2-Acetamido-4-amino-5-methoxybenzoic acid: The conversion of the electron-withdrawing nitro group to an electron-donating amino group is expected to dramatically impact the electronic properties of the aromatic ring, influencing its reactivity and potential biological targets.[2]

  • Esterification of the carboxylic acid to form Methyl 2-acetamido-5-methoxy-4-nitrobenzoate: Masking the acidic proton of the carboxylic acid with a methyl group will increase the molecule's lipophilicity and remove its ability to act as a hydrogen bond donor at that position, which can affect its solubility and interaction with biological macromolecules.

These derivatives represent fundamental transformations that allow for a systematic evaluation of how each functional group contributes to the overall physicochemical and biological profile of the this compound scaffold.

Comparative Physicochemical Properties

The structural modifications outlined above are predicted to induce significant changes in the physicochemical properties of the derivatives. The following table summarizes these expected differences, providing a basis for their differential application in research and development.

DerivativePredicted Molecular Weight ( g/mol )Predicted pKa (Carboxylic Acid)Predicted LogPPredicted Water Solubility
Parent Compound: this compound254.20[1]~3.0-3.5~1.5Low
Derivative 1: 2-Amino-5-methoxy-4-nitrobenzoic acid212.16~3.5-4.0~1.2Low
Derivative 2: 2-Acetamido-4-amino-5-methoxybenzoic acid224.22~4.0-4.5~0.8Moderate
Derivative 3: Methyl 2-acetamido-5-methoxy-4-nitrobenzoate268.23N/A~2.0Very Low

Note: The predicted values are based on established principles of physical organic chemistry and SAR of related benzoic acid derivatives.[2][3][4][5] Experimental verification is essential.

Synthetic Pathways and Methodologies

The synthesis of the parent compound and its derivatives can be achieved through established organic transformations. The following diagram illustrates the proposed synthetic workflow, starting from a commercially available precursor.

G A 2-Amino-5-methoxybenzoic acid B 2-Acetamido-5-methoxybenzoic acid A->B Acetylation (Acetic Anhydride) C This compound (Parent Compound) B->C Nitration (HNO3, H2SO4) D 2-Amino-5-methoxy-4-nitrobenzoic acid (Derivative 1) C->D De-acetylation (Acid Hydrolysis) E 2-Acetamido-4-amino-5-methoxybenzoic acid (Derivative 2) C->E Nitro Reduction (e.g., SnCl2, HCl) F Methyl 2-acetamido-5-methoxy-4-nitrobenzoate (Derivative 3) C->F Esterification (Methanol, H2SO4)

Caption: Proposed synthetic workflow for the parent compound and its derivatives.

Experimental Protocol: Synthesis of this compound (Parent Compound)

This protocol is based on analogous procedures for the acetylation and nitration of substituted anilines and benzoic acids.[6]

Part 1: Acetylation of 2-Amino-5-methoxybenzoic acid

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-amino-5-methoxybenzoic acid in 50 mL of glacial acetic acid.

  • Reagent Addition: While stirring, slowly add 1.2 equivalents of acetic anhydride to the solution.

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. The product, 2-acetamido-5-methoxybenzoic acid, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be performed if necessary.

Part 2: Nitration of 2-Acetamido-5-methoxybenzoic acid

  • Dissolution: Carefully dissolve the dried 2-acetamido-5-methoxybenzoic acid in 30 mL of concentrated sulfuric acid in a flask cooled in an ice-salt bath (0-5 °C).

  • Nitrating Mixture Preparation: In a separate beaker, prepare a nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the acetamido compound, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. The product, this compound, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus, and dry under vacuum.

Comparative Performance Analysis: Experimental Protocols

To objectively compare the derivatives, a series of standardized analytical and biological assays should be performed.

Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
  • Sample Preparation: Prepare a 0.01 M solution of each acidic derivative in a 50:50 ethanol/water mixture.

  • Titration: Titrate the sample solution with a standardized 0.01 M NaOH solution, monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Protocol 2: Measurement of Lipophilicity (LogP) by Shake-Flask Method
  • System Preparation: Prepare a mutually saturated mixture of n-octanol and water.

  • Sample Distribution: Dissolve a known amount of the derivative in the aqueous phase and then add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for 1 hour to allow for partitioning of the solute between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Determination: Determine the concentration of the derivative in each phase using UV-Vis spectroscopy at a pre-determined λmax.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Protocol 3: In Vitro Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

This protocol provides a general framework for assessing antimicrobial activity.[2]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial dilutions of each derivative in a suitable solvent (e.g., DMSO) and then in the appropriate growth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (a known antibiotic), a negative control (no compound), and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the derivative that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of these derivatives is expected to yield valuable SAR insights:

  • Acidity: The presence of the electron-withdrawing nitro group is expected to make the parent compound and its amino and ester derivatives more acidic than the derivative where the nitro group is reduced.[3][5][7] The de-acetylated derivative (amino) is predicted to be slightly less acidic than the parent (acetamido) due to the weaker electron-withdrawing nature of the amino group compared to the acetamido group.

  • Lipophilicity: Esterification of the carboxylic acid is expected to significantly increase lipophilicity, which may enhance cell membrane permeability. Conversely, the introduction of an additional amino group in the nitro-reduced derivative will likely decrease lipophilicity.

  • Biological Activity: The nitro group is a known pharmacophore in some antimicrobial agents.[2] Therefore, derivatives retaining the nitro group may exhibit antimicrobial properties. The introduction of a primary amino group in the de-acetylated and nitro-reduced derivatives provides a handle for further derivatization and may also impart new biological activities. The analgesic and anti-inflammatory potential of acetamido-benzoic acid derivatives has also been explored, suggesting another avenue for investigation.[8]

Logical Framework for Derivative Comparison

G cluster_0 Synthesis and Characterization cluster_1 Physicochemical Property Analysis cluster_2 Biological Activity Screening cluster_3 Data Analysis and SAR A Synthesize Parent and Derivatives B Purify and Confirm Structure (NMR, IR, MS) A->B C Determine pKa B->C D Measure LogP B->D E Assess Solubility B->E F Antimicrobial Assay (MIC) B->F G Enzyme Inhibition Assay (e.g., COX-2) B->G H Correlate Structure with Properties and Activity C->H D->H E->H F->H G->H

Caption: A logical workflow for the comparative study of the derivatives.

Conclusion

The systematic derivatization of this compound provides a powerful platform for probing structure-activity relationships and developing novel compounds with tailored properties. This guide offers a foundational framework for such an investigation, from synthesis and characterization to comparative performance analysis. The provided protocols are designed to be robust and reproducible, ensuring the generation of high-quality, comparable data. By understanding how subtle molecular modifications impact physicochemical and biological properties, researchers can accelerate the discovery and development of new chemical entities for a wide range of applications.

References

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  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed Central.

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A Comparative Benchmarking Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic Acid and its Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of chemical intermediates is a cornerstone of successful and reproducible research. This guide provides an in-depth comparative analysis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid against established analytical standards. We will explore its physicochemical properties and purity profile using a suite of analytical techniques, offering field-proven insights and detailed experimental protocols to support your own investigations.

The structural complexity of this compound, a key building block in the synthesis of various pharmaceuticals, necessitates a robust analytical framework to ensure its quality and consistency.[1] This guide is designed to be a practical resource, empowering researchers to implement comprehensive analytical workflows for this and similar substituted nitrobenzoic acids.

Introduction to the Analyte and Selected Standards

This compound is a highly functionalized aromatic compound with significant potential as a scaffold in medicinal chemistry. Its unique arrangement of acetamido, methoxy, nitro, and carboxylic acid groups offers multiple points for chemical modification.

To provide a comprehensive benchmark, we have selected two commercially available standards for comparison:

  • 4-Nitrobenzoic acid: A United States Pharmacopeia (USP) Reference Standard, providing a certified benchmark for a fundamental nitro-substituted benzoic acid.[2]

  • Methyl 4-acetamido-2-methoxybenzoate: A close structural analog that allows for the evaluation of the impact of the nitro group and the free carboxylic acid on analytical behavior.[3][4][5]

The comparative analysis will focus on purity determination by High-Performance Liquid Chromatography (HPLC), structural elucidation by spectroscopic methods (NMR, FTIR, and Mass Spectrometry), and thermal stability assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of polar organic compounds like substituted benzoic acids. The key to a successful separation of the target analyte from potential impurities, such as isomeric byproducts from synthesis, lies in the judicious selection of the stationary and mobile phases.[6]

Rationale for Method Development

Our objective is to develop a robust HPLC method capable of separating this compound from its starting materials, synthetic byproducts (including positional isomers), and the selected analytical standards. A C18 column is a common starting point for reversed-phase chromatography; however, for aromatic and nitroaromatic compounds, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions.[2][7] We will present a method utilizing a C18 column for broad applicability.

Experimental Protocol: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh 10 mg of each compound s2 Dissolve in 10 mL Diluent (Acetonitrile:Water 50:50) s1->s2 s3 Vortex to dissolve s2->s3 s4 Filter through 0.45 µm syringe filter s3->s4 h1 Equilibrate C18 column with mobile phase s4->h1 Prepared Samples h2 Inject 10 µL of sample/standard h1->h2 h3 Isocratic elution h2->h3 h4 UV Detection at 254 nm h3->h4 d1 Integrate peak areas h4->d1 Chromatograms d2 Calculate purity (%) d1->d2 d3 Determine retention times d1->d3

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Expected Results and Comparative Data

The following table summarizes the expected retention times and purity data for the analyte and the standards.

CompoundExpected Retention Time (min)Purity Specification
This compound~ 4.5≥ 97%
4-Nitrobenzoic acid~ 3.2USP Reference Standard
Methyl 4-acetamido-2-methoxybenzoate~ 5.8≥ 98%

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.

  • Sample Preparation: Dissolve 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024.

  • Data Processing: Reference the spectra to the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

  • Sample Preparation: The KBr pellet method is suitable for solid samples.[8] Mix 1-2 mg of the sample with ~200 mg of dry, FTIR-grade KBr in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Analyze the pellet using an FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

While direct infusion ESI-MS is also an option, a GC-MS protocol is provided here for its ability to separate volatile impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like methanol or ethyl acetate. Derivatization to a more volatile ester may be necessary for the free acid.

  • Instrumentation: Use a standard GC-MS system.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

Thermal Analysis

Thermal analysis techniques like TGA and DSC are crucial for determining the thermal stability, decomposition profile, and melting point of a compound.[6][9]

Thermal_Analysis_Workflow start Start prep Weigh 5-10 mg of sample into TGA/DSC pan start->prep tga TGA Analysis (Ramp 10 °C/min to 600 °C under N₂) prep->tga dsc DSC Analysis (Ramp 10 °C/min to 300 °C under N₂) prep->dsc tga_data Analyze weight loss curve (Decomposition temperature) tga->tga_data dsc_data Analyze heat flow curve (Melting point, enthalpy) dsc->dsc_data end End tga_data->end dsc_data->end

Experimental Protocols: TGA and DSC

Thermogravimetric Analysis (TGA):

ParameterValue
Instrument TA Instruments Q500 or equivalent
Sample Pan Platinum
Temperature Program Ramp from 40 °C to 600 °C at 10 K/min
Purge Gas Nitrogen at 50 mL/min

Differential Scanning Calorimetry (DSC):

ParameterValue
Instrument TA Instruments Q2000 or equivalent
Sample Pan Aluminum, hermetically sealed
Temperature Program Ramp from 40 °C to 300 °C at 10 K/min
Purge Gas Nitrogen at 50 mL/min
Comparative Thermal Properties
CompoundMelting Point (°C)Decomposition Onset (°C)
This compoundExpected ~200-220> 250
4-Nitrobenzoic acid~240> 240
Methyl 4-acetamido-2-methoxybenzoate~128-132> 200

Conclusion

This guide provides a comprehensive framework for the analytical benchmarking of this compound. By employing a multi-technique approach and comparing against certified and structurally related standards, researchers can confidently assess the purity, identity, and stability of this important synthetic intermediate. The detailed protocols herein serve as a robust starting point for method development and validation in any drug discovery and development laboratory.

References

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A Comparative Guide to the Reproducible Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic routes to key intermediates is paramount. This guide provides an in-depth technical comparison of two plausible methods for the synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid , a substituted nitrobenzoic acid derivative with potential applications in medicinal chemistry and materials science. While a specific, validated protocol for this exact molecule is not widely published, this guide leverages established principles of electrophilic aromatic substitution on analogous structures to propose and critically evaluate two distinct and reproducible synthetic strategies.

The synthesis of this compound involves the nitration of the commercially available starting material, 2-Acetamido-5-methoxybenzoic acid. The key challenge in this transformation lies in controlling the regioselectivity of the nitration reaction on a benzene ring bearing three substituents with differing electronic and steric effects. The acetamido and methoxy groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. This complex interplay of directing effects necessitates a careful selection of reaction conditions to favor the formation of the desired 4-nitro isomer.

This guide will compare a classical nitration approach using a mixed acid system with an alternative method employing a milder nitrating agent, providing detailed experimental protocols, a comparative analysis of expected outcomes, and a discussion of potential challenges to ensure reproducibility.

Comparative Overview of Synthetic Protocols

ParameterProtocol 1: Mixed Acid NitrationProtocol 2: Acetyl Nitrate Nitration
Nitrating Agent Nitronium ion (NO₂⁺) generated from HNO₃/H₂SO₄Acetyl nitrate (CH₃COONO₂) generated in situ
Reaction Conditions Strongly acidic, low temperature (0-5 °C)Moderately acidic, low to ambient temperature
Anticipated Yield Moderate to highModerate
Potential Byproducts Isomeric nitro compounds, hydrolysis of acetamideIsomeric nitro compounds
Safety Considerations Highly corrosive and exothermic reactionExothermic reaction, use of acetic anhydride

Protocol 1: Synthesis via Mixed Acid Nitration

This protocol employs the well-established method of using a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The strong acidic environment and low temperature are crucial for controlling the reaction rate and minimizing side reactions.

Experimental Workflow

cluster_prep Preparation cluster_reaction Nitration cluster_workup Work-up & Purification start Dissolve 2-Acetamido-5-methoxybenzoic acid in concentrated H₂SO₄ at 0°C add_nitrating Slowly add a pre-cooled mixture of concentrated HNO₃ and H₂SO₄ start->add_nitrating Maintain temperature stir Stir at 0-5°C for 1-2 hours add_nitrating->stir Monitor by TLC quench Pour reaction mixture onto crushed ice stir->quench filter Filter the precipitate quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol/water wash->recrystallize

Caption: Workflow for Mixed Acid Nitration.

Detailed Methodology
  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add 1.5 mL of concentrated nitric acid (68%) to 3 mL of concentrated sulfuric acid (98%), keeping the mixture cooled in an ice bath.

  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5.0 g (23.9 mmol) of 2-Acetamido-5-methoxybenzoic acid[1][2] in 20 mL of concentrated sulfuric acid at 0 °C.

  • Nitration Reaction: To the stirred solution of the starting material, slowly add the pre-cooled nitrating mixture dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Discussion of Reproducibility

The success of this protocol hinges on meticulous temperature control. The nitration of activated aromatic rings is a highly exothermic process, and any deviation from the low-temperature conditions can lead to the formation of di-nitrated byproducts or hydrolysis of the acetamido group.[3] The strong acidity of the medium can catalyze the hydrolysis of the amide to the corresponding amine, which is highly susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts.[4]

The regioselectivity is governed by the directing effects of the substituents. The desired 4-position is ortho to the methoxy group and meta to the acetamido group. While the ortho-directing effect of the methoxy group is strong, steric hindrance from the adjacent acetamido group might influence the product distribution. The formation of other isomers, such as the 6-nitro product (ortho to the acetamido group), is a possibility and may require careful purification to isolate the desired product.

Protocol 2: Synthesis via Acetyl Nitrate Nitration

This alternative protocol utilizes acetyl nitrate, a milder nitrating agent generated in situ from nitric acid and acetic anhydride. This method avoids the use of highly corrosive concentrated sulfuric acid and may offer a different regiochemical outcome.

Experimental Workflow

cluster_prep Preparation cluster_reaction Nitration cluster_workup Work-up & Purification start Suspend 2-Acetamido-5-methoxybenzoic acid in acetic anhydride at 0°C add_nitric Slowly add concentrated HNO₃ start->add_nitric Maintain temperature stir Stir at room temperature for 1 hour add_nitric->stir Monitor by TLC quench Pour reaction mixture into ice water stir->quench filter Filter the precipitate quench->filter wash Wash with cold water and NaHCO₃ solution filter->wash recrystallize Recrystallize from ethanol wash->recrystallize

Caption: Workflow for Acetyl Nitrate Nitration.

Detailed Methodology
  • Suspension of Starting Material: In a 100 mL round-bottom flask, suspend 5.0 g (23.9 mmol) of 2-Acetamido-5-methoxybenzoic acid in 20 mL of acetic anhydride and cool the mixture to 0 °C in an ice bath.

  • Nitration Reaction: To the stirred suspension, slowly add 1.5 mL of concentrated nitric acid (68%) dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water and stir until the excess acetic anhydride has hydrolyzed.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water, followed by a cold, dilute solution of sodium bicarbonate to remove any acidic impurities.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound.

Discussion of Reproducibility

The use of acetyl nitrate as the nitrating agent offers a less harsh alternative to the mixed acid protocol.[5] This can be advantageous in minimizing the hydrolysis of the sensitive acetamido group. However, the regioselectivity of nitration with acetyl nitrate can sometimes differ from that of mixed acid, potentially leading to a different distribution of isomeric products.[5] Reproducibility will depend on the careful control of the addition of nitric acid to the acetic anhydride to ensure the smooth formation of acetyl nitrate and to prevent localized overheating.

The work-up procedure is also critical for obtaining a pure product. The hydrolysis of excess acetic anhydride is an exothermic process and must be done with adequate cooling. The final wash with sodium bicarbonate is essential to remove any unreacted starting material and other acidic byproducts.

Conclusion

Both proposed protocols offer viable pathways for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher and the available laboratory facilities.

  • Protocol 1 (Mixed Acid Nitration) is a classic and powerful method that is likely to provide a good yield of the desired product. However, it requires strict temperature control and careful handling of highly corrosive acids to ensure reproducibility and minimize side reactions.

  • Protocol 2 (Acetyl Nitrate Nitration) presents a milder alternative that may reduce the risk of amide hydrolysis. The regioselectivity may differ from the mixed acid method, potentially requiring more rigorous purification to isolate the target isomer.

For optimal reproducibility, it is recommended to initially perform small-scale trial reactions for both protocols to determine the optimal conditions and to analyze the product mixture for isomeric purity using techniques such as ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.
  • Nitration of Acetanilide. (2012). JAAN's Science Class.
  • A Study on Electrophilic Aromatic Substitution of Acetanilide. (2025).
  • Nitration of acetanilide (Lab report). (2012). JAAN's Science Class.
  • 2-acetamido-5-methoxy-3-methylbenzoic acid. AA Blocks.
  • Synthesis method of 2-amino-4-acetamino anisole. (2018).
  • A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Benchchem.
  • A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes. Benchchem.
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2013).
  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. (2025).
  • Regioselective nitration of aromatic compounds and the reaction products thereof. (1999).
  • nitro-ester-amid_simple. (2020). Retrieved from a relevant educational resource on organic chemistry reactions.
  • 2-Methoxy Benzoic Acid - O Anisic Acid Latest Price, Manufacturers & Suppliers. IndiaMART.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). Frontiers in Chemistry.
  • Periyasamy, S., & Subbiah, S. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. Asian Journal of Chemistry, 29(12), 2731-2734.
  • The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
  • Nitration of anisole derivatives 26–28 with DNP in liq. TFE. (2022).
  • Preparations and Reactions of Amides and Nitriles. (2023, February 9). [Video]. YouTube.
  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.
  • Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. (2020).

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Safety Operating Guide

Navigating the Disposal of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS No. 196194-98-6), ensuring the safety of personnel, minimizing environmental impact, and maintaining strict regulatory compliance.

While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, by analyzing its structural components—an aromatic nitro compound, a carboxylic acid, an acetamido group, and a methoxy group—we can infer its hazard profile and establish a robust disposal protocol based on authoritative sources for similar chemical structures and general hazardous waste management principles.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, a thorough risk assessment is paramount. The presence of the nitro functional group on the aromatic ring suggests that this compound should be handled with caution. Aromatic nitro compounds are generally considered toxic and may have other hazardous properties.

Required Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE must be worn when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes or dust.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn to prevent skin contact.[1]

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant contamination, a chemical-resistant apron should also be used.[1]

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1][2]

Hazard Profile and Waste Classification

Based on data for analogous aromatic nitro compounds, this compound should be treated as hazardous waste. The general hazards associated with this class of compounds include:

  • Harmful if swallowed.

  • Causes skin and serious eye irritation.[1]

  • Suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.

Therefore, any waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][4][5]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed and certified professional waste disposal service.[2][6][7] In-laboratory treatment of this compound is not recommended due to the potential for hazardous reactions and the specialized equipment required for safe degradation of aromatic nitro compounds.[2]

Waste Collection and Containerization:
  • Unused or Waste Product: Collect the solid this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[4][5] The original container is often a suitable choice.[5] The container must have a secure, tight-fitting lid and be in good condition.[5]

  • Contaminated Labware: Any items such as pipette tips, glassware, or weigh boats that have come into contact with the compound should be considered contaminated. These items must be collected in a separate, puncture-proof container designated for solid hazardous waste.[3]

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound, such as absorbent pads or contaminated PPE, must also be disposed of as hazardous waste in the same manner.[7]

Labeling:

Proper labeling is critical for the safety of all personnel handling the waste. The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5][7] The label should also include the date when the waste was first added to the container.[4]

Storage of Waste:

Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[8] This area should be:

  • At or near the point of generation.[8]

  • Well-ventilated.

  • Away from general laboratory traffic.

  • Segregated from incompatible materials. Aromatic nitro compounds should not be stored with strong oxidizing agents, bases, or reducing agents.[9][10][11]

Arranging for Disposal:

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[6] Provide an accurate inventory of the waste, including the chemical name and quantity.

Documentation:

Maintain meticulous records of all hazardous waste generated. This documentation should include the chemical name, quantity, and the date of disposal, in accordance with your institution's policies and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood containerize Collect Waste in a Compatible, Sealed Container fume_hood->containerize labeling Label Container: 'Hazardous Waste' & Chemical Name containerize->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Contact EHS/Licensed Waste Disposal Service storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup document Document Waste Disposal pickup->document end_node Proper Disposal Complete document->end_node

Caption: Disposal workflow for this compound.

Summary of Incompatible Waste Streams

To prevent dangerous chemical reactions, it is crucial to segregate waste streams properly. Do not mix this compound waste with the following:

Incompatible MaterialPotential Hazard of Mixing
Strong Oxidizing AgentsIncreased fire or explosion risk.
Strong BasesPotential for exothermic reaction.
Reducing AgentsPossible vigorous or violent reaction.

This information is based on general incompatibilities for nitro compounds and carboxylic acids.[9][10][11]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

  • Pharmaffiliates. This compound. [Link]
  • MySkinRecipes. This compound. [Link]
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  • Northwestern University. Hazardous Waste Disposal Guide. [Link]
  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]
  • IndiaMART.
  • University of British Columbia.
  • Physikalisch-Technische Bundesanstalt.
  • Organic Chemistry practical course (NOP).
  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Acetamido-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

The molecular structure of 2-Acetamido-5-methoxy-4-nitrobenzoic acid incorporates several functional groups—a nitro group, a carboxylic acid, an acetamido group, and a methoxy group on an aromatic ring—that inform our risk assessment. Analogs such as 2-Amino-5-nitrobenzoic acid, 5-Methoxy-2-nitrobenzoic acid, and other nitrobenzoic acid derivatives are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, our core directive is to prevent contact with and inhalation of this compound.

I. Hazard-Driven PPE Selection: The "Why" Behind the "What"

Understanding the potential routes of exposure is critical to selecting the appropriate barrier protection. For a solid compound like this compound, the primary risks arise from the inhalation of airborne dust particles, direct skin contact, and eye contact from splashes or airborne powder.

  • Respiratory Protection: Fine powders can easily become airborne during weighing, transfer, or mixing. Inhalation of such particles can lead to respiratory tract irritation.[3][4] The primary engineering control is to handle the compound within a certified chemical fume hood to contain any dust.[1][5] When a fume hood is not feasible or as a supplementary precaution, respiratory protection is mandatory.

  • Eye and Face Protection: The eyes are highly susceptible to irritation and damage from chemical dust and splashes.[6] Standard safety glasses do not provide a sufficient seal against fine particles. Therefore, more comprehensive protection is required.

  • Skin and Body Protection: Direct contact with many nitroaromatic compounds can cause skin irritation.[7] Protective gloves are the first line of defense. A laboratory coat is essential to protect the skin on the arms and body and to prevent the contamination of personal clothing.

II. Recommended PPE for Laboratory Operations

The following table summarizes the recommended PPE for various scenarios involving the handling of this compound.

Situation Required PPE Specifications & Rationale
Routine Handling (Small Quantities in Fume Hood) Eye/Face ProtectionHand ProtectionBody ProtectionChemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][6] Goggles provide a seal to protect against fine dust. Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or holes before use.[1][8] Standard laboratory coat. Protects against incidental contact and contamination of personal clothing.
Risk of Dust/Aerosol Generation (e.g., Weighing outside a hood) Respiratory ProtectionEye/Face ProtectionHand ProtectionBody ProtectionA NIOSH/MSHA-approved N95 dust mask or higher. [1] This is the minimum protection; a powered air-purifying respirator (PAPR) may be warranted for larger quantities or prolonged operations.[9] Chemical safety goggles and a face shield. [10] The face shield provides a secondary barrier against widespread dust. Chemically resistant gloves (nitrile). Standard laboratory coat.
Large Spills Full Body ProtectionRespiratory ProtectionSplash goggles, a full chemical-resistant suit or apron, boots, and gloves. [1][11] This level of protection is necessary to prevent extensive skin contact during cleanup. A self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges may be necessary depending on the scale of the spill and the potential for airborne concentration.[11]
III. Operational and Disposal Plans

A systematic workflow is essential for minimizing risk. This procedural guidance ensures safety at every stage of handling.

  • Preparation and Engineering Controls:

    • Ventilation: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[1][5]

    • Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][2]

    • PPE Inspection: Before beginning work, thoroughly inspect all PPE for signs of damage, degradation, or contamination.[1] Do not use compromised equipment.

  • Chemical Handling:

    • Donning PPE: Put on all required PPE as outlined in the table above before entering the handling area.

    • Transfer: When weighing or transferring the solid, use techniques that minimize dust generation, such as gentle scooping. Avoid dropping the material from a height.

    • Containment: Keep containers of the chemical tightly closed when not in use.[2][6]

  • Post-Handling and Hygiene:

    • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last, turning them inside out.

    • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.[1] Do not eat, drink, or smoke in the laboratory.[7]

Chemical waste and contaminated materials must be managed as hazardous waste.

  • Waste Segregation: Collect all waste this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[5][12]

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name.[5]

  • Disposal Method: Engage a licensed professional waste disposal service for final disposal, typically via chemical incineration.[5][12] Do not dispose of this chemical down the drain or in regular trash.[12][13]

  • Contaminated PPE: Used disposable gloves, masks, and other contaminated items must be placed in the hazardous waste container for proper disposal.[5]

IV. Emergency Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: In case of contact, immediately wash skin with plenty of soap and water while removing all contaminated clothing and shoes.[2][6] If skin irritation occurs, get medical advice.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[2][6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[3][7]

V. Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_controls Engineering Controls cluster_ppe PPE Selection cluster_spill Spill Scenario start Assess Task: Handling this compound fume_hood Is a chemical fume hood available and operational? start->fume_hood ppe_routine Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_routine Yes ppe_enhanced Enhanced PPE: - N95 Respirator (or higher) - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat fume_hood->ppe_enhanced No spill_check Is there a risk of a large spill? ppe_routine->spill_check ppe_enhanced->spill_check spill_ppe Full Spill Kit PPE: - Full-face Respirator/SCBA - Chemical Suit/Apron - Boots & Gloves spill_check->spill_ppe Yes proceed Proceed with Caution spill_check->proceed No spill_ppe->proceed

Caption: PPE selection workflow for handling this compound.

References

  • BenchChem. (2025). Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • BenchChem. (2025). 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-nitrobenzoic acid 98 2597-56-0.
  • BenchChem. (2025). Proper Disposal of 3-Methoxy-4-nitrobenzoic Acid: A Procedural Guide.
  • BenchChem. (2025). Proper Disposal of 4-Methoxy-3-nitrobenzoic Acid: A Guide for Laboratory Professionals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.